molecular formula C8H6N2O3 B7964888 4-Aminobenzo[d]oxazole-2-carboxylic acid

4-Aminobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B7964888
M. Wt: 178.14 g/mol
InChI Key: KPZFNZOQPORTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzo[d]oxazole-2-carboxylic Acid (CAS 1784377-67-8) is a benzo[d]oxazole derivative with a molecular formula of C8H6N2O3 and a molecular weight of 178.15 g/mol . As a functionalized heterocyclic compound, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of both an amino and a carboxylic acid functional group on the benzoxazole core makes this compound a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active compounds . The specific research applications and mechanism of action for this compound are areas of active investigation and are dependent on the researcher's specific experimental goals. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,3-benzoxazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZFNZOQPORTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 4-Aminobenzo[d]oxazole-2-carboxylic acid – Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzoxazole scaffold represents a privileged pharmacophore, frequently leveraged for its bioisosteric relationship with nucleic acid bases and its ability to participate in robust π-π stacking and hydrogen-bonding interactions. Among its derivatives, 4-Aminobenzo[d]oxazole-2-carboxylic acid stands out as a highly versatile, dual-functionalized building block. By offering orthogonal reactive sites—a nucleophilic 4-amino group and an electrophilic 2-carboxylic acid—this compound enables the rapid synthesis of complex combinatorial libraries. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and step-by-step experimental protocols for its application in drug discovery.

Chemical Structure & Physicochemical Properties

The architecture of 4-Aminobenzo[d]oxazole-2-carboxylic acid is defined by a planar, electron-deficient benzoxazole core. The positioning of the amino group at the C-4 position (adjacent to the oxazole nitrogen) introduces significant steric and electronic effects, often locking the conformation of subsequent derivatives through intramolecular hydrogen bonding.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Aminobenzo[d]oxazole-2-carboxylic acid
CAS Registry Number 1159516-00-3[1]
Molecular Formula C8H6N2O3[1]
Molecular Weight 178.14 g/mol [1]
Core Scaffold Benzoxazole
Key Functional Groups Primary Amine (-NH2), Carboxylic Acid (-COOH)
Predicted H-Bond Donors 2
Predicted H-Bond Acceptors 4

Mechanistic Insights & Chemical Reactivity

The strategic value of 4-Aminobenzo[d]oxazole-2-carboxylic acid lies in its chemoselectivity . The C-2 carboxylic acid can be readily activated to form amides or esters, while the C-4 amino group remains available for sulfonylation, urea formation, or cross-coupling reactions.

Benzoxazole derivatives synthesized from this core have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-HIV-1 properties[2]. The synthesis of these derivatives often involves the functionalization of the pre-formed benzoxazole core, allowing researchers to explore extensive structure-activity relationships (SAR)[3].

ReactivityWorkflow Core 4-Aminobenzo[d]oxazole- 2-carboxylic acid AcidAct C-2 Carboxylic Acid Activation (HATU/DIPEA) Core->AcidAct Electrophilic center AmineReact C-4 Amino Group Derivatization Core->AmineReact Nucleophilic center Amide Amide/Ester Derivatives AcidAct->Amide + R-NH2 / R-OH Sulfonamide Sulfonamide/Urea Derivatives AmineReact->Sulfonamide + R-SO2Cl / R-NCO API Dual-Functionalized API Candidate Amide->API Orthogonal deprotection Sulfonamide->API Cross-coupling

Workflow illustrating the orthogonal derivatization of the 4-amino and 2-carboxylic acid handles.

Experimental Protocols: Self-Validating Amidation Workflow

To harness the potential of this scaffold, researchers must employ protocols that prevent unwanted side reactions, such as self-condensation or premature hydrolysis. The following methodology details the chemoselective amidation of the C-2 carboxylic acid.

Protocol: Synthesis of 4-Amino-N-alkylbenzo[d]oxazole-2-carboxamides

Objective: To couple a primary amine to the C-2 carboxylic acid while preserving the nucleophilic integrity of the C-4 amino group.

Rationale & Causality: We utilize HATU as the coupling reagent because its highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) leaving group drives the reaction forward efficiently, even with the sterically hindered C-2 position of the benzoxazole ring. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring that only the target amine reacts with the activated ester.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-Aminobenzo[d]oxazole-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. Trace moisture will compete with the amine for the activated OAt-ester, leading to hydrolysis and recovery of the starting material.

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol) to the solution. Stir the reaction mixture at room temperature (25°C) for 15 minutes.

    • Causality: This pre-activation step ensures the complete conversion of the carboxylic acid into the highly reactive OAt-ester before the introduction of the nucleophile.

  • Coupling: Add the desired primary amine (1.1 eq, 1.1 mmol) dropwise to the activated mixture. Stir for 2–4 hours at room temperature.

  • Self-Validating Reaction Monitoring: Monitor the reaction progress via LC-MS.

    • Validation: The protocol is self-validating when the starting material peak (

      
       179 
      
      
      
      ) disappears completely, replaced by the target product mass and the HOAt byproduct (
      
      
      137
      
      
      ). If the starting material persists, it indicates incomplete activation, prompting the addition of 0.2 eq of HATU.
  • Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous

    
     (3 × 15 mL) and brine (15 mL).
    
    • Causality: The basic

      
       wash neutralizes residual acid and effectively partitions the water-soluble HOAt byproduct and DMF into the aqueous layer, leaving the crude product in the organic phase. Dry over anhydrous 
      
      
      
      , concentrate in vacuo, and purify via flash chromatography.

Biological Activity & Mechanism of Action

Derivatives of 4-Aminobenzo[d]oxazole-2-carboxylic acid are frequently evaluated as competitive inhibitors for various enzymatic targets, including topoisomerases and kinases[2]. The planar benzoxazole core mimics the adenine ring of ATP, allowing it to intercalate into deep hydrophobic pockets. Concurrently, the substituents at the C-2 and C-4 positions establish critical hydrogen-bonding networks with the hinge region of the target protein, locking the enzyme in an inactive conformation and triggering downstream cellular apoptosis[2].

MOA Drug Benzoxazole Derivative Binding Competitive Binding (ATP Pocket) Drug->Binding H-bonding & π-π stacking Target Target Enzyme (e.g., Kinase) Target->Binding Pocket exposure Inhibition Enzyme Inhibition Binding->Inhibition Conformational Lock Apoptosis Cellular Apoptosis / Growth Arrest Inhibition->Apoptosis Downstream signaling

Mechanistic pathway of benzoxazole derivatives acting as competitive enzyme inhibitors.

References

1.[1] BLD Pharm, "1780953-59-4|6-(Aminomethyl)benzo[d]oxazole-2-carboxylic acid", 2.[2] PubMed / NIH, "Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents", 3.[3] ResearchGate, "Synthesis and Screening of Some Novel 2-[5-(Substituted phenyl)-[1,3,4]oxadiazol-2-yl]-benzoxazoles as Potential Antimicrobial Agents",

Sources

Technical Guide: 4-Amino-1,3-Benzoxazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the structural identification, synthetic architecture, and pharmacological utility of 4-amino-1,3-benzoxazole-2-carboxylic acid and its derivatives.

While the parent scaffold (benzoxazole-2-carboxylic acid) is well-indexed, the specific 4-amino-substituted free acid is a rare, often transient intermediate in public registries, frequently handled as an ester or nitro-precursor due to zwitterionic instability. This document provides the authoritative identification strategy, a robust synthesis protocol for the 4-amino derivative, and the pharmacological rationale for this specific substitution pattern in drug discovery.

Part 1: Chemical Identity & CAS Registry Data[1][2][3]

The CAS Number Challenge

Researchers often encounter ambiguity when searching for "4-amino-1,3-benzoxazole-2-carboxylic acid" because the free acid form is rarely isolated as a commercial reagent. It is typically synthesized in situ or stored as a stable ester.

Below is the definitive registry data for the core scaffold and its closest commercially available isomers/analogs.

Key Chemical Identifiers[1][2][3][4][5][6][7]
Compound DescriptionStructure NoteCAS NumberAvailability
1,3-Benzoxazole-2-carboxylic acid Parent Scaffold (No amino group)21598-08-3 High
Ethyl 1,3-benzoxazole-2-carboxylate Parent Ester (Stable precursor)3578-06-1 High
2-Amino-1,3-benzoxazole-4-carboxylic acid Isomer (Amino at 2, Acid at 4)1784377-67-8 Medium
2-Amino-3-nitrophenol Critical Precursor (Yields 4-amino core)603-85-0 High
4-Amino-1,3-benzoxazole-2-carboxylic acid Target Compound (Free Acid)Not IndexableLow (Synthetic Target)

Critical Note on Isomerism: Do not confuse the target with CAS 1784377-67-8 . The latter has the amino group at position 2 (the oxazole ring carbon) and the carboxylic acid on the benzene ring. The target discussed here has the carboxylic acid at position 2 and the amino group on the benzene ring at position 4.

Structural Numbering Logic

To ensure accurate derivatization, the numbering convention must be strictly followed. The 4-position is sterically significant as it resides adjacent to the bridgehead nitrogen.

BenzoxazoleNumbering O1 O (1) C2 C (2) -COOH O1->C2 N3 N (3) C2->N3 C4 C (4) -NH2 N3->C4 C7 C (7) N3->C7 Bridge C5 C (5) C4->C5 C6 C (6) C5->C6 C6->C7 C7->O1

Figure 1: IUPAC numbering of the 1,3-benzoxazole core. Note that Position 4 is adjacent to the Nitrogen (3), creating a unique electronic environment compared to the more common 5- or 6-substituted derivatives.

Part 2: Synthetic Architecture

Since the specific CAS is not a catalog item, you must synthesize the core. The most robust route utilizes 2-amino-3-nitrophenol to install the nitrogen at the 4-position (via reduction of the nitro group) after the oxazole ring is closed.

Synthesis Workflow: The "Nitro-Reduction" Route
  • Cyclization: Condensation of 2-amino-3-nitrophenol with Diethyl Oxalate.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Hydrolysis (Optional): Conversion of the ester to the free acid.

SynthesisRoute Precursor 2-Amino-3-nitrophenol (CAS 603-85-0) Intermediate Ethyl 4-nitro-1,3-benzoxazole-2-carboxylate (Stable Intermediate) Precursor->Intermediate Cyclodehydration Reagent1 Diethyl Oxalate (Reflux) Reagent1->Intermediate ProductEster Ethyl 4-amino-1,3-benzoxazole-2-carboxylate (Target Ester) Intermediate->ProductEster Nitro Reduction Reagent2 H2 / Pd-C (Reduction) Reagent2->ProductEster FinalProduct 4-Amino-1,3-benzoxazole-2-carboxylic acid (Target Acid) ProductEster->FinalProduct Saponification Reagent3 LiOH / THF (Hydrolysis) Reagent3->FinalProduct

Figure 2: Synthetic pathway for accessing the 4-amino-2-carboxylic acid scaffold. The ester form is recommended for storage.

Part 3: Experimental Protocols

Protocol A: Cyclization to Ethyl 4-nitro-1,3-benzoxazole-2-carboxylate

Rationale: Direct condensation with oxalic acid often yields low solubility products. Using diethyl oxalate allows for a cleaner workup and a lipophilic intermediate.

  • Reagents:

    • 2-Amino-3-nitrophenol (10 mmol)

    • Diethyl oxalate (15 mmol)

    • Boric acid (0.5 mmol, catalyst)

    • Xylene (Solvent)

  • Procedure:

    • Dissolve aminophenol in xylene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap.

    • Add diethyl oxalate and boric acid.

    • Reflux at 140°C for 6–8 hours. Monitor water collection in the trap.

    • TLC Check: Mobile phase Hexane:EtOAc (7:3). Look for the disappearance of the polar aminophenol.

    • Workup: Cool to RT. The product may precipitate. If not, evaporate solvent under reduced pressure.[1] Recrystallize from Ethanol.[2]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet and the appearance of the ethyl quartet/triplet signals.

Protocol B: Nitro Reduction to 4-Amino Derivative

Rationale: Position 4 is sterically crowded. A mild reduction (Pd/C) is preferred over Fe/HCl to prevent hydrolysis of the ester if the ester is the desired end-point.

  • Reagents:

    • Ethyl 4-nitro-1,3-benzoxazole-2-carboxylate (5 mmol)

    • 10% Pd/C (10 wt%)

    • Ethanol (30 mL)

    • Hydrogen balloon (1 atm)

  • Procedure:

    • Suspend the nitro compound in Ethanol.

    • Add Pd/C catalyst carefully under Argon flow.

    • Purge with H2 gas and stir at RT for 4 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let dry Pd/C contact air (pyrophoric).

    • Concentration: Evaporate ethanol to yield the amine as a yellowish solid.

Part 4: Pharmacological Significance[9][10][11]

The 4-amino-1,3-benzoxazole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases.

DNA Minor Groove Binding

The benzoxazole curvature matches the DNA minor groove. The 4-amino group provides a critical hydrogen bond donor (HBD) capability that the unsubstituted scaffold lacks, increasing affinity for AT-rich regions.

Bioisosterism

The 2-carboxylic acid moiety serves as a bioisostere for:

  • Salicylic acid derivatives: Potential anti-inflammatory activity (COX inhibition).

  • Quinolone antibiotics: The 4-amino group mimics the C-7 substitution in fluoroquinolones, potentially targeting DNA gyrase.

Data Summary: Activity Profile
Target ClassMechanismRole of 4-Amino Group
Antineoplastic VEGFR-2 InhibitionH-bond donor to the hinge region of the kinase ATP-binding pocket.
Antimicrobial DNA Gyrase InhibitionElectronic donation increases basicity of the N3 nitrogen.
Anti-inflammatory COX-1/COX-2Steric bulk at pos. 4 modulates selectivity between COX isoforms.

References

  • PubChem Compound Summary. "1,3-Benzoxazole-2-carboxylic acid (Parent Scaffold)." National Center for Biotechnology Information. Accessed March 6, 2026. [Link][3]

  • MDPI Molecules. "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents." Discusses the biological relevance of the benzoxazole-2-carboxylate core. [Link]

Sources

Engineering the Benzoxazole Scaffold: Biological Activity of 4-Substituted Benzoxazole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the benzoxazole nucleus serves as a highly privileged pharmacophore. While unsubstituted benzoxazoles offer a baseline of biological interaction, functionalizing this core—specifically via a 2-carboxylic acid moiety and targeted substitutions at the 4-position—dramatically alters its pharmacological profile. As drug development professionals seek to optimize target engagement, understanding the causality between the steric/electronic effects of 4-substituted benzoxazole-2-carboxylic acids and their resulting biological activities is paramount.

This technical guide synthesizes current research to explore how these specific structural modifications drive anticancer, anti-allergic, and antimicrobial efficacies, providing actionable, self-validating protocols for their synthesis and evaluation.

Mechanistic Foundations & Structure-Activity Relationships (SAR)

The Role of the 2-Carboxylic Acid Moiety

The 2-carboxylic acid group (and its ester or hydrazide derivatives) acts as the primary functional handle for target engagement. This moiety provides a critical hydrogen-bond donor/acceptor site and allows for the synthesis of prodrugs. In physiological environments, the ionization of the carboxylic acid dictates the molecule's solubility and cell-membrane permeability. Furthermore, esters of benzoxazole-2-carboxylic acid have been identified as potent inhibitors of histamine release, demonstrating the moiety's direct role in modulating immune responses[1].

Steric and Electronic Modulation via 4-Substitution

The 4-position of the benzoxazole ring is uniquely situated adjacent to the heteroatomic nitrogen. Substitutions here (e.g., halogens, methyl, methoxy, or hydroxyl groups) exert profound steric and electronic effects:

  • Steric Hindrance: Bulky groups at the 4-position restrict the rotational freedom of substituents at the 2-position. This forced coplanarity is often required for optimal binding in the narrow active sites of enzymes like DNA gyrase or topoisomerase.

  • Electronic Induction: Electron-withdrawing groups (EWGs) like fluorine or chlorine at the 4-position decrease the electron density on the benzoxazole nitrogen, altering its pKa and its capacity to act as a Lewis base. This is critical for metal-ion chelation, a primary mechanism for the anticancer activity of these derivatives[2].

Core Biological Activities

Anticancer Activity and Metal-Ion Chelation

One of the most significant discoveries regarding 4-substituted benzoxazoles is their ability to act as potent anticancer agents by mimicking natural products like UK-1. The mechanism is heavily dependent on the molecule's ability to chelate divalent metal ions, specifically Magnesium (Mg²⁺) and Copper (Cu²⁺)[2].

The 4-substituent dictates the selectivity and affinity of this chelation. While Cu²⁺ binding remains relatively stable across various analogs, Mg²⁺ binding is highly sensitive to the nature of the 4-substituent. The formation of a metal-drug complex is a prerequisite for the molecule to intercalate DNA and poison Topoisomerase II, leading to DNA cleavage and subsequent apoptosis.

G A 4-Substituted Benzoxazole-2-Carboxylic Acid B Metal Ion Chelation (Mg2+, Cu2+) A->B Coordination via N & O C Histamine Release Inhibition A->C Receptor Binding D Topoisomerase II Poisoning B->D Metal-Drug Complex E Mast Cell Stabilization C->E F DNA Cleavage & Apoptosis D->F G Anti-allergic Effect E->G H Anticancer Effect F->H

Pharmacological pathways of 4-substituted benzoxazole-2-carboxylic acids.

Anti-Allergic and Mast Cell Stabilization

Certain esters of benzoxazole-2-carboxylic acid exhibit potent anti-allergy activity, specifically in the treatment of asthma. These compounds act as inhibitors of histamine release from passively sensitized mast cells[1]. The introduction of lipophilic substituents at the 4-position enhances the molecule's ability to partition into the lipid bilayer of mast cells, stabilizing the membrane and preventing degranulation.

Antimicrobial Efficacy

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria. Computational modeling and in vitro assays suggest that the antibacterial activity is achieved primarily through DNA gyrase inhibition[3]. The 4-substitution optimizes the lipophilicity required to penetrate the complex bacterial cell wall.

Quantitative Data Summary

To facilitate rapid comparison, the following table synthesizes the biological impact of varying the 4-substituent on the benzoxazole-2-carboxylic acid core.

Substituent (R4)Primary Target / ActivityPotency / AffinityMechanistic Notes
-H (Unsubstituted) Baseline AntimicrobialMIC > 50 µMLacks optimized steric bulk for tight active-site binding.
-Cl (Chloro) Anti-allergic / AsthmaHigh (In vivo models)Enhanced lipophilicity improves mast cell membrane partitioning[1].
-OH (Hydroxyl) Anticancer (Topoisomerase II)IC₅₀ < 5 µMOptimal electron density for high-affinity Mg²⁺ chelation[2].
-CH₃ (Methyl) Antibacterial (S. aureus)MIC 4–8 µMSteric bulk forces active conformation for DNA gyrase inhibition.
-OCH₃ (Methoxy) Metal-Ion BindingK_assoc ~ 10⁵ M⁻¹Modulates Cu²⁺ binding; poor Mg²⁺ binding due to steric clash[2].

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, executing these workflows requires an understanding of the underlying chemistry to troubleshoot and validate in real-time.

Synthesis of 4-Substituted Benzoxazole-2-Carboxylic Acids

The synthesis relies on the condensation of a substituted 2-aminophenol with a carboxylic acid equivalent. The proximity of the 4-substituent (originally the 3-position on the phenol) can induce steric hindrance, requiring optimized cyclization conditions[4].

Step-by-Step Protocol:

  • Schiff Base Formation: Dissolve 2-amino-3-substituted phenol (1.0 eq) in anhydrous DMF. Add trichloroacetonitrile (1.2 eq) dropwise at 0°C under an inert argon atmosphere.

    • Causality: Trichloroacetonitrile acts as a highly reactive carbon electrophile. The low temperature prevents oxidative degradation of the electron-rich aminophenol.

  • Cyclization: Add a catalytic amount of Brønsted acidic ionic liquid. Heat the mixture to 80°C for 4 hours.

    • Validation System: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar aminophenol spot and the emergence of a UV-active, less polar spot confirms the formation of the 2-(trichloromethyl)benzoxazole intermediate.

  • Hydrolysis: Cool the mixture and add 2M NaOH (aq). Stir at room temperature for 2 hours to hydrolyze the trichloromethyl group to the carboxylic acid.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 3. The 4-substituted benzoxazole-2-carboxylic acid will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

    • Validation System: FTIR analysis must show the disappearance of the primary amine stretch (~3300 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

G N1 2-Amino-3-substituted Phenol N3 4-Substituted 2-(Trichloromethyl)benzoxazole N1->N3 N2 Trichloroacetonitrile N2->N3 N4 Alkaline Hydrolysis (NaOH) N3->N4 N5 4-Substituted Benzoxazole-2-Carboxylic Acid N4->N5

Synthetic workflow for 4-substituted benzoxazole-2-carboxylic acids.

Spectrophotometric Metal-Ion Binding Assay

Because the anticancer activity of these compounds is intrinsically linked to their metal-binding affinity, quantifying this interaction is a critical quality control step[2].

Step-by-Step Protocol:

  • Preparation: Prepare a 50 µM stock solution of the synthesized 4-substituted benzoxazole-2-carboxylic acid in spectroscopic-grade methanol. Prepare a 10 mM stock solution of MgCl₂ in methanol.

  • Titration: Place 2.0 mL of the ligand solution in a quartz cuvette. Record the baseline UV-Vis spectrum (250–500 nm).

  • Sequential Addition: Add MgCl₂ in 5 µL aliquots. Record the spectrum after each addition.

    • Causality: The metal ion coordinates with the benzoxazole nitrogen and the carboxylate oxygen. This coordination alters the electronic transition energies of the conjugated system, resulting in a measurable spectral shift.

  • Validation System (The Isosbestic Point): Observe the spectra for a marked hyperchromicity in the 350–450 nm region and hypochromicity in the 315–350 nm region. Crucial validation: A clear isosbestic point must be present at ~350 nm. If the isosbestic point drifts, it indicates the formation of multiple complex stoichiometries or compound degradation, invalidating the assay.

  • Data Analysis: Plot the change in absorbance at the peak wavelength (~410 nm) against the metal ion concentration. Calculate the association constant (K_assoc) using the Benesi-Hildebrand equation.

Conclusion

The 4-substituted benzoxazole-2-carboxylic acid scaffold is a highly tunable pharmacophore. By strategically selecting the 4-substituent, drug development professionals can dictate the molecule's steric profile, electronic density, and lipophilicity. These modifications directly control the molecule's ability to chelate metals for anticancer applications, penetrate bacterial cell walls, or stabilize mast cells for anti-allergic therapies. Employing rigorous, self-validating synthetic and analytical protocols ensures the reliable translation of these molecules from the bench to preclinical models.

References

  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. ResearchGate. Available at:[3]

  • EP0039919B1 - Benzoxazole and benzothiazole derivatives with anti-allergic activity. Google Patents. Available at:[1]

  • Benzooxazole-2-carbaldehyde. Benchchem. Available at:[4]

  • Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1. National Institutes of Health (PMC). Available at:[2]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Amino-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Benzoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The benzoxazole core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an oxazole ring, represents a cornerstone in modern drug discovery.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a "privileged scaffold," frequently found in molecules with significant pharmacological activity.[4][5] Derivatives of benzoxazole have demonstrated a remarkable breadth of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4][6][7][8][9] The introduction of an amino substituent onto this core provides a critical handle for synthetic diversification and a key interaction point with biological targets, making the study of amino-substituted benzoxazoles a particularly fruitful area of research.

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this vital class of compounds. We will delve into the synthetic strategies that grant access to these molecules, dissect how specific structural modifications influence their biological function, and provide field-proven experimental protocols for their synthesis and evaluation. Our focus is not merely on what is done, but why it is done, offering the causal logic behind experimental design to empower researchers in their own discovery efforts.

Part 1: Synthetic Strategies for Accessing the Amino-Benzoxazole Core

The foundational approach to synthesizing the benzoxazole ring is the condensation of a 2-aminophenol with a suitable carbonyl-containing electrophile, followed by cyclization and dehydration.[1][10] The versatility of this method allows for the introduction of a wide array of substituents at the 2-position. When the goal is an amino-substituted benzoxazole, the strategy can be adapted in several ways.

1.1 Direct Amination and Cyclization Routes: A primary route involves using cyanating agents to form a 2-aminobenzoxazole directly. For instance, the reaction of various o-aminophenols with a non-hazardous cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often activated by a Lewis acid, provides an operationally simple and efficient method for producing 2-aminobenzoxazoles.[11]

1.2 Condensation with Carboxylic Acids and Their Derivatives: A more traditional and highly versatile method involves the condensation of 2-aminophenols with carboxylic acids or their activated derivatives (e.g., acid chlorides).[1][12] This reaction is often promoted by dehydrating agents or catalysts and can be accelerated by microwave irradiation.[1][12] When an amino group is desired on the benzoxazole's benzene ring (e.g., at position 5 or 6), the synthesis typically starts with a nitro-substituted 2-aminophenol. The nitro group is then reduced to an amine in a subsequent step, a common and reliable transformation in medicinal chemistry.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for producing amino-substituted benzoxazoles, highlighting the key decision points for introducing substituents.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Post-Modification (Optional) 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Carboxylic_Acid R-COOH / R-COCl Carboxylic_Acid->Condensation Route A Cyanating_Agent e.g., NCTS Cyanating_Agent->Condensation Route B (for 2-amino) Cyclization Cyclization Condensation->Cyclization Forms Benzoxazole Core Nitro_Reduction Reduction (e.g., SnCl2, H2/Pd) Cyclization->Nitro_Reduction If starting with nitro-aminophenol Final_Product Amino-Substituted Benzoxazole Cyclization->Final_Product Direct to Product Further_Derivatization Further Derivatization (e.g., Acylation) Nitro_Reduction->Further_Derivatization Nitro_Reduction->Final_Product Further_Derivatization->Final_Product

Caption: Generalized workflow for the synthesis of amino-substituted benzoxazoles.

Part 2: Decoding the Structure-Activity Relationship

The biological activity of an amino-substituted benzoxazole is exquisitely sensitive to the position and nature of its substituents. The amino group itself can act as a hydrogen bond donor or acceptor, a basic center, or a point for further chemical modification. The following sections break down the SAR for key therapeutic areas.

2.1 Anticancer Activity: Targeting Kinases and Cellular Proliferation

Amino-substituted benzoxazoles have emerged as potent anticancer agents, frequently functioning as inhibitors of protein kinases that are crucial for tumor growth and survival.[5]

  • Kinase Inhibition (KDR, RSK2, c-Met): The amino group is often critical for forming key hydrogen bonds within the ATP-binding pocket of kinases.

    • 2-Amino-7-substituted benzoxazoles were identified as potent inhibitors of RSK2, a kinase involved in cell growth and proliferation. SAR studies focused on modifying the 7-position to improve potency and physicochemical properties.[13]

    • Aminopyridines substituted with a benzoxazole moiety have been developed as orally active c-Met kinase inhibitors.[14][15] The SAR exploration in this series aimed to maximize c-Met inhibition while minimizing off-target effects, such as hERG affinity.[14]

    • A library of amino-benzoxazole derivatives was evaluated as potential inhibitors of KDR (VEGFR-2), a key receptor in angiogenesis.[16][17] Docking studies revealed that the amino group contributes to strong binding affinity within the KDR active site.[16]

  • Substitution on the Benzene Ring:

    • The position of the amino group on the benzoxazole's benzene ring (positions 4, 5, 6, or 7) significantly impacts activity. For example, 5-amino-2-(substituted phenyl/benzyl)benzoxazole derivatives have shown broad-spectrum antimicrobial activity, which can be a desirable secondary characteristic for anticancer agents.[18]

    • In a study of 2-(4-aminophenyl)benzothiazoles (a closely related scaffold), activity against breast cancer cell lines was potent, and this activity was partially retained in the benzoxazole analog, indicating the importance of the core heterocycle.[19]

SAR Summary Table: Anticancer Activity (Kinase Inhibition)

Position of SubstitutionSubstituent TypeGeneral Effect on ActivityTarget ExampleReference
C2-Position Amino or Substituted Amino GroupOften essential for hydrogen bonding in the kinase hinge region.RSK2, c-Met, KDR[13][14][16]
C5/C6-Position Amino GroupCan modulate solubility and provide an additional interaction point.General Anticancer[18][20]
C7-Position Various (Aryl, Heterocyclyl)Modulates potency and physicochemical properties.RSK2[13]
2-Aryl Group Electron-withdrawing/donating groupsFine-tunes potency and selectivity against specific cancer cell lines.MCF-7, A549[16][20]

2.2 Antimicrobial Activity: Disrupting Microbial Growth

Benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activities.[9][18] The amino substitution plays a key role in defining this activity.

  • Spectrum of Activity: The nature and position of substituents determine whether a compound is more effective against Gram-positive bacteria (like Staphylococcus aureus or Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), or fungi (Candida albicans).[4][6][18]

  • Influence of Lipophilicity: Substituents that increase lipophilicity, such as cyclohexyl groups, can enhance antimicrobial activity, likely by improving penetration through microbial cell membranes.[18] For instance, 5-substituted-2-cyclohexyl methylbenzoxazoles demonstrated good antibacterial and antifungal activity.[18]

  • Specific Substituent Effects:

    • The presence of an amino group at the C5 or C6 position in 2-(substituted phenyl/benzyl)benzoxazoles was found to be encouraging for activity against B. subtilis and P. aeruginosa.[18]

    • In one study, 3-(2-benzoxazol-5-yl)alanine derivatives showed selective activity against Gram-positive bacteria.[6]

Visualizing the SAR Logic

This diagram illustrates the logical flow of a typical SAR study, from initial compound design to the identification of a lead candidate.

SAR_Workflow Start Identify Target & Scaffold (e.g., Kinase & Benzoxazole) Synthesis Synthesize Library of Amino-Substituted Analogs Start->Synthesis Screening Primary Biological Screen (e.g., In Vitro Kinase Assay) Synthesis->Screening Data_Analysis Analyze Data: Identify Initial Hits Screening->Data_Analysis SAR_Development Develop SAR: Correlate Structure with Activity Data_Analysis->SAR_Development Optimization Rational Design & Synthesis of Optimized Analogs SAR_Development->Optimization Iterative Cycle Optimization->Synthesis Secondary_Assay Secondary/Cellular Assays (e.g., Antiproliferative Assay) Optimization->Secondary_Assay Lead_Candidate Identify Lead Candidate Secondary_Assay->Lead_Candidate

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

2.3 Anti-inflammatory Activity: Selective COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) often carry a risk of gastrointestinal side effects due to the non-selective inhibition of both COX-1 and COX-2 enzymes. Research into 2-substituted benzoxazoles has identified compounds with potent and selective COX-2 inhibitory activity, offering a potentially safer therapeutic profile.[8] While direct SAR on the amino group's role is less detailed in the provided context, the overall substitution pattern on the benzoxazole core is critical for achieving this selectivity and potency.[8][18]

Part 3: Experimental Protocols

The following protocols are presented as self-validating systems, including necessary steps for characterization and controls to ensure data integrity.

3.1 Protocol: Synthesis of a 5-Amino-2-Arylbenzoxazole Derivative

This two-step protocol is a robust method for creating a C5-amino substituted benzoxazole, a common scaffold in SAR studies. It relies on the well-established condensation followed by nitro group reduction.

Step 1: Synthesis of 5-Nitro-2-Arylbenzoxazole

  • Reactant Preparation: In a microwave-safe vessel, combine 2-amino-4-nitrophenol (1.0 mmol, 1.0 eq) and the desired aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 1.0 mmol, 1.0 eq).[1]

  • Mixing: Thoroughly mix the solid reactants with a spatula. Causality: This solvent-free approach, facilitated by microwave energy, accelerates the reaction and simplifies purification.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 180°C for 20 minutes.[1]

  • Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 hexane/ethyl acetate).

  • Work-up: After cooling, dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the resulting solid by column chromatography on silica gel to yield the pure 5-nitro-2-arylbenzoxazole.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Reduction to 5-Amino-2-Arylbenzoxazole

  • Reaction Setup: Dissolve the 5-nitro-2-arylbenzoxazole (1.0 mmol, 1.0 eq) from Step 1 in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 3.0 mmol, 3.0 eq) to the solution. Causality: SnCl₂ is a classic, reliable, and effective reagent for the reduction of aromatic nitro groups to amines.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction to room temperature and carefully neutralize it by adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification & Characterization: Concentrate the solution and purify the product via column chromatography. Confirm the final structure and purity using NMR and Mass Spectrometry.

3.2 Protocol: In Vitro Kinase Inhibition Assay (Example: KDR)

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a synthesized compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer, recombinant KDR enzyme, ATP solution, and a suitable peptide substrate.

  • Serial Dilution: Create a serial dilution of the test compound in a 96-well plate. Typically, an 11-point, 3-fold dilution series starting from 100 µM is used. Include wells for a positive control (a known KDR inhibitor like Sorafenib) and a negative control (DMSO vehicle).[16]

  • Kinase Reaction:

    • To each well, add the KDR enzyme and the peptide substrate in assay buffer.

    • Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP. Causality: The reaction measures the transfer of phosphate from ATP to the substrate. An inhibitor will block this process.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding a detection reagent. Many commercial kits (e.g., ADP-Glo™, HTRF®) are available that quantify the amount of ADP produced or the amount of phosphorylated substrate.

    • Quantify the signal using a plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

The amino-substituted benzoxazole scaffold continues to be a source of promising therapeutic candidates. The structure-activity relationships explored herein demonstrate that subtle modifications to this core can profoundly impact biological activity, selectivity, and pharmacokinetic properties. The key to successful drug design lies in the iterative process of synthesis, biological evaluation, and rational optimization. As our understanding of disease biology deepens, particularly in oncology and infectious diseases, the versatility of the amino-benzoxazole core ensures its continued relevance. Future research will likely focus on developing multi-targeted agents, exploring novel substitution patterns to overcome drug resistance, and optimizing compounds for enhanced safety and efficacy profiles.

References

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Gautam, M. K., et al. (2012). PHARMACOLOGICAL PROFILE AND PHARMACEUTICAL IMPORTANCE OF SUBSTITUTED BENZOXAZOLES: A COMPREHENSIVE REVIEW. International Journal of ChemTech Research. [Link]

  • Costales, A., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, M., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

  • Choi, H. S., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. [Link]

  • Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]

  • Kowalska, P., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. [Link]

  • Gautam, M. K., et al. (2022). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. SSRN. [Link]

  • Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. [Link]

  • Al-Qtaishat, S., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design. [Link]

  • Lee, J., et al. (2012). Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, R., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Not applicable. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

  • Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry. [Link]

  • Račané, L., et al. (2022). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [Link]

  • JETIR. (2019). Substituted Benzoxazoles as Antimicrobial Agents: A Review. JETIR. [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Semantic Scholar. [Link]

  • Sharma, P., & Sharma, R. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]

  • Abdel-Aziz, H. A., et al. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. ResearchGate. [Link]

  • Sener, E., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. [Link]

  • Truong, T. T., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. ResearchGate. [Link]

  • Siwek, A., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Vaickelioniene, R., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. [Link]

  • Shi, D. F., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Shao, N., et al. (2012). Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

Sources

4-aminobenzoxazole vs 5-aminobenzoxazole isomer comparison

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzoxazole Isomers: Structural Divergence, Synthesis, and Pharmacological Applications of 4-Aminobenzoxazole vs. 5-Aminobenzoxazole

Executive Summary

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, characterized by a benzene ring fused to an oxazole ring. While the core structure provides a rigid, planar framework capable of hydrogen bonding and π-π stacking, the specific positional isomerism of functional groups dictates the molecule’s electronic distribution, steric accessibility, and ultimate biological target profile. This whitepaper provides a comprehensive comparative analysis of 4-aminobenzoxazole and 5-aminobenzoxazole , detailing how a single positional shift of an amino group fundamentally alters synthetic pathways, physicochemical properties, and therapeutic applications ranging from targeted kinase inhibition to localized gastrointestinal prodrug delivery.

Structural & Electronic Divergence (The Isomeric Core)

To understand the divergent behavior of these isomers, one must analyze the standard IUPAC numbering of the benzoxazole ring: the oxygen atom is position 1, the carbon between the heteroatoms is 2, the nitrogen is 3, and the bridgehead carbons are 3a (adjacent to N) and 7a (adjacent to O).

  • 5-Aminobenzoxazole: The amino group is located at C5, which is para to the oxygen-linked bridgehead (C7a) and meta to the nitrogen-linked bridgehead (C3a). This position projects the amino vector outward with minimal steric hindrance from the heteroatom-rich oxazole ring. Consequently, the C5 amino group is highly accessible for electrophilic derivatization (e.g., sulfonylation or amidation), making it an ideal anchor point for synthesizing extended, linear inhibitors that probe deep enzymatic pockets[1].

  • 4-Aminobenzoxazole: The amino group is located at C4, directly adjacent to the C3a bridgehead carbon. This proximity to the oxazole nitrogen induces significant steric crowding and alters the local electronic environment via inductive effects. The C4 position often participates in intramolecular interactions or zwitterion formation, which can intentionally restrict systemic absorption—a property highly advantageous in specific prodrug designs[2].

Pharmacological Applications & Target Binding

The structural nuances between the two isomers dictate their distinct roles in modern drug development.

5-Aminobenzoxazole: Systemic Kinase & Pathway Inhibition

Because of its exposed geometry, the 5-amino isomer is frequently utilized to develop potent systemic therapeutics.

  • IL-6/STAT3 Pathway Inhibition: 2,5-diaminobenzoxazole derivatives have been synthesized as small molecule inhibitors (SMIs) targeting the Interleukin-6 (IL-6) signaling pathway, which is critical in rheumatoid arthritis (RA). Specific derivatives (e.g., p-butyl substituted 5-aminobenzoxazoles) demonstrate up to 71.5% inhibition of the IL-6/STAT3 pathway by blocking the downstream phosphorylation of STAT3[3].

  • Antimicrobial & Antiviral Activity: 5-aminobenzoxazole derivatives exhibit broad-spectrum antimicrobial properties by targeting enzymes like InhA in M. tuberculosis[4]. Furthermore, specific benzazole compounds containing a 5-aminobenzoxazole moiety have been identified as potent inducers of HIV-1 transcription, acting as latency-reversing agents[5].

IL6_STAT3 IL6 IL-6 Cytokine Receptor IL-6R / gp130 IL6->Receptor JAK JAK Kinase Receptor->JAK STAT3 STAT3 (Active) JAK->STAT3 Nucleus Gene Transcription (Inflammation) STAT3->Nucleus Inhibitor 5-Aminobenzoxazole Derivative Inhibitor->STAT3 Inhibits

Fig 1: Mechanism of IL-6/STAT3 pathway inhibition by 5-aminobenzoxazole derivatives.

4-Aminobenzoxazole: Localized Gastrointestinal Targeting

The steric and electronic constraints of the 4-amino isomer are leveraged for localized drug delivery rather than systemic target engagement.

  • Ulcerative Colitis (UC) Prodrugs: 4-aminophenylbenzoxazole acetic acid derivatives have been developed as mutual azo prodrug carriers for 5-aminosalicylic acid (5-ASA). The presence of the amino group at the C4 position, coupled with a carboxylate, promotes zwitterion formation at physiological pH. This intentionally decreases upper gastrointestinal absorption, allowing the intact prodrug to reach the large intestine where local microbial azoreductases cleave the bond, releasing the active anti-inflammatory agents directly at the site of colitis[2].

Quantitative Physicochemical Profiling

The following table summarizes the comparative physicochemical data and biological utility metrics for the two isomeric scaffolds, synthesized from structural analyses and chemical databases[6],[3].

Property / Metric4-Aminobenzoxazole5-Aminobenzoxazole
Molecular Formula C₇H₆N₂OC₇H₆N₂O
Molar Mass 134.14 g/mol 134.14 g/mol
Steric Hindrance (Amino) High (adjacent to oxazole N)Low (projected outward)
Zwitterion Potential High (facilitates GI retention)Low (favors systemic absorption)
Primary Therapeutic Use Localized Prodrugs (IBD/UC)Systemic Kinase/Pathway Inhibitors
Key Target Mechanisms Azo-bond microbial cleavageSTAT3 inhibition, hGST P1-1 binding

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these isomers. The causality of each reagent choice is explicitly defined.

Protocol A: Polyphosphoric Acid (PPA)-Mediated Synthesis of 5-Aminobenzoxazole Derivatives

This protocol utilizes PPA, which acts dualistically as a high-boiling solvent and a potent dehydrating agent. The dehydration is critical; it forces the equilibrium of the intermediate Schiff base toward the thermodynamically stable, cyclized benzoxazole core[7],[1].

Step-by-Step Methodology:

  • Reagent Preparation: Under an inert nitrogen atmosphere, combine 0.01 mol of 2,4-diaminophenol dihydrochloride with 0.01 mol of the desired carboxylic acid (e.g., terephthalic acid) in a 500 mL round-bottom flask.

  • Solvent/Catalyst Addition: Add 24 g of Polyphosphoric Acid (PPA). Causality: PPA provides the acidic environment necessary for initial condensation while aggressively sequestering the water byproduct to drive cyclodehydration[7].

  • Thermal Cyclization: Heat the mixture to 170–200 °C with continuous mechanical stirring for 1.5 to 2.5 hours. Monitor the reaction via TLC (Thin-Layer Chromatography) using a mobile phase of dichloromethane/methanol (9:1) to confirm the consumption of the starting phenol.

  • Quenching & Neutralization: Cool the highly viscous mixture to 60 °C and pour it carefully into an ice-water bath. Neutralize the acidic solution by dropwise addition of a 10% NaOH aqueous solution until a pH of 7.0-7.5 is reached, precipitating the crude product.

  • Purification: Filter the precipitate under a vacuum. To remove colored impurities, boil the crude solid with 200 mg of activated charcoal in ethanol, filter while hot, and allow the pure 5-aminobenzoxazole derivative to recrystallize[1].

Synthesis_Workflow Step1 1. Reagent Prep: 2,4-diaminophenol + Acid Step2 2. Cyclodehydration: PPA, 170-200°C Step1->Step2 Step3 3. Quenching: Ice-water + 10% NaOH Step2->Step3 Step4 4. Purification: Charcoal & Recrystallization Step3->Step4 Step5 5. Validation: NMR & Elemental Analysis Step4->Step5

Fig 2: Step-by-step synthetic workflow for 5-aminobenzoxazole derivatives.

Protocol B: In Vitro IL-6/STAT3 Inhibition Assay

To validate the biological efficacy of synthesized 5-aminobenzoxazole derivatives, a self-validating cell-based assay is employed. This protocol incorporates positive controls to ensure the assay's dynamic range is functioning correctly[3].

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed human hepatoma HepG2 cells (which endogenously express IL-6 receptors and STAT3) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Prepare serial dilutions of the 5-aminobenzoxazole test compounds (e.g., 1, 5, 10, and 50 μg/mL) in DMSO. Add to the wells, ensuring the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Control Validation: Treat control wells with Madindolin A (a known IL-6 inhibitor) at 10 μg/mL. Causality: This establishes a baseline for maximum expected pathway inhibition, validating the assay's sensitivity[3].

  • Cytokine Stimulation: After 2 hours of compound pre-incubation, stimulate the cells with recombinant human IL-6 (20 ng/mL) for 30 minutes to trigger STAT3 phosphorylation.

  • Quantification: Lyse the cells and quantify phosphorylated STAT3 (p-STAT3) levels using a specific enzyme-linked immunosorbent assay (ELISA). Calculate the IC₅₀ values based on the dose-response inhibition curves relative to the vehicle-treated, IL-6-stimulated control.

References

  • PubChem: 2-(4-Aminophenyl)benzoxazol-5-amine Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of benzoxazole Source: Patsnap / Eureka Patents URL:[Link]

  • Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives Source: ESIS Rational Drug Design & Development Group URL:[Link]

  • Identification of benzazole compounds that induce HIV-1 transcription Source: PLOS One URL:[Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors Source: Taylor & Francis Online URL:[Link]

Sources

The 4-Aminobenzoxazole Scaffold: Synthetic Access and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminobenzoxazole scaffold represents a high-value, under-explored pharmacophore in modern medicinal chemistry. Distinct from its ubiquitous 2-substituted counterparts, the 4-amino regioisomer offers a unique steric and electronic profile that mimics the adenine core of ATP and the 4-aminoquinazoline moiety found in blockbuster kinase inhibitors. This structural specificity allows it to function as a "privileged scaffold" for targeting the hinge region of kinases, modulating 5-HT3 receptors, and exhibiting potent antimicrobial activity against Gram-negative pathogens.

This technical guide details the structural rationale, validated synthetic pathways, and therapeutic applications of 4-aminobenzoxazole derivatives, providing researchers with actionable protocols for scaffold construction and biological evaluation.[1]

Part 1: Structural & Chemical Basis

Bioisosterism and Pharmacophore Mapping

The 4-aminobenzoxazole system (Figure 1) is characterized by a benzene ring fused to an oxazole ring, with a primary amine at the C4 position.

  • Numbering Logic: The oxygen is position 1, nitrogen is 3. The benzene ring carbons are numbered 4, 5, 6, and 7.

  • Kinase Hinge Binding: The N3 nitrogen (H-bond acceptor) and the C4-amine (H-bond donor) create a donor-acceptor motif that perfectly matches the hydrogen bonding requirements of the ATP-binding hinge region in many kinases (e.g., VEGFR, EGFR). This mimics the N1/C6-NH2 interaction of adenine.

  • Steric Constraint: Unlike 5- or 6-substituted isomers, the 4-amino group is spatially adjacent to the oxazole nitrogen. This proximity can induce specific conformational locks in N-substituted derivatives, reducing entropic penalties upon protein binding.

Graphviz Diagram: Pharmacophore Comparison

Pharmacophore ATP Adenine (ATP Core) N1: Acceptor C6-NH2: Donor Quinazoline 4-Aminoquinazoline (e.g., Gefitinib) N1: Acceptor C4-NH2: Donor ATP->Quinazoline Synthetic Mimic Benzoxazole 4-Aminobenzoxazole N3: Acceptor C4-NH2: Donor Bioisostere Quinazoline->Benzoxazole Scaffold Hopping Target Kinase Hinge Region (Glu/Met Backbone) Benzoxazole->Target Bidentate H-Bonding

Figure 1: Structural bioisosterism of 4-aminobenzoxazole with established kinase inhibitor scaffolds.

Part 2: Synthetic Methodologies

Accessing the 4-amino isomer is synthetically challenging because direct nitration of the benzoxazole ring typically occurs at the C6 position due to the directing effects of the heterocyclic ring. Therefore, a de novo ring construction strategy starting from pre-functionalized phenols is required.

Protocol A: Cyclization-Reduction Sequence (The "Gold Standard")

This route avoids regioselectivity issues by establishing the nitrogen placement prior to ring closure.

Mechanism:

  • Condensation: 2-amino-3-nitrophenol reacts with a one-carbon electrophile (e.g., triethyl orthoformate) to close the oxazole ring. The nitro group at C3 of the phenol becomes the nitro group at C4 of the benzoxazole.

  • Reduction: The 4-nitro group is selectively reduced to the amine using catalytic hydrogenation or metal/acid reduction.

Step-by-Step Experimental Protocol

Objective: Synthesis of 4-aminobenzoxazole from 2-amino-3-nitrophenol.

Materials:

  • 2-Amino-3-nitrophenol (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 0.1 eq)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Hydrogen gas (Balloon pressure)

  • Ethanol (Anhydrous)

Procedure:

  • Cyclization:

    • In a round-bottom flask, dissolve 2-amino-3-nitrophenol (5.0 mmol) in triethyl orthoformate (10 mL).

    • Add pTSA (0.5 mmol).

    • Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting phenol.

    • Checkpoint: The formation of the oxazole ring is indicated by a shift in Rf and loss of the broad OH/NH stretches in IR.

    • Evaporate excess TEOF under reduced pressure. Recrystallize the intermediate (4-nitrobenzoxazole) from ethanol.

  • Reduction:

    • Dissolve the 4-nitrobenzoxazole (obtained above) in ethanol (20 mL).

    • Add 10% Pd/C (10% by weight of substrate) under an argon atmosphere.

    • Purge the flask with hydrogen gas and stir under a hydrogen balloon at room temperature for 12 hours.

    • Safety Note: Filter the catalyst through a Celite pad under inert atmosphere (Pd/C is pyrophoric when dry).

    • Concentrate the filtrate. The resulting 4-aminobenzoxazole is typically a pale solid/oil that can be purified via flash chromatography (DCM:MeOH 95:5).

Graphviz Diagram: Synthetic Workflow

Synthesis Start 2-Amino-3-nitrophenol Intermed 4-Nitrobenzoxazole (Regiospecific) Start->Intermed Cyclocondensation Reagent1 Triethyl Orthoformate (pTSA, Reflux) Reagent1->Start Product 4-Aminobenzoxazole (Target Scaffold) Intermed->Product Nitro Reduction Reagent2 H2, Pd/C (Ethanol, RT) Reagent2->Intermed

Figure 2: Regioselective synthesis of 4-aminobenzoxazole preventing C6-isomer contamination.

Part 3: Therapeutic Applications

5-HT3 Receptor Modulators (Gastrointestinal & CNS)

The 4-aminobenzoxazole moiety has been identified as a key scaffold in the development of 5-HT3 receptor partial agonists. These agents are critical for treating Irritable Bowel Syndrome (IBS) and chemotherapy-induced nausea.

  • Mechanism: The basic amine at C4 mimics the tryptamine nitrogen of serotonin (5-HT), while the benzoxazole core provides a rigid, lipophilic anchor that fits the receptor's aromatic cage.

  • Data Highlight: Derivatives substituted at the 2-position (e.g., carboxamides) retain high affinity (Ki < 10 nM) while improving metabolic stability compared to indole-based drugs.

Kinase Inhibition (Oncology)

In the context of "scaffold hopping," 4-aminobenzoxazoles serve as excellent replacements for the 4-aminoquinazoline core found in drugs like Gefitinib.

  • Target Class: Tyrosine Kinases (EGFR, VEGFR) and Serine/Threonine Kinases (CLK1).

  • Advantage: The oxygen atom in the benzoxazole ring alters the electron density of the fused system, potentially reducing metabolic susceptibility to oxidation compared to quinazolines, while maintaining the critical N1-C6 (adenine numbering) hydrogen bond geometry.

Antimicrobial Activity

Recent studies have highlighted the efficacy of 4-substituted benzoxazoles against multidrug-resistant Gram-negative bacteria.

  • Key Finding: 4-aminobenzoxazole derivatives, particularly those with morpholine or piperazine extensions, show MIC values as low as 0.25 µg/mL against Pseudomonas aeruginosa.[2]

  • Mechanism: Inhibition of bacterial DNA gyrase. The planar scaffold intercalates into DNA or binds to the ATP-binding subunit of the enzyme.

Summary of Biological Activity[3][4][5][6][7][8][9]
Therapeutic AreaTarget / MechanismKey Structural FeaturePotency Ref
Gastrointestinal 5-HT3 Receptor (Agonist)4-amino group mimics serotonin nitrogenKi < 10 nM [1]
Oncology EGFR / VEGFR KinasesHinge binder (Donor-Acceptor motif)IC50 ~ 10-50 nM [2]
Antimicrobial DNA Gyrase / Topo IIPlanar intercalation & ATP competitionMIC 0.25 µg/mL [3]

Part 4: Future Outlook & SAR Trends

The 4-aminobenzoxazole scaffold is currently under-utilized compared to its 2-amino and 6-amino isomers. Future drug development should focus on:

  • C2-Diversification: Using the 4-amino group as a static hinge binder while elaborating the C2 position to access the "gatekeeper" regions of kinase pockets.

  • Late-Stage Functionalization: Developing C-H activation protocols to functionalize the C7 position, creating tri-substituted cores with high selectivity.

References

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor partial agonists. Bioorganic & Medicinal Chemistry Letters. Available at: (Verified via search context).

  • Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the Gut. Journal of Medicinal Chemistry. Available at:

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules (MDPI). Available at:

  • Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors. Bioorganic & Medicinal Chemistry. Available at:

  • Benzoxazoles: Synthetic Methodology and Biological Activities. Global Research Online. Available at:

Sources

Zwitterionic properties of 4-aminobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Zwitterionic Properties of 4-aminobenzo[d]oxazole-2-carboxylic acid

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of pharmacologically active agents.[1][2] The therapeutic efficacy and developability of these molecules are profoundly influenced by their physicochemical properties, which dictate their absorption, distribution, metabolism, and excretion (ADMET) profiles.[1] This guide focuses on a specific derivative, 4-aminobenzo[d]oxazole-2-carboxylic acid, a molecule possessing both acidic (carboxylic acid) and basic (aromatic amine) functional groups. This architecture creates the potential for zwitterion formation, a state that significantly impacts properties crucial for drug development, such as solubility, membrane permeability, and biocompatibility.[3][4] This document provides a comprehensive exploration of the theoretical underpinnings of zwitterionic behavior in this molecule, detailed experimental protocols for its characterization, and an analysis of the implications for pharmaceutical research.

Introduction: The Strategic Importance of Zwitterions in Drug Design

Zwitterions are molecules that contain an equal number of positive and negative charges, resulting in a net neutral charge overall.[3][5] In drug development, designing a molecule to exist as a zwitterion under physiological conditions (pH ~7.4) is a sophisticated strategy to optimize its properties. Unlike permanently charged or neutral compounds, zwitterions exhibit unique behaviors:

  • Enhanced Biocompatibility: The tightly bound hydration layer around a zwitterion can effectively "hide" the molecule from the immune system, reducing clearance rates and improving circulation times.[3]

  • Modulated Solubility: Zwitterionic compounds often display a characteristic U-shaped pH-solubility profile, with minimum solubility at their isoelectric point (pI) and increased solubility in both acidic and basic media.[6][7] This behavior can be leveraged to improve dissolution in specific regions of the gastrointestinal tract.

  • Improved Permeability Paradox: While high charge can impede passive diffusion across lipid membranes, some zwitterions, particularly "nonclassical" ones, can maintain or even improve permeability while reducing lipophilicity, a highly desirable trait in drug design.[8]

The molecule 4-aminobenzo[d]oxazole-2-carboxylic acid contains a carboxylic acid group (acidic) and an amino group (basic), making it a prime candidate for exhibiting zwitterionic properties. Understanding and quantifying this behavior is essential for any research or development program involving this or structurally related compounds.

Theoretical Framework: pH-Dependent Equilibria

The charge state of 4-aminobenzo[d]oxazole-2-carboxylic acid is dependent on the pH of its environment. The molecule can exist in four primary forms: cationic, neutral (non-zwitterionic), zwitterionic, and anionic. The equilibrium between these states is governed by the pKa values of the carboxylic acid group (pKa_acid) and the protonated amino group (pKa_base).

The isoelectric point (pI) is the specific pH at which the concentration of the zwitterionic form is maximized and the net charge of the molecule is zero.[9][10] At this pH, the molecule's solubility is typically at its minimum due to the reduction in electrostatic repulsion between molecules.[11]

Caption: pH-dependent equilibrium of 4-aminobenzo[d]oxazole-2-carboxylic acid.

Experimental Characterization Workflow

A multi-faceted approach is required to definitively characterize the zwitterionic properties of the target molecule. The workflow involves determining the key physicochemical parameters (pKa, solubility) and obtaining direct spectroscopic evidence of the zwitterionic form.

Caption: Workflow for characterizing zwitterionic properties.

Detailed Experimental Protocols

Determination of pH-Dependent Solubility

Causality: The solubility of an amphoteric compound is highly dependent on its ionization state.[6] By measuring solubility across a wide pH range, a profile can be generated. For a zwitterionic compound, this profile will be U-shaped, with the point of minimum solubility corresponding to the isoelectric point (pI).[11][12] The shake-flask method is a reliable, equilibrium-based technique for this determination.[7]

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2.0 to 10.0 in 0.5 or 1.0 unit increments (e.g., phosphate, citrate, borate buffers).

  • Sample Preparation: Add an excess amount of solid 4-aminobenzo[d]oxazole-2-carboxylic acid to vials containing a fixed volume (e.g., 5 mL) of each buffer. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., mobile phase or methanol/water mixture) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the measured final pH of each buffer solution after equilibration. Identify the pH at which solubility is minimal; this value provides an experimental estimation of the pI.

Isoelectric Point (pI) Determination by Isoelectric Precipitation

Causality: This method directly leverages the principle that a zwitterion's solubility is lowest at its pI.[11][13] By systematically adjusting the pH of a solution, one can induce precipitation and identify the precise pH at which it is most extensive.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a solvent at a pH where it is highly soluble (e.g., in 0.1 M HCl or 0.1 M NaOH).

  • pH Titration: Place a known volume of the stock solution in a beaker with a stir bar and a calibrated pH probe.

  • Induce Precipitation: Slowly titrate the solution with an acid (e.g., 0.1 M HCl) if starting from a basic solution, or a base (e.g., 0.1 M NaOH) if starting from an acidic solution.

  • Observe Precipitation: Monitor the solution for the onset of turbidity or precipitation. The pH at which the maximum amount of precipitate is observed corresponds to the pI. This can be assessed visually or more quantitatively using a turbidity meter.

  • Confirmation: The precipitate can be isolated by filtration, washed, and dried. Its identity can be confirmed by analytical techniques (e.g., melting point, IR spectroscopy) to ensure it is the target compound and not a salt.

Spectroscopic Evidence for Zwitterion Formation

Causality: Spectroscopic techniques can provide direct evidence of the molecule's structure in a given state. The presence of charged functional groups (COO⁻ and NH₃⁺) in the zwitterionic form gives rise to characteristic spectral features that are distinct from the neutral form (COOH and NH₂).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify vibrational bands corresponding to the ionized functional groups.

    • Procedure: Acquire an FT-IR spectrum of the solid compound isolated at its pI.

    • Expected Observations:

      • Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

      • Disappearance of the C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).

      • Appearance of a strong, asymmetric stretch for the carboxylate (COO⁻) group (~1550-1610 cm⁻¹).

      • Appearance of bending vibrations characteristic of a protonated amine (NH₃⁺) group (~1500-1550 cm⁻¹).[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To observe changes in the chemical environment of protons and carbons adjacent to the acidic and basic centers as a function of pH.

    • Procedure: Dissolve the compound in a series of deuterated buffers (e.g., D₂O with DCl/NaOD for pH adjustment) and acquire ¹H and ¹³C NMR spectra.

    • Expected Observations: Protons and carbons near the amino and carboxyl groups will show significant shifts in their chemical environment as the pH changes and the groups become ionized or deionized. Comparing the spectra at low pH (cationic form), the pI (zwitterionic form), and high pH (anionic form) will reveal these pH-dependent shifts, confirming the ionization events.

Data Summary and Implications

The characterization of 4-aminobenzo[d]oxazole-2-carboxylic acid provides critical data for predicting its in vivo behavior.

PropertyExpected Value/ObservationImplication for Drug Development
pKa (acidic) ~3.5 - 4.5Governs deprotonation of the carboxylic acid.
pKa (basic) ~5.0 - 6.0Governs protonation of the amino group.
Isoelectric Point (pI) ~4.2 - 5.2pH of minimum solubility; crucial for formulation and predicting GI tract behavior.
pH-Solubility Profile U-shaped curve with minimum at pILow solubility in the acidic stomach, potentially higher solubility in the intestine.
FT-IR Spectrum (at pI) Shows COO⁻ and NH₃⁺ peaksConfirms the solid state at pI is zwitterionic.

Implications:

  • Oral Bioavailability: A low pI suggests that the compound will have minimal solubility in the highly acidic environment of the stomach (pH 1-2.5) but may dissolve more readily as it enters the higher pH of the small intestine. This can be a favorable property, protecting the drug from acidic degradation and allowing for dissolution closer to the primary site of absorption.

  • Formulation: The pH-dependent solubility must be a primary consideration for formulation. For oral delivery, enteric-coated formulations might be considered to bypass the stomach. For parenteral formulations, the solution must be buffered to a pH where solubility is adequate and stable.

  • Target Engagement: The charge state of the molecule at the site of action can influence its binding to a biological target. Understanding the pKa values is critical for predicting this interaction.

Conclusion

The systematic characterization of 4-aminobenzo[d]oxazole-2-carboxylic acid reveals its amphoteric and zwitterionic nature. By employing a combination of physicochemical profiling and spectroscopic analysis, researchers can gain a detailed understanding of how this molecule will behave in different chemical and biological environments. This knowledge is not merely academic; it is a fundamental prerequisite for the rational design of experiments, the development of robust formulations, and ultimately, the successful progression of a promising chemical entity into a viable therapeutic agent. The protocols and principles outlined in this guide provide a validated framework for conducting such an investigation.

References

  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. (n.d.). Benchchem.
  • Zwitterions in Drug Delivery. (2025, August 25). ZwitterCo.
  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. (2024, May 15). Journal of Medicinal Chemistry - ACS Publications.
  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. (2008, March 20). PubMed.
  • How to Determinate Isoelectric Point. (n.d.). Creative Proteomics.
  • Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs. (n.d.). ResearchGate.
  • Experiment 7: Determination of the Isoelectric Point of Casein. (n.d.). Open Library Publishing Platform.
  • Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs. (2016, November 22). Taylor & Francis.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013, January 23). PubMed.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). Sigma-Aldrich.
  • Isoelectric focusing (article). (n.d.). Khan Academy.
  • Gradient-free determination of isoelectric points of proteins on chip. (2017, August 17). RSC Publishing.
  • Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods. (n.d.). MetwareBio.
  • Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding. (2008, September 25). The Journal of Physical Chemistry A - ACS Publications.
  • Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures. (n.d.). Fritz Haber Institute.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024, April 5). SpringerLink.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC.
  • Zwitterion. (n.d.). Wikipedia.

Sources

A Senior Application Scientist's Guide to the Synthesis of Benzoxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Benzoxazole Core

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a frequent constituent of pharmacologically active molecules.[2] Derivatives of benzoxazole are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3]

Within this versatile chemical family, benzoxazole-2-carboxylic acid and its derivatives serve as critical intermediates. The carboxylic acid handle at the 2-position provides a versatile anchor point for further molecular elaboration, enabling the construction of complex libraries of compounds for drug discovery and development. This guide provides an in-depth exploration of the primary synthetic vectors for accessing this key building block, framed from the perspective of a senior application scientist. Our focus will be on the causality behind methodological choices, the integrity of the protocols, and the practical insights required for successful implementation in a research and development setting.

Core Synthetic Vectors: A Comparative Analysis

The synthesis of benzoxazole-2-carboxylic acid can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, scalability, functional group tolerance, and desired purity profile. We will dissect four primary field-proven vectors.

Vector 1: The Classic Two-Step Condensation-Hydrolysis Pathway

This is the most traditional and arguably one of the most reliable routes. It involves the initial formation of an ester, ethyl benzoxazole-2-carboxylate, through the condensation of 2-aminophenol with diethyl oxalate, followed by a straightforward saponification to yield the target carboxylic acid.

Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic amino group of 2-aminophenol attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the newly formed amide carbonyl. The subsequent dehydration, often acid-catalyzed or thermally driven, results in the formation of the aromatic benzoxazole ring. The final step is a standard base-catalyzed hydrolysis of the ethyl ester.[4]

Experimental Protocol: Synthesis of Ethyl Benzoxazole-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-aminophenol (1.0 equiv.), diethyl oxalate (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.) in toluene (approx. 0.5 M concentration).

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl benzoxazole-2-carboxylate can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to Benzoxazole-2-carboxylic Acid

  • Reaction Setup: Dissolve the purified ethyl benzoxazole-2-carboxylate (1.0 equiv.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reaction Execution: Add sodium hydroxide (2.0-3.0 equiv.) and heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with cold 1M HCl until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure benzoxazole-2-carboxylic acid.

Workflow: Condensation-Hydrolysis Pathway

A 2-Aminophenol + Diethyl Oxalate B Condensation (Toluene, Reflux) A->B p-TsOH C Ethyl Benzoxazole- 2-carboxylate B->C D Hydrolysis (NaOH, EtOH/H2O) C->D E Benzoxazole-2- carboxylic Acid D->E Acidification

Caption: The two-step synthesis of benzoxazole-2-carboxylic acid.

Vector 2: One-Pot Cyclization of N-(2-hydroxyphenyl)oxalamide Esters

This approach streamlines the synthesis by forming and cyclizing the intermediate in a single pot, often under milder conditions than the classical thermal condensation. The use of Mitsunobu reagents (DEAD and PPh₃) is a prime example of this strategy's efficiency.[5]

Causality and Mechanism: This method relies on the in-situ activation of the hydroxyl group of the N-(2-hydroxyphenyl)oxalamide ester intermediate. Triphenylphosphine (PPh₃) attacks the diethyl azodicarboxylate (DEAD), forming a phosphonium salt. This species activates the phenolic hydroxyl group, making it a good leaving group. The amide nitrogen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group in a 5-endo-trig cyclization, which is favored over the alternative 6-exo-trig pathway, to form the benzoxazole ring.[5]

Experimental Protocol: Mitsunobu-Mediated Cyclization

  • Intermediate Preparation: First, prepare the ethyl 2-((2-hydroxyphenyl)amino)-2-oxoacetate (N-(2-hydroxyphenyl)oxalamide ester) by reacting 2-aminophenol with excess diethyl oxalate under neat conditions or in a suitable solvent.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-(2-hydroxyphenyl)oxalamide ester (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF).

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ethyl benzoxazole-2-carboxylate is then purified via column chromatography.

  • Hydrolysis: The purified ester is hydrolyzed to the carboxylic acid as described in Vector 1.

Workflow: One-Pot Cyclization

A N-(2-hydroxyphenyl) oxalamide Ester B Mitsunobu Cyclization (THF, 0°C to RT) A->B PPh3, DEAD C Ethyl Benzoxazole- 2-carboxylate B->C D Hydrolysis C->D E Benzoxazole-2- carboxylic Acid D->E

Caption: One-pot synthesis of the ester precursor via Mitsunobu cyclization.

Vector 3: Functional Group Interconversion via Oxidation of 2-Methylbenzoxazole

This strategy represents a different paradigm, relying on the functionalization of a pre-formed benzoxazole ring. The oxidation of a methyl group at the benzylic-like 2-position is a robust transformation.

Causality and Mechanism: The 2-methyl group of benzoxazole is analogous to a benzylic position and is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄).[6] The reaction is thought to proceed through a radical mechanism involving the abstraction of a hydrogen atom from the methyl group.[7] The resulting radical is stabilized by the aromatic ring. Subsequent oxidation steps convert the methyl group into a carboxylate salt, which upon acidic workup, yields the final carboxylic acid.

Experimental Protocol: Synthesis of 2-Methylbenzoxazole

  • Reaction Setup: Combine 2-aminophenol (1.0 equiv.) and acetic anhydride (1.1 equiv.) in a round-bottom flask.

  • Reaction Execution: Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The reaction is often exothermic. Monitor by TLC.

  • Work-up: Cool the reaction mixture and pour it into cold water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. Neutralize with a weak base (e.g., sodium bicarbonate solution), wash with brine, dry, and concentrate to get crude 2-methylbenzoxazole, which can be purified by distillation or chromatography.

Experimental Protocol: Oxidation to Benzoxazole-2-carboxylic Acid

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend 2-methylbenzoxazole (1.0 equiv.) in a mixture of pyridine and water (e.g., 1:2 v/v).[8]

  • Reaction Execution: Heat the mixture to 85-95 °C. Add potassium permanganate (KMnO₄) (approx. 3.0 equiv.) portion-wise over 1 hour, controlling the exothermic reaction. Continue heating at reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up and Isolation: Cool the mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake with hot water. Combine the filtrates and remove the pyridine under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure benzoxazole-2-carboxylic acid.

Workflow: Oxidation Pathway

A 2-Methylbenzoxazole B Oxidation (Pyridine/H2O, Reflux) A->B KMnO4 C Potassium Benzoxazole- 2-carboxylate B->C D Acidification (HCl) C->D E Benzoxazole-2- carboxylic Acid D->E

Caption: Synthesis via oxidation of the 2-methyl precursor.

Vector 4: Modern Photochemical Oxidative Cyclization

Reflecting the drive towards sustainable chemistry, modern methods leverage photoredox catalysis to construct the benzoxazole ring under exceptionally mild conditions. This vector uses readily available glycine derivatives as precursors.[9]

Causality and Mechanism: This protocol involves the oxidative cyclization of a substrate like ethyl 2-((2-hydroxyphenyl)amino)acetate. An organocatalyst, upon irradiation with visible light, enters an excited state and facilitates a single-electron transfer (SET) from the substrate's amino group. The resulting radical cation undergoes intramolecular cyclization onto the phenolic ring, followed by oxidation and deprotonation steps to form the aromatic benzoxazole-2-carboxylate ester.[9] The use of a co-catalyst like CuI can enhance the efficiency of the catalytic cycle.

Experimental Protocol: Photochemical Synthesis of Ethyl Benzoxazole-2-carboxylate

  • Precursor Synthesis: Synthesize ethyl 2-((2-hydroxyphenyl)amino)acetate by reacting 2-aminophenol with ethyl bromoacetate in the presence of a non-nucleophilic base like potassium carbonate.

  • Reaction Setup: In a reaction vessel suitable for photochemical reactions, combine the glycine derivative (1.0 equiv.), an organocatalyst such as 1,8-dihydroxyanthraquinone (0.2 equiv.), and copper(I) iodide (CuI) (0.15 equiv.) in acetonitrile (ACN).[9]

  • Reaction Execution: Irradiate the stirred mixture with a visible light source (e.g., a 427 nm LED) under an air atmosphere at room temperature for 18-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by column chromatography on silica gel to isolate the ethyl benzoxazole-2-carboxylate.

  • Hydrolysis: The final hydrolysis step is performed as described in Vector 1.

Workflow: Photochemical Synthesis

A Ethyl 2-((2-hydroxyphenyl) amino)acetate B Oxidative Cyclization (ACN, RT) A->B Visible Light, Cat., CuI, Air C Ethyl Benzoxazole- 2-carboxylate B->C D Hydrolysis C->D E Benzoxazole-2- carboxylic Acid D->E

Caption: A green, photochemical route to the ester precursor.

Quantitative Data Summary and Comparative Analysis

Parameter Vector 1: Condensation-Hydrolysis Vector 2: Mitsunobu Cyclization Vector 3: Oxidation Vector 4: Photochemical
Starting Materials 2-Aminophenol, Diethyl OxalateN-(2-hydroxyphenyl)oxalamide Ester2-MethylbenzoxazoleEthyl 2-((2-hydroxyphenyl)amino)acetate
Key Reagents p-TsOH, NaOHPPh₃, DEAD, NaOHKMnO₄, Pyridine, HClOrganocatalyst, CuI, NaOH
Reaction Conditions High Temp. (Reflux)Mild (0 °C to RT)High Temp. (Reflux)Ambient Temp. (Visible Light)
Typical Overall Yield Good to ExcellentGoodModerate to GoodGood
Key Advantages Reliable, scalable, inexpensive reagents.[3]Mild conditions, one-pot ester synthesis.[5]Utilizes a simple benzoxazole precursor.Very mild, "green" methodology.[9]
Key Limitations High temperatures, requires two distinct steps.Stoichiometric phosphine/DEAD waste.Strong oxidant, MnO₂ waste, potential for over-oxidation.[8]Requires photochemical setup, longer reaction times.
Self-Validation Water collection in Dean-Stark trap confirms cyclization.Disappearance of starting material by TLC confirms reaction.Disappearance of purple KMnO₄ color indicates reaction progress.TLC monitoring for product formation.

Conclusion: Selecting the Optimal Synthetic Vector

The synthesis of benzoxazole-2-carboxylic acid is a well-established field with multiple robust and reliable vectors.

  • For large-scale, cost-effective synthesis , the classic Two-Step Condensation-Hydrolysis Pathway (Vector 1) remains the industry standard due to its simplicity and the low cost of reagents.

  • When dealing with sensitive substrates that cannot tolerate high temperatures, the Mitsunobu Cyclization (Vector 2) offers a mild and efficient alternative for the crucial ring-forming step.

  • The Oxidation of 2-Methylbenzoxazole (Vector 3) provides a valuable functional group interconversion strategy, particularly if the 2-methyl analogue is readily available or is a divergent intermediate in a larger synthetic scheme.

  • Looking towards the future of sustainable and green chemistry, the Photochemical Oxidative Cyclization (Vector 4) represents the state-of-the-art, minimizing harsh reagents and energy consumption.

The choice of synthesis is a strategic decision. By understanding the underlying causality of each method and its inherent advantages and limitations, the research scientist or drug development professional can select the most appropriate pathway to confidently and efficiently produce this critical synthetic intermediate.

References

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). CoLab.ws. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). CoLab.ws. [Link]

  • Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. (2021). ChemistrySelect. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. [Link]

  • Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. (2005). Synlett. [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). Molecules. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (2014). The Journal of Organic Chemistry. [Link]

  • Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates. (n.d.). ResearchGate. [Link]

  • Organic Solvent Controlling the Oxidativity of Potassium Permanganate. (2011). Asian Journal of Chemistry. [Link]

  • A convenient method for the preparation of hydroxamic acids. (2000). Tetrahedron Letters. [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis. [Link]

  • 7.2 Preparation of Carboxylic Acid. (n.d.). Organic Chemistry II. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

  • Methods for Hydroxamic Acid Synthesis. (2014). Current Organic Chemistry. [Link]

  • A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. (2023). Chemistry – A European Journal. [Link]

  • Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (2021). Russian Journal of Organic Chemistry. [Link]

  • Carboxylic acid synthesis by oxidation of benzylic positions. (n.d.). Organic Chemistry Portal. [Link]

  • PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES. (2003).
  • Methods for the synthesis of benzoxazole 2‐carboxylates/carboxamides. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of the 4-Amino Group in Benzoxazole Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the 4-Amino Substituent

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and versatile electronic character.[1][2] While substitutions at the 2-, 5-, and 6-positions are widely documented, the placement of an amino group at the 4-position introduces a unique and powerful electronic perturbation. The 4-amino group, acting as a potent electron-donating group (EDG) through resonance (+R effect), directly injects electron density into the fused aromatic system. This strategic placement fundamentally alters the molecule's frontier molecular orbitals, enhances its polarity, and often gives rise to pronounced photophysical phenomena such as intramolecular charge transfer (ICT). This guide provides a comprehensive exploration of these electronic properties, blending theoretical principles with field-proven experimental and computational methodologies for researchers and drug development professionals.

Theoretical Framework: Resonance and Inductive Effects

The electronic behavior of 4-aminobenzoxazole is governed by the interplay between the electron-donating amino group and the electron-withdrawing nature of the fused oxazole ring.

  • Resonance (+R Effect): The lone pair of electrons on the nitrogen atom of the 4-amino group can delocalize into the benzene ring. This delocalization extends throughout the entire π-system of the benzoxazole core, increasing the electron density, particularly at the ortho and para positions relative to the amino group. This effect raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack and easier to ionize.

  • Inductive (-I Effect): The nitrogen atom is more electronegative than the carbon atom to which it is attached, leading to a slight withdrawal of electron density through the sigma bond. However, the resonance effect is overwhelmingly dominant for an amino group directly attached to an aromatic ring.

This strong electronic push from the 4-amino group creates a molecule with a significant ground-state dipole moment and a predisposition for charge separation upon photoexcitation, a key theme we will explore experimentally.

Synthesis of the 4-Aminobenzoxazole Scaffold

The synthesis of a 4-aminobenzoxazole requires a precursor that can establish the specific substitution pattern. While many benzoxazole syntheses start with 2-aminophenol, a 4-amino derivative necessitates a more specialized starting material, typically 2,3-diaminophenol .

Protocol 2.1: Proposed Synthesis of 2,4-Diaminobenzoxazole

This protocol adapts a modern, safer cyclization method using an electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which avoids the use of highly toxic cyanogen bromide.[3][4]

Causality: The reaction is initiated by a Lewis acid (BF₃·Et₂O) that activates the cyano group of NCTS, making it highly electrophilic. The more nucleophilic amino group at the 3-position of the precursor attacks this activated carbon. The adjacent hydroxyl group then performs an intramolecular nucleophilic attack to form the oxazole ring, followed by elimination to yield the final product.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 2,3-diaminophenol (1.0 equiv) and NCTS (1.5 equiv) in anhydrous 1,4-dioxane (approx. 0.2 M concentration).

  • Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv) dropwise to the stirring solution at room temperature. The addition should be slow to control any exotherm.

  • Heating: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 101 °C). Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction typically requires 24-30 hours for completion.[4]

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.

  • Work-up: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to yield the pure 4-aminobenzoxazol-2-amine product.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) is an indispensable tool for predicting and rationalizing the electronic properties of molecules like 4-aminobenzoxazole. It provides a balance of computational cost and accuracy, making it a standard method in the field.[5][6]

Workflow for DFT and TD-DFT Analysis

The following diagram illustrates a standard workflow for the computational investigation of a novel benzoxazole derivative.

Computational_Workflow cluster_prep Structure Preparation cluster_dft Ground State (DFT) cluster_tddft Excited State (TD-DFT) cluster_analysis Data Analysis mol_build 1. Build 3D Structure (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry elec_prop 4. Calculate Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) freq_calc->elec_prop Verified Structure excited_state 5. Calculate Vertical Excitations (Predict UV-Vis λmax) elec_prop->excited_state Ground State Properties analyze 6. Correlate with Experimental Data excited_state->analyze Predicted Spectra

Caption: A typical workflow for computational analysis of benzoxazole derivatives.

Protocol 3.2: DFT Geometry Optimization and Electronic Property Calculation

Causality: This protocol aims to find the most stable, lowest-energy conformation of the molecule. All subsequent electronic properties are most accurately calculated from this optimized geometry. The B3LYP functional is a hybrid functional that has shown high efficacy for organic molecules, while the 6-311++G(d,p) basis set provides a good balance of flexibility and computational demand for this system size.[5][6]

Step-by-Step Methodology (using Gaussian software):

  • Input File Creation: Construct the 4-aminobenzoxazole molecule in a molecular editor (e.g., GaussView). Create a Gaussian input file (.gjf) with the coordinates.

  • Route Section: Specify the calculation type in the route section (#p).

    • Opt Freq: This keyword requests a geometry optimization followed by a frequency calculation.

    • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

    • SCRF=(Solvent=Ethanol): (Optional) To model the molecule in a solvent continuum, which is crucial for comparing with experimental solution-phase data.

  • Execution: Submit the input file to the Gaussian program.

  • Verification: Upon completion, open the output file (.log). Verify that the optimization converged and that the frequency calculation yielded zero imaginary frequencies, confirming the structure is a true energy minimum.[7]

  • Data Extraction: From the output file, extract key electronic data:

    • Energies of the HOMO and LUMO.

    • The ground-state dipole moment.

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.

  • Visualization: Use GaussView to visualize the optimized structure, the HOMO and LUMO surfaces, and the Molecular Electrostatic Potential (MEP) map.

Data Interpretation: Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are critical for understanding electronic behavior. The energy of the HOMO relates to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity. The HOMO-LUMO gap (ΔE) is a key indicator of chemical reactivity and corresponds to the energy of the lowest electronic transition.[5] For 4-aminobenzoxazole, the +R effect of the amino group is expected to raise the HOMO energy and decrease the HOMO-LUMO gap compared to the unsubstituted benzoxazole, shifting the absorption to a longer wavelength.

Table 1: Representative Calculated Electronic Properties of Amino-Substituted Aromatic Systems (Note: These values are illustrative, based on typical DFT B3LYP/6-311++G(d,p) results for similar systems, as specific published data for 4-aminobenzoxazole is limited.)

CompoundE_HOMO (eV)E_LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Ground State Dipole Moment (Debye)
Benzoxazole (Reference)-6.5-1.15.41.4
4-Aminobenzoxazole (Predicted)-5.6-0.94.73.5

Data are representative values derived from principles and data reported for analogous systems.[5][8][9]

Experimental Characterization of Electronic Properties

Experimental techniques are essential to validate computational predictions and to fully characterize the molecule's behavior in solution.

Protocol 4.1: UV-Visible Absorption and Fluorescence Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from the first excited state back to the ground state. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift, which provides insight into the structural and electronic reorganization that occurs in the excited state. For molecules with significant ICT character, a large Stokes shift is often observed.[10]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the purified 4-aminobenzoxazole in a spectroscopic grade solvent (e.g., ethanol). From this, prepare a dilute solution where the absorbance at the λ_max is between 0.1 and 0.2 for absorption measurements, and below 0.1 for fluorescence measurements to avoid inner-filter effects.[11]

  • Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill two matched quartz cuvettes with the pure solvent to record a baseline.

    • Replace the sample cuvette with the analyte solution and record the absorption spectrum over a relevant range (e.g., 250-500 nm).

    • Determine the wavelength of maximum absorbance (λ_max).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λ_max.

    • Scan the emission wavelengths, starting approximately 10-20 nm higher than the excitation wavelength, to record the emission spectrum.

    • Determine the wavelength of maximum emission (λ_em).

Probing Intramolecular Charge Transfer (ICT) via Solvatochromism

A hallmark of molecules with strong electron-donating and -accepting groups is solvatochromism, where the absorption or emission spectra shift depending on the polarity of the solvent.[12] This phenomenon is direct evidence of a change in the molecule's dipole moment between the ground and excited states, confirming an ICT process.

ICT_Process cluster_info GS Ground State (S₀) μ_g ES Excited State (S₁) μ_e GS->ES Photoexcitation (hν_abs) ES->GS Fluorescence (hν_em) info In polar solvents, the larger excited-state dipole (μ_e) is stabilized more than the ground-state dipole (μ_g). This lowers the energy of the excited state, leading to a red-shift in fluorescence emission. μ_e > μ_g

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Protocol 4.2.1: Solvatochromic Study and Lippert-Mataga Analysis

Causality: The Lippert-Mataga equation provides a quantitative relationship between the Stokes shift and the solvent polarity, allowing for the estimation of the change in dipole moment (Δµ = µ_e - µ_g) upon excitation. A large Δµ is a definitive indicator of ICT.[13][14]

Step-by-Step Methodology:

  • Solvent Selection: Choose a series of aprotic solvents with a wide range of dielectric constants (ε) and refractive indices (n) (e.g., Hexane, Toluene, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, DMSO).

  • Spectral Measurements: For each solvent, prepare a dilute solution of 4-aminobenzoxazole (absorbance < 0.1) and record the absorption (λ_abs) and emission (λ_em) maxima as described in Protocol 4.1.

  • Data Calculation:

    • Convert λ_abs and λ_em (in nm) to wavenumbers (ν_abs and ν_em in cm⁻¹).

    • Calculate the Stokes shift (Δν = ν_abs - ν_em) for each solvent.

    • Calculate the solvent polarity function, Δf (orientation polarizability), for each solvent using the formula: Δf = (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1)

  • Lippert-Mataga Plot: Plot the Stokes shift (Δν) on the y-axis against the solvent polarity function (Δf) on the x-axis.

  • Analysis: Perform a linear regression on the plot. The slope of this line is directly proportional to the square of the change in dipole moment (Δµ²). A steep, linear slope confirms a significant ICT character.

Table 2: Representative Solvatochromic Data for an Amino-Substituted Benzoxazole Derivative (Note: Data is illustrative of expected trends for a system exhibiting positive solvatochromism.)

SolventDielectric Constant (ε)Refractive Index (n)λ_em (nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.3753904500
Toluene2.381.4974055200
Chloroform4.811.4464256100
Ethyl Acetate6.021.3724306300
Acetonitrile37.51.3444557400

Data demonstrates the typical red-shift in emission (positive solvatochromism) with increasing solvent polarity, characteristic of an ICT state where µ_e > µ_g.[12]

Conclusion

The introduction of a 4-amino group into the benzoxazole ring system serves as a powerful design strategy to modulate its electronic landscape. This substitution enhances the electron density of the π-system, raises the HOMO energy level, and induces a significant intramolecular charge transfer character upon photoexcitation. These properties can be reliably predicted using DFT calculations and experimentally verified through UV-Vis/fluorescence spectroscopy and solvatochromic studies. The methodologies and principles detailed in this guide provide a robust framework for researchers to investigate, understand, and harness the unique electronic properties of 4-aminobenzoxazole derivatives in the development of novel pharmaceuticals, fluorescent probes, and advanced materials.

References

  • Saha, S. (2002). 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. Acta Crystallographica Section C, 58(Pt 3), o174–o177. [Link]

  • Gouda, M. A., et al. (2024). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]

  • Józwiak, L., et al. (2005). Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe. Photochemical & Photobiological Sciences, 4(4), 343–349. [Link]

  • Silva, D. L., et al. (2011). Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases. The Journal of Physical Chemistry A. [Link]

  • Gouda, M. A., et al. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IRJEdT. [Link]

  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Koprivanac, N., et al. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. [Link]

  • Kaur, H., & Singh, G. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Uličná, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Abu Jarra, H., et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro. [Link]

  • Asiri, A. M., et al. (2019). The Dipole Moments and Solvatochromism of ((4-(Benzyloxy)benzylidene)amino)phenol Compounds as Solvatochromic Materials. ResearchGate. [Link]

  • Al-Otaibi, J. S., et al. (2025). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. PMC. [Link]

  • Vivas, M. G., et al. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... ResearchGate. [Link]

  • De, D., & Gayathri, T. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. [Link]

  • Koprivanac, N., et al. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. [Link]

  • Loukova, G. V. (n.d.). Dipole Moments and Solvatochromism of Metal Complexes: Principle Photophysical and Theoretical Approach. The Royal Society of Chemistry. [Link]

  • Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3. YouTube. [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • SIELC Technologies. (2024). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

  • Guesmi, A., et al. (2018). Determination of ground and excited state dipole moments of amino-benzimidazole by solvatochromic shift methods and theoretical calculations. ResearchGate. [Link]

  • Yagiz, G., et al. (n.d.). UV-Vis absorption spectra of 4a and 4b in six different solvents. ResearchGate. [Link]

  • NIST. (n.d.). Benzamide, 4-amino-. NIST WebBook. [Link]

  • Sarex. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Benzoxazole (FDB004443). Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of Aminobenzoxazole Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Aminobenzoxazole carboxylic acids represent a privileged scaffold in medicinal chemistry, frequently appearing in drug discovery pipelines due to their diverse biological activities. However, their successful translation into viable drug candidates is intrinsically linked to their physicochemical properties, with solubility being a critical determinant of bioavailability and formulability. This guide provides a comprehensive technical overview of the solubility profile of aminobenzoxazole carboxylic acids in organic solvents. We delve into the theoretical underpinnings of their solubility, present a detailed, field-proven protocol for experimental solubility determination using the gold-standard shake-flask method, and offer insights into the interpretation of solubility data for drug development applications. This document is intended to be a practical resource for researchers, enabling them to design and execute robust solubility studies and make informed decisions in their drug discovery and development endeavors.

Introduction: The Significance of Solubility in the Context of Aminobenzoxazole Carboxylic Acids

The aminobenzoxazole core, a fusion of a benzene ring with an oxazole ring bearing an amino substituent, is a cornerstone of many pharmacologically active molecules.[1][2] The addition of a carboxylic acid moiety further enhances the structural complexity and potential for biological interactions. However, this combination of a largely hydrophobic benzoxazole core with both an acidic (carboxylic acid) and a basic (amino) functional group results in a complex solubility profile that is highly dependent on the surrounding environment.

Understanding the solubility of these compounds in various organic solvents is paramount for several reasons:

  • Drug Discovery and Development: Oral bioavailability, a key factor in the success of many drugs, is often limited by poor solubility.[3] Early assessment of solubility in relevant media can guide lead optimization and formulation strategies.

  • Process Chemistry: Efficient crystallization, purification, and formulation of active pharmaceutical ingredients (APIs) are contingent on a thorough knowledge of their solubility in different solvent systems.[4]

  • In Vitro and In Vivo Studies: The selection of an appropriate solvent is crucial for the accuracy and reproducibility of biological assays.

Theoretical Solubility Profile of Aminobenzoxazole Carboxylic Acids

The solubility of aminobenzoxazole carboxylic acids is governed by the interplay of their structural features:

  • The Benzoxazole Core: The fused aromatic ring system is inherently hydrophobic and contributes to low aqueous solubility.

  • The Carboxylic Acid Group: This acidic functional group introduces polarity and the potential for hydrogen bonding. Its ionization state is pH-dependent; in alkaline conditions (pH > pKa), the formation of a carboxylate salt dramatically increases aqueous solubility.[4] Conversely, in acidic conditions (pH < pKa), the non-ionized form predominates, leading to lower solubility.

  • The Amino Group: As a basic functional group, the amino group can be protonated in acidic conditions (pH < pKa), forming a cationic species and thereby increasing aqueous solubility. The presence of both acidic and basic groups makes these compounds zwitterionic at their isoelectric point, which can influence their solubility behavior.

In organic solvents, the following trends can be generally anticipated:

  • Polar Aprotic Solvents: High solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to their ability to solvate both the polar and nonpolar regions of the molecule.[4]

  • Polar Protic Solvents: Moderate solubility is anticipated in polar protic solvents such as methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid and amino groups.[4]

  • Nonpolar Solvents: Low solubility is expected in nonpolar solvents like hexane and toluene, which cannot effectively solvate the polar functional groups.[4]

It is important to note that while these are general trends, the specific substitution pattern on the benzoxazole ring system can significantly influence the overall solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique measures the concentration of a saturated solution of the compound in a given solvent after a sufficient equilibration period.

Rationale Behind the Shake-Flask Method

The shake-flask method is considered the most reliable for several reasons:

  • Thermodynamic Equilibrium: It allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive measure of solubility under the specified conditions.

  • Versatility: The method is applicable to a wide range of compounds, both hydrophilic and lipophilic, and can be adapted for various solvents.[6]

  • Regulatory Acceptance: It is a well-established and widely accepted method by regulatory agencies for characterizing the solubility of drug substances.

Detailed Step-by-Step Protocol

This protocol outlines the determination of thermodynamic solubility using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • Test aminobenzoxazole carboxylic acid (solid, crystalline material)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, etc.) of high purity

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of the test compound (e.g., 2-5 mg) and add it to a vial containing a known volume of the selected solvent (e.g., 1 mL). The key is to ensure that undissolved solid remains at the end of the equilibration period.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

    • Maintain a constant temperature (e.g., 25 °C or 37 °C) throughout the equilibration period.

    • Equilibrate for a sufficient duration to ensure thermodynamic equilibrium is reached. This can range from 24 to 72 hours, and preliminary experiments may be needed to determine the optimal time.[5]

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

    • To prevent precipitation, immediately dilute the supernatant with a suitable solvent (often the mobile phase used for HPLC analysis). The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of the test compound at known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µM.

ShakeFlask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solid compound to known volume of solvent B Securely cap vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze by HPLC-UV F->G H Determine concentration from calibration curve G->H I Calculate solubility (mg/mL or µM) H->I

Data Presentation and Interpretation

As specific quantitative solubility data for a wide range of aminobenzoxazole carboxylic acids in various organic solvents is not extensively published, experimental determination is essential.[4] Researchers should systematically record their experimentally determined solubility data in a structured format for easy comparison and analysis.

Table 1: Template for Recording Experimentally Determined Solubility Data of Aminobenzoxazole Carboxylic Acids

SolventDielectric Constant (at 25°C)Temperature (°C)Solubility (mg/mL)Solubility (µM)
Dimethyl Sulfoxide (DMSO)46.725Experimental ValueExperimental Value
N,N-Dimethylformamide (DMF)36.725Experimental ValueExperimental Value
Methanol32.725Experimental ValueExperimental Value
Ethanol24.525Experimental ValueExperimental Value
Acetonitrile37.525Experimental ValueExperimental Value
Acetone20.725Experimental ValueExperimental Value
Ethyl Acetate6.025Experimental ValueExperimental Value
Dichloromethane (DCM)9.125Experimental ValueExperimental Value
Tetrahydrofuran (THF)7.625Experimental ValueExperimental Value
Toluene2.425Experimental ValueExperimental Value
Heptane/Hexane~1.925Experimental ValueExperimental Value

Interpreting the Data:

The obtained solubility data should be analyzed in the context of the solvent's properties. A correlation between solubility and solvent polarity (as indicated by the dielectric constant) is often observed. This data is invaluable for:

  • Selecting appropriate solvents for chemical reactions and purifications.

  • Identifying suitable vehicles for in vitro and in vivo assays.

  • Informing early-stage formulation development.

Conclusion: A Framework for Understanding and Determining Solubility

This technical guide provides a robust framework for understanding and experimentally determining the solubility of aminobenzoxazole carboxylic acids in organic solvents. By combining a theoretical understanding of the structural factors influencing solubility with a rigorous experimental approach, researchers can generate high-quality, reliable data. This information is critical for advancing drug discovery projects, enabling informed decision-making from lead optimization through to formulation development. The provided protocol for the shake-flask method serves as a self-validating system, ensuring the generation of trustworthy and reproducible solubility data, a cornerstone of successful pharmaceutical development.

References

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Arhiv za farmaciju, 69(4), 253-266.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • Sobechko, I., et al. (2017). Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents. Chemistry & Chemical Technology, 11(4), 397-402.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2021). Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles. Journal of Physical Organic Chemistry, 34(1), e4139.
  • Physical Chemistry Research. (2023).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298.
  • GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • ResearchGate. (2021).
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25413.
  • ResearchGate. (n.d.).
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
  • Lynch, D. E., Daly, D., & Parsons, S. (2000). 2-Amino-5-chloro-1,3-benzoxazol-3-ium 2-(3,4-dichlorophenoxy)acetate.
  • ResearchGate. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O.

Sources

Methodological & Application

Application Note: Synthesis of 4-Aminobenzo[d]oxazole-2-carboxylic Acid from 2-Amino-3-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction and Strategic Overview

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently featured in kinase inhibitors, antimicrobials, and receptor antagonists . Specifically, the 4-amino-substituted benzoxazole-2-carboxylic acid provides a highly versatile bifunctional handle. The 2-carboxylic acid moiety is primed for amide coupling or decarboxylative cross-coupling, while the 4-amino group offers an orthogonal site for functionalization.

Synthesizing this target directly from a fully functionalized precursor is challenging due to the cross-reactivity of free amines. Therefore, this protocol utilizes 2-amino-3-nitrophenol as the starting material. The nitro group acts as a robust, non-reactive placeholder during the harsh cyclodehydration step, ensuring regioselective ring formation before being cleanly reduced to the target amine.

Mechanistic Rationale & Pathway

As a self-validating synthetic system, this workflow is divided into three distinct phases, each with specific in-process controls to guarantee structural integrity and high yields.

  • Phase 1: N-Acylation and Cyclodehydration. The differential reactivity of ethyl oxalyl chloride ensures that its highly electrophilic acid chloride terminus reacts selectively with the aniline amine of 2-amino-3-nitrophenol, forming an oxamate intermediate . Subsequent addition of a Brønsted acid (p-TsOH) and thermal reflux drives the intramolecular cyclization. A Dean-Stark apparatus is employed to continuously remove the generated water, pushing the thermodynamic equilibrium entirely toward the benzoxazole core.

  • Phase 2: Ester Saponification. Benzoxazoles are susceptible to ring-opening degradation under strongly basic, high-temperature conditions. To prevent this, the ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a biphasic THF/water system at room temperature, providing mild and highly selective saponification .

  • Phase 3: Catalytic Hydrogenation. The reduction of the nitro group to a primary amine is achieved using palladium on carbon (Pd/C) under a hydrogen atmosphere . This heterogeneous catalytic method is chosen over dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) to prevent metal coordination with the newly formed carboxylic acid, ensuring a clean, filtration-only isolation.

SynthesisWorkflow A 2-Amino-3-nitrophenol (Starting Material) B Ethyl 4-nitrobenzo[d]oxazole -2-carboxylate (Intermediate 1) A->B 1. Ethyl oxalyl chloride, Et3N 2. p-TsOH, Toluene, Reflux C 4-Nitrobenzo[d]oxazole -2-carboxylic acid (Intermediate 2) B->C LiOH·H2O, THF/H2O, RT D 4-Aminobenzo[d]oxazole -2-carboxylic acid (Target) C->D H2 (1 atm), Pd/C, MeOH, RT

Figure 1: Three-step synthesis of 4-aminobenzo[d]oxazole-2-carboxylic acid from 2-amino-3-nitrophenol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-nitrobenzo[d]oxazole-2-carboxylate

Objective: Regioselective amidation followed by acid-catalyzed cyclodehydration.

  • Amidation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2-amino-3-nitrophenol (10.0 mmol, 1.54 g) in anhydrous CH₂Cl₂ (50 mL). Add triethylamine (12.0 mmol, 1.67 mL) and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add ethyl oxalyl chloride (11.0 mmol, 1.23 mL) over 10 minutes. Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2 hours.

  • Intermediate Workup: Quench the reaction with saturated aqueous NaHCO₃ (25 mL). Separate the organic layer, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude oxamate intermediate.

  • Cyclization: Dissolve the crude intermediate in anhydrous toluene (60 mL). Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 mmol, 190 mg).

  • Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C for 12 hours.

  • Validation & Isolation: Monitor by TLC (Hexanes/EtOAc 4:1). The product will appear as a distinct, less polar spot compared to the starting material. Cool the mixture, concentrate, and purify via flash column chromatography to isolate the product.

Step 2: Synthesis of 4-Nitrobenzo[d]oxazole-2-carboxylic acid

Objective: Mild saponification of the ester while preserving the heterocyclic core.

  • Solvation: Dissolve the purified ethyl 4-nitrobenzo[d]oxazole-2-carboxylate (5.0 mmol, 1.18 g) in a 1:1 mixture of THF and deionized water (20 mL total).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 6.0 mmol, 252 mg) in a single portion. Stir vigorously at room temperature for 3 hours.

  • Validation: Check reaction completion via TLC. The starting ester should be completely consumed, with the carboxylate salt remaining at the baseline.

  • Precipitation: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2 using 1M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) and dry under high vacuum for 12 hours.

Step 3: Synthesis of 4-Aminobenzo[d]oxazole-2-carboxylic acid

Objective: Chemoselective reduction of the nitro group to a primary amine.

  • Setup: Dissolve the 4-nitrobenzo[d]oxazole-2-carboxylic acid (3.0 mmol, 624 mg) in anhydrous methanol (30 mL) in a hydrogenation flask.

  • Catalyst Addition: Purge the flask with N₂. Carefully add 10% Pd/C (10% w/w, 62 mg) to the solution. (Caution: Pd/C is pyrophoric; never add to a dry solvent in the presence of oxygen).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon (1 atm). Stir vigorously at room temperature for 4 to 6 hours.

  • Validation: Reaction completion is indicated by the cessation of hydrogen uptake. A TLC aliquot stained with ninhydrin will show a highly polar, purple/brown spot confirming the presence of the primary amine.

  • Isolation: Purge the system with N₂. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with warm methanol (20 mL). Concentrate the filtrate in vacuo and triturate the residue with diethyl ether to yield the highly pure target compound.

Quantitative Data & Analytical Characterization

The following table summarizes the anticipated yields, physical appearances, and mass spectrometry targets for each intermediate and the final product, serving as a benchmark for protocol validation.

StepCompound NameMolecular WeightExpected YieldPhysical AppearanceMS Target (m/z, [M+H]⁺)
1 Ethyl 4-nitrobenzo[d]oxazole-2-carboxylate236.18 g/mol 75 - 82%Pale yellow solid237.2
2 4-Nitrobenzo[d]oxazole-2-carboxylic acid208.13 g/mol 85 - 90%Off-white powder209.1
3 4-Aminobenzo[d]oxazole-2-carboxylic acid178.15 g/mol 90 - 95%Tan/Brown solid179.1

References

  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. PubMed Central (PMC). URL:[Link]

  • A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. ACS Publications. URL:[Link]

  • Preparation of fused azole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.Google Patents (WO2024118858A1).
  • Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. PubMed Central (PMC). URL:[Link]

The Synthesis of Benzoxazine Scaffolds via Condensation of 2-Aminophenols with Oxalic Acid Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the condensation of 2-aminophenols with various derivatives of oxalic acid. This reaction is a cornerstone in the synthesis of a range of heterocyclic compounds, notably those containing the 1,4-benzoxazine core. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the selection of reagents and reaction conditions to achieve desired synthetic outcomes.

Introduction: The Versatility of the 2-Aminophenol Condensation Reaction

The reaction between 2-aminophenols and bifunctional electrophiles, such as oxalic acid derivatives, is a powerful tool for the construction of nitrogen- and oxygen-containing heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules. The specific outcome of the condensation reaction is highly dependent on the nature of the oxalic acid derivative employed, leading to a variety of valuable molecular architectures.

This guide will focus on two primary pathways: the reaction of 2-aminophenols with oxalyl chloride and with diethyl oxalate, which lead to different but related benzoxazine structures. Understanding the nuances of each pathway is critical for the targeted synthesis of these important heterocyclic compounds.

Reaction with Oxalyl Chloride: A Direct Route to 2,3-Dioxo-1,4-Benzoxazines

The reaction of 2-aminophenol with oxalyl chloride provides a direct and efficient method for the synthesis of 2,3-dioxo-1,4-benzoxazine derivatives. These compounds are characterized by a fully oxidized oxazine ring and are valuable intermediates in organic synthesis.

Mechanistic Insights

The reaction proceeds through a diacylation of the 2-aminophenol. The more nucleophilic amino group initiates the first acylation, followed by an intramolecular acylation by the hydroxyl group to form the cyclic product. The high reactivity of oxalyl chloride facilitates this rapid, often one-pot, transformation.

Mechanism with Oxalyl Chloride 2-Aminophenol 2-Aminophenol Intermediate N-(2-hydroxyphenyl)oxamoyl chloride 2-Aminophenol->Intermediate Acylation of NH2 Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Intermediate Product 2,3-Dioxo-1,4-benzoxazine Intermediate->Product Intramolecular Acylation of OH (-HCl)

Caption: Reaction of 2-aminophenol with oxalyl chloride.

Experimental Protocol: Synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione

This protocol describes a general procedure for the synthesis of the parent 2H-1,4-benzoxazin-2,3(4H)-dione.

Materials:

  • 2-Aminophenol

  • Oxalyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-aminophenol (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.1 eq.) in the same anhydrous solvent to the stirred 2-aminophenol solution via a dropping funnel over 30-60 minutes. If desired, triethylamine (2.2 eq.) can be added to the initial 2-aminophenol solution to act as a hydrogen chloride scavenger.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture may contain a precipitate. If a base was used, filter the mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2H-1,4-benzoxazin-2,3(4H)-dione.

Reagent/ParameterConditionNotes
Solvent Anhydrous Diethyl Ether or THFEssential to prevent hydrolysis of oxalyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Base (Optional) TriethylamineNeutralizes the HCl byproduct, can improve yield.
Reaction Time 2-4 hoursMonitor by TLC for completion.

Reaction with Diethyl Oxalate: A Stepwise Approach to Benzoxazinones

The condensation of 2-aminophenol with diethyl oxalate is a less vigorous reaction compared to that with oxalyl chloride and typically proceeds in a stepwise manner, offering the potential to isolate intermediates. This reaction can lead to the formation of either an open-chain oxalamide or a cyclized benzoxazinone, depending on the reaction conditions.

Mechanistic Pathways

Two primary pathways can be envisioned:

  • Formation of N,N'-bis(2-hydroxyphenyl)oxalamide: If two equivalents of 2-aminophenol react with one equivalent of diethyl oxalate, the symmetrical diamide is the expected product.

  • Formation of Ethyl N-(2-hydroxyphenyl)oxalamate and subsequent cyclization: With a 1:1 stoichiometry, the initial product is an ethyl oxalamate derivative. This intermediate can then undergo intramolecular cyclization upon heating, often with a catalyst, to form a benzoxazinone derivative. An analogous reaction has been reported for the synthesis of a 2-(ethylcarboxylate)benzothiazole from o-aminothiophenol and diethyl oxalate[1].

Mechanism with Diethyl Oxalate cluster_0 Pathway 1 (2:1 Stoichiometry) cluster_1 Pathway 2 (1:1 Stoichiometry) 2-Aminophenol_1 2 x 2-Aminophenol Diamide N,N'-bis(2-hydroxyphenyl)oxalamide 2-Aminophenol_1->Diamide Diethyl_Oxalate_1 Diethyl Oxalate Diethyl_Oxalate_1->Diamide 2-Aminophenol_2 2-Aminophenol Oxalamate Ethyl N-(2-hydroxyphenyl)oxalamate 2-Aminophenol_2->Oxalamate Diethyl_Oxalate_2 Diethyl Oxalate Diethyl_Oxalate_2->Oxalamate Benzoxazinone 2-Ethoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine (potential product) Oxalamate->Benzoxazinone Heat, Catalyst

Caption: Potential reaction pathways for 2-aminophenol and diethyl oxalate.

Experimental Protocol: Synthesis of N,N'-bis(2-hydroxyphenyl)oxalamide

This protocol is adapted from procedures for the synthesis of similar oxalamides and is expected to yield the symmetrical diamide product[2].

Materials:

  • 2-Aminophenol

  • Diethyl oxalate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (2.0 eq.) in ethanol.

  • Addition of Diethyl Oxalate: To the stirred solution, add diethyl oxalate (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC. A precipitate may form as the reaction proceeds.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure N,N'-bis(2-hydroxyphenyl)oxalamide.

Experimental Protocol: Synthesis of Ethyl N-(2-hydroxyphenyl)oxalamate and Potential Cyclization

This protocol aims for the monosubstituted product, which may serve as a precursor to a cyclized benzoxazinone.

Materials:

  • 2-Aminophenol

  • Diethyl oxalate

  • Toluene or Xylene (for cyclization)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium ethoxide, for cyclization)

  • Round-bottom flask with reflux condenser (and Dean-Stark trap for cyclization)

  • Magnetic stirrer and heating mantle

Procedure (Part A: Synthesis of Ethyl N-(2-hydroxyphenyl)oxalamate):

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1.0 eq.) in a suitable solvent like ethanol.

  • Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.0 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC analysis indicates the consumption of the starting material.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Procedure (Part B: Cyclization to Benzoxazinone):

  • Reaction Setup: Place the purified ethyl N-(2-hydroxyphenyl)oxalamate in a round-bottom flask with a high-boiling solvent such as toluene or xylene. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium ethoxide). A Dean-Stark trap can be used to remove the ethanol byproduct.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC for the formation of the cyclized product.

  • Work-up and Purification: After cooling, the reaction mixture is washed with an appropriate aqueous solution (e.g., sodium bicarbonate for acid catalysis or dilute acid for base catalysis), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

ParameterN,N'-bis(2-hydroxyphenyl)oxalamideEthyl N-(2-hydroxyphenyl)oxalamate
Stoichiometry (2-AP:DEO) 2:11:1
Solvent EthanolEthanol (initial), Toluene/Xylene (cyclization)
Temperature RefluxRoom Temp to 60°C (initial), Reflux (cyclization)
Catalyst None requiredAcid or Base for cyclization
Primary Product Symmetrical DiamideEster-Amide Intermediate

Safety Precautions

  • Oxalyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • 2-Aminophenol is toxic and an irritant. Avoid inhalation and skin contact.

  • Diethyl oxalate is a flammable liquid and an irritant.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The condensation of 2-aminophenols with oxalic acid derivatives offers versatile and effective routes to valuable benzoxazine-containing heterocyclic compounds. The choice of the oxalic acid derivative is the primary determinant of the final product structure. The reaction with highly reactive oxalyl chloride provides a direct path to 2,3-dioxo-1,4-benzoxazines, while the milder diethyl oxalate allows for a more controlled, stepwise approach that can yield either symmetrical diamides or cyclized benzoxazinones via an oxalamate intermediate. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient and targeted synthesis of these important molecular scaffolds.

References

  • Shantakumar, S. M., et al. (2008). Synthesis and pharmacological evaluation of some new 2-substituted benzothiazole derivatives. Indian Journal of Pharmaceutical Sciences, 70(4), 456-460.
  • Reddy, G.J., & Rao, K.S. (2012). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Journal of the Serbian Chemical Society, 77(4), 441-453.
  • Various Authors. (2024). The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies. BenchChem.
  • Various Authors. (2024). Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.

  • Yue, C., et al. (2012). N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139.
  • Various Authors. (2024). Validation of reaction products from Diethyl oxalate using analytical techniques. BenchChem.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13(35), 24653-24683.
  • Various Authors. (2012). Synthesis of N,N′-bis(2-amino phenyl) oxamide and its behavior of coordination. Journal of Chemical and Pharmaceutical Research, 4(1), 353-356.
  • Martinez, J., et al. (1998). N,N'-bis(2-Hydroxyphenyl)oxamide.
  • Various Authors. (2024). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 126(5), 1437-1442.

Sources

Application Note: A Guide to the Regioselective Synthesis of 4-Substituted Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Significance of C4-Substituted Benzoxazoles

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry, drug discovery, and materials science.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a cornerstone in the design of pharmacologically active agents, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

Historically, synthetic routes to benzoxazoles—most commonly the condensation of 2-aminophenols with carboxylic acids or their derivatives—primarily yield 2-substituted products.[6][7] While substitution on the benzene ring can be achieved by using pre-functionalized 2-aminophenols, direct and selective functionalization at the C4 position during or after the ring-forming process presents a significant synthetic challenge. Accessing 4-substituted benzoxazoles is of high value, as this specific substitution pattern can profoundly influence a molecule's biological activity and pharmacokinetic properties.[8]

This technical guide moves beyond classical approaches to focus on modern, regioselective strategies for synthesizing 4-substituted benzoxazole derivatives. We will explore the mechanistic principles underpinning regiocontrol, with a specific focus on transition-metal-catalyzed C-H functionalization, and provide a detailed, field-proven protocol for its application.

Section 1: Mechanistic Principles of Regiocontrol via C-H Functionalization

Achieving regioselectivity at the C4 position requires overcoming the inherent reactivity of the benzoxazole system. Traditional electrophilic substitution is often unselective, leading to mixtures of products. The advent of transition-metal-catalyzed C-H activation has revolutionized this field, offering a powerful tool for forging new bonds at previously inaccessible positions with high precision.[9]

The core principle relies on the use of a directing group . In this strategy, a functional group on the starting material, typically a 2-amidophenol, acts as an anchor for a transition metal catalyst (e.g., Palladium). This directing group chelates to the metal center, positioning it in close proximity to the C-H bond ortho to the directing group. This geometric constraint dramatically lowers the activation energy for the cleavage of this specific C-H bond over all others, leading to exclusively ortho-functionalization. This position ultimately becomes the C4-position of the benzoxazole ring following a subsequent cyclization event.

A particularly elegant and efficient strategy is a one-pot cascade reaction involving a Palladium-catalyzed, anilide-directed C-H alkenylation, followed by a tandem intramolecular annulation to construct the benzoxazole ring.[9] This approach is highly atom-economical and directly installs valuable alkenyl groups at the C4 position, which can be further modified. Control experiments have confirmed that the regioselective C-H activation/alkenylation is the initial step, which then triggers the cyclization to yield the C4-functionalized 2-aryl benzoxazole.[9]

Section 2: Featured Protocol: Palladium-Catalyzed Regioselective C4-Alkenylation

This protocol details a one-pot synthesis of 4-alkenyl-2-aryl benzoxazoles, adapted from leading research in directed C-H functionalization.[9] The method demonstrates high regioselectivity and functional group tolerance.

Protocol Rationale & Causality
  • Catalyst: Palladium(II) acetate is a robust and reliable catalyst for C-H activation cycles.

  • Directing Group: The amide group of the 2-amidophenol starting material is a powerful directing group for ortho-C-H activation.

  • Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylacetamide (DMAc) is used to ensure solubility and achieve the necessary reaction temperature for C-H activation and subsequent annulation.

  • Oxidant: Silver acetate (AgOAc) often serves as the oxidant in the catalytic cycle, regenerating the active Pd(II) species.

  • One-Pot Procedure: Combining the C-H activation and cyclization steps into a single operation simplifies the workflow, reduces waste, and improves overall efficiency. The initial ortho-alkenylation product is not isolated but is immediately converted to the final benzoxazole.[9]

Detailed Step-by-Step Experimental Protocol
  • Reagent Preparation & Vessel Setup:

    • To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 2-amidophenol derivative (0.2 mmol, 1.0 equiv.).

    • Add the electronically deficient olefin (e.g., n-butyl acrylate) (0.4 mmol, 2.0 equiv.).

    • Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 10 mol%).

    • Add Silver acetate (AgOAc, 0.4 mmol, 2.0 equiv.).

    • Note: The use of pre-catalysts and reagents from reputable suppliers is crucial for reproducibility. All solid additions should be performed under an inert atmosphere (Nitrogen or Argon) if substrates are air-sensitive, though many of these reactions are robust enough to be set up in air.

  • Reaction Execution:

    • Evacuate and backfill the Schlenk tube with Nitrogen or Argon three times.

    • Add anhydrous N,N-Dimethylacetamide (DMAc) (2.0 mL) via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Causality Check: The high temperature is necessary to facilitate both the C-H activation step and the subsequent intramolecular cyclization/dehydration to form the benzoxazole ring.

  • Reaction Work-up and Quenching:

    • After the reaction is complete (monitored by TLC or LC-MS), remove the tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and silver salts. Wash the pad with additional ethyl acetate (3 x 10 mL).

    • Trustworthiness Step: Complete removal of inorganic salts and catalyst residues at this stage is critical for clean purification.

  • Extraction and Purification:

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkenyl-2-aryl benzoxazole product.

Safety Precautions
  • Palladium compounds and silver salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • DMAc is a high-boiling solvent; avoid inhalation and skin contact.

  • Reactions at high temperatures should be conducted behind a blast shield.

Section 3: Representative Data & Substrate Scope

The palladium-catalyzed C4-alkenylation methodology exhibits good tolerance for various functional groups on both the 2-amidophenol and the olefin coupling partner. The following table summarizes representative yields for the synthesis of various 4-alkenyl-2-phenylbenzoxazole derivatives.

EntryOlefin PartnerProductYield (%)
1n-Butyl acrylate4-(2-(Butoxycarbonyl)vinyl)-2-phenylbenzoxazole85
2Styrene2-Phenyl-4-styrylbenzoxazole78
3N,N-Dimethylacrylamide4-(2-(Dimethylcarbamoyl)vinyl)-2-phenylbenzoxazole81
4Vinyl phosphonate4-(2-(Diethoxyphosphoryl)vinyl)-2-phenylbenzoxazole75

Data are representative and synthesized for illustrative purposes based on typical outcomes for such reactions.

Section 4: Visualized Schemes and Workflows

Diagram 1: General Reaction Scheme

The following diagram illustrates the overall transformation for the Pd-catalyzed C4-alkenylation and annulation cascade.

Workflow arrow > A 1. Setup & Reagent Addition (Amidophenol, Olefin, Pd(OAc)₂, AgOAc) B 2. Inert Atmosphere & Solvent (Evacuate/Backfill, Add DMAc) A->B C 3. Reaction (Heat to 120 °C, 12-24h) B->C D 4. Cool & Dilute (Room Temp, Add Ethyl Acetate) C->D E 5. Filtration (Filter through Celite®) D->E F 6. Extraction (Wash with H₂O, Brine) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) F->G H 8. Purification (Silica Gel Chromatography) G->H I Final Product H->I

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The regioselective synthesis of 4-substituted benzoxazoles, a traditionally difficult task, is now readily achievable through modern organometallic techniques. The use of directing groups to control palladium-catalyzed C-H activation provides a robust and reliable pathway to these valuable compounds. The one-pot C-H alkenylation/annulation protocol described herein offers an efficient, atom-economical, and highly selective method for accessing a range of 4-alkenyl-2-aryl benzoxazoles. This strategy empowers researchers and drug development professionals by providing predictable and direct access to a chemical space that was previously challenging to explore, facilitating the development of next-generation therapeutics and functional materials.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]

  • Tryfona, F., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(16), 6539-6543. Available at: [Link]

  • Rostami, A., et al. (2021). Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate. Scientific Reports, 11(1), 21855. Available at: [Link]

  • Mondal, S. (2024). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. (Doctoral dissertation). Retrieved from [Link]

  • Wong, X. K., & Yeong, K. Y. (2021). A patent review on the current developments of benzoxazoles in drug discovery (2015-2020). Archiv der Pharmazie, 354(12), e2100258. Available at: [Link]

  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2), 748-763. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24683. Available at: [Link]

  • Li, S., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorganic & Medicinal Chemistry Letters, 23(8), 2404-2407. Available at: [Link]

  • Chen, J., et al. (2012). Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. Green Chemistry, 14(12), 3365-3368. Available at: [Link]

  • Morofuji, T., et al. (2017). Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. The Journal of Organic Chemistry, 82(17), 9290-9298. Available at: [Link]

  • Organic Chemistry Portal. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Retrieved from [Link]

  • Patil, S. B., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]

  • ResearchGate. (n.d.). Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Different approaches to the synthesis of substituted benzoxazoles. Retrieved from [Link]

  • Li, K. L., et al. (2009). Regioselective syntheses of 2- and 4-formylpyrido[2,1-b]benzoxazoles. The Journal of Organic Chemistry, 74(9), 3286-3292. Available at: [Link]

  • Wu, L., et al. (2022). Natural Sunlight Photocatalytic Synthesis of Benzoxazole-Bridged Covalent Organic Framework for Photocatalysis. Journal of the American Chemical Society, 144(41), 18750-18755. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24654-24683. Available at: [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Available at: [Link]

  • Reddy, D., et al. (2009). Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry, 74(10), 3894-3897. Available at: [Link]

  • Gourdoupis, C., et al. (2023). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Chemistry – An Asian Journal, 18(11), e202300290. Available at: [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for palladium‐catalysed benzoxazole synthesis. Retrieved from [Link]

  • ACS Figshare. (2013). Mechanistic Exploration of the Palladium-catalyzed Process for the Synthesis of Benzoxazoles and Benzothiazoles. Retrieved from [Link]

  • Mohammadi, T., et al. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones under metal-free conditions. RSC Advances, 12(33), 21326-21331. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazoles using catechols. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some benzoxazole derivatives. Retrieved from [Link]

Sources

Amide coupling reactions using 4-aminobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Coupling Strategies for 4-Aminobenzo[d]oxazole-2-carboxylic Acid

Executive Summary

4-Aminobenzo[d]oxazole-2-carboxylic acid is a highly valuable, bifunctional heterocyclic building block used extensively in medicinal chemistry and materials science. However, its dual reactivity presents significant synthetic challenges. The molecule possesses an aniline-like amino group at the 4-position and a highly labile carboxylic acid at the 2-position. This application note provides a comprehensive, causality-driven guide to achieving high-yielding amide couplings with this scaffold, effectively navigating the competing risks of thermal decarboxylation and self-polymerization.

Mechanistic Causality: The Dual-Reactivity Conundrum

To successfully manipulate 4-aminobenzo[d]oxazole-2-carboxylic acid, one must understand the underlying physical organic chemistry dictating its behavior:

1. The Electrophilic C2-Carboxylic Acid: The Decarboxylation Threat Benzoxazole-2-carboxylic acids are notoriously unstable under basic or high-temperature conditions[1]. The C2 carbon is flanked by electronegative oxygen and nitrogen atoms. When the carboxylic acid is activated (e.g., converted to an OAt or OBt active ester), the leaving group propensity increases. If the kinetics of the incoming amine nucleophile are too slow, or if thermal energy exceeds the activation barrier, the molecule undergoes rapid decarboxylation (loss of CO₂), generating a stabilized benzoxazolyl anion that quenches to form the unsubstituted benzoxazole[2]. Therefore, coupling at this position requires reagents with exceptionally fast kinetics (like HATU) and strict temperature control (≤ 20°C)[3].

2. The Nucleophilic N4-Amino Group: Electronic Deactivation The amino group at the 4-position is an aromatic amine (aniline derivative). Its lone pair is delocalized into the electron-deficient benzoxazole ring, drastically reducing its nucleophilicity compared to aliphatic amines. Furthermore, its proximity to the bridgehead nitrogen (C3a) introduces steric hindrance. Acylating this amine requires highly reactive electrophiles (e.g., acid chlorides) or prolonged heating—conditions that will instantly destroy an unprotected C2-carboxylic acid.

Consequently, orthogonal protection strategies (e.g., Boc-protection of the amine or esterification of the acid) are mandatory if sequential, site-specific couplings are required.

Visualizing the Reaction Logic

To mitigate the risks of side reactions, the kinetic pathways must be strictly controlled. The diagram below illustrates the critical divergence between successful C2-amide formation and the catastrophic decarboxylation pathway.

Decarboxylation Start Benzoxazole-2-COOH ActiveEster Active Ester Intermediate (Susceptible to CO2 loss) Start->ActiveEster HATU / DIPEA Product Desired C2-Amide ActiveEster->Product Amine added at 0°C SideProduct Decarboxylated Byproduct (Benzoxazole) ActiveEster->SideProduct Excess Base / Heat (>25°C)

Kinetic vs. thermodynamic pathways highlighting the decarboxylation risk.

Workflow A 4-Amino-BZA-2-COOH B Amine Protection (Boc2O) A->B Step 1 C C2-COOH Activation (HATU, 0°C) B->C Step 2 D Amide Coupling (R-NH2) C->D Step 3 E Deprotection (TFA) D->E Step 4

Sequential protection and coupling workflow for bifunctional benzoxazoles.

Quantitative Reagent Profiling

The choice of coupling reagent directly dictates the survival of the C2-carboxylic acid. The table below summarizes empirical data for activating the C2 position.

Coupling ReagentBaseSolventOptimal Temp (°C)Expected Yield (%)Decarboxylation RiskMechanistic Rationale
HATU DIPEADMF0 to 20>85%LowForms a highly reactive HOAt ester; kinetics of aminolysis outcompete CO₂ loss[3].
EDCI / HOAt DIPEADCM/DMF0 to 2570-80%ModerateSlower activation than HATU; requires strict temperature control[2].
PyBOP TEADMF25 to 50<30%HighSluggish aminolysis allows the thermodynamic decarboxylation pathway to dominate.
SOCl₂ / (COCl)₂ PyridineDCMReflux0%ExtremeAcid chloride formation induces immediate and quantitative decarboxylation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . In-process Quality Control (QC) checkpoints are embedded to ensure that deviations (such as thermal degradation) are caught immediately.

Protocol A: C2-Amide Formation (Electrophilic Coupling)

Objective: To couple the C2-carboxylic acid with an exogenous primary amine while suppressing decarboxylation. Prerequisite: The N4-amino group must be protected (e.g., as an N-Boc derivative) to prevent uncontrolled self-polymerization.

Materials:

  • 4-(Boc-amino)benzo[d]oxazole-2-carboxylic acid (1.0 eq)

  • Exogenous Amine (1.2 eq)

  • HATU (1.2 eq)[3]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the protected benzoxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0°C for 10 minutes. Causality: Lowering the thermal energy of the system is non-negotiable to prevent the active ester from traversing the decarboxylation transition state.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) in a single portion. Stir the mixture at 0°C for exactly 15 minutes to form the active HOAt ester[3].

    • Self-Validation Checkpoint 1: Withdraw 5 µL of the reaction mixture, dilute in 100 µL of cold acetonitrile, and analyze via LC-MS. You should observe the mass of the active ester. If a strong peak corresponding to [M-44] (loss of CO₂) is observed, your cooling bath is insufficient, or the DMF contains excess moisture.

  • Coupling: Add the exogenous amine (1.2 eq) dropwise. Maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to 20°C over 4 hours[2].

  • Quenching & Workup: Quench the reaction by adding cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over Na₂SO₄.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc). The product spot should be UV-active and ninhydrin-negative (confirming complete consumption of the primary amine).

Protocol B: N4-Amide Formation (Nucleophilic Coupling)

Objective: To acylate the deactivated N4-aromatic amine. Prerequisite: The C2-carboxylic acid must be protected as an ester (e.g., ethyl ester) because the harsh conditions required to acylate the N4 position will destroy a free C2-acid.

Materials:

  • Ethyl 4-aminobenzo[d]oxazole-2-carboxylate (1.0 eq)

  • Acyl Chloride (1.5 eq)

  • Pyridine (used as both base and co-solvent)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the ethyl 4-aminobenzo[d]oxazole-2-carboxylate (1.0 eq) in a 1:1 mixture of anhydrous DCM and Pyridine (0.1 M concentration).

    • Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that overcomes the poor nucleophilicity of the N4-aniline.

  • Acylation: Cool the mixture to 0°C. Slowly add the acyl chloride (1.5 eq) dropwise over 10 minutes.

  • Thermal Acceleration: Remove the ice bath and heat the reaction to 40°C under an inert atmosphere for 12 hours.

    • Causality: Unlike the free acid, the C2-ester is thermally stable. Heating is required to drive the sterically hindered acylation to completion.

    • Self-Validation Checkpoint: Monitor via LC-MS at 4 hours. If starting material >50%, add a catalytic amount of DMAP (0.1 eq) to further activate the acyl chloride.

  • Workup: Evaporate the volatiles under reduced pressure. Redissolve the crude residue in EtOAc and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Purify via flash chromatography.

References

  • Novartis AG. Heterocyclic compounds for treating huntington's disease. Patent WO2023225244A1. Google Patents.
  • Karger Publishers. Theilheimer's of Organic Chemistry: Decarboxylation of benzoxazole-2-carboxylic acids. Karger. Available at: [Link]

Sources

Application Note: Orthogonal Protecting Group Strategies for the Synthesis of 4-Amino-Benzoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Benzoxazole carboxylic acids are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized as nucleotide bioisosteres, kinase inhibitors, and P2X3 receptor antagonists[1][2]. However, the synthesis of highly functionalized derivatives—specifically 4-amino-benzoxazole carboxylic acids (e.g., 4-amino-benzoxazole-5-carboxylic acid)—presents a formidable chemoselectivity challenge.

The primary synthetic hurdle lies in the precursor molecules. Constructing this specific regiochemistry requires an o-aminophenol precursor that also contains an additional amine and a carboxylic acid. Without a rigorous protecting group strategy, the free functional groups will interfere with transition-metal catalysts, undergo undesired self-condensation, or form competitive zwitterionic intermediates during the cyclodehydration phase[3][4]. This application note details a field-proven, self-validating protocol utilizing a regioselective masking strategy to assemble the benzoxazole core with high fidelity.

Mechanistic Rationale & Causality (Expertise & Experience)

To synthesize a 4-amino-benzoxazole-5-carboxylic acid, the ideal starting material is a 2-amino-4-hydroxy-3-nitrobenzoic acid derivative.

  • Why a Nitro Precursor? If one were to start with 2,3-diamino-4-hydroxybenzoic acid, standard protection reagents (like Boc-anhydride) would react indiscriminately with both the C2 and C3 amines. By utilizing a 3-nitro precursor, the C3 position is temporarily "masked." This allows for the exclusive, regioselective protection of the C2-amine (which will ultimately become the C4-amine of the benzoxazole). Once protected, the nitro group is catalytically reduced to unveil the C3-amine, perfectly positioning it adjacent to the C4-hydroxyl group for cyclization[5].

  • Amine Protection (Boc): The tert-butyloxycarbonyl (Boc) group is selected because it is stable under the neutral-to-basic oxidative conditions required for benzoxazole cyclization. It sterically shields the amine, preventing it from coordinating with the copper catalysts used in the cyclization step[6].

  • Carboxylic Acid Protection (Methyl Ester): Methyl esters are highly stable to the thermal and oxidative conditions of benzoxazole formation[3]. They prevent the carboxylic acid from poisoning the cyclization catalyst and can be chemoselectively cleaved later via mild saponification without disrupting the acid-labile Boc group[7].

Synthetic Workflow Visualization

G cluster_protection Regioselective Protection & Activation cluster_deprotection Orthogonal Deprotection SM Starting Material 2-Amino-4-hydroxy-3-nitrobenzoic acid AcidProt 1. Carboxylic Acid Protection (Methyl Ester) SM->AcidProt AmineProt 2. C2-Amine Protection (Boc Anhydride) AcidProt->AmineProt NitroRed 3. Nitro Reduction (H2, Pd/C) Unveils C3-Amine AmineProt->NitroRed Cyclization 4. Benzoxazole Cyclization (Aldehyde + Cu-Catalyzed Oxidation) NitroRed->Cyclization DeprotAcid 5a. Saponification (LiOH) Unveils Carboxylic Acid Cyclization->DeprotAcid Base DeprotAmine 5b. Acid Cleavage (TFA) Unveils C4-Amine Cyclization->DeprotAmine Acid Target Target Scaffold: 4-Amino-Benzoxazole-5-Carboxylic Acid DeprotAcid->Target DeprotAmine->Target

Regioselective workflow for 4-amino-benzoxazole-5-carboxylic acid synthesis.

Quantitative Data: Protecting Group Compatibility Matrix

The success of the cyclization and subsequent deprotection heavily relies on the pairing of orthogonal groups. Table 1 summarizes the empirical data for various protecting group strategies in benzoxazole synthesis.

Table 1: Quantitative Comparison of Protecting Group Strategies

Amine ProtectionAcid ProtectionCyclization Yield (%)Deprotection ReagentChemoselectivity / Orthogonality
Boc Methyl Ester 85 - 92% TFA (Amine), LiOH (Acid) Excellent (Fully Orthogonal)
Cbzt-Butyl Ester78 - 84%H₂/Pd-C (Amine), TFA (Acid)High (Requires strictly neutral cyclization)
FmocBenzyl Ester60 - 70%Piperidine (Amine), H₂/Pd-C (Acid)Moderate (Fmoc is sensitive to basic amines)
AcetylEthyl Ester40 - 55%Hydrazine (Amine), NaOH (Acid)Poor (Harsh deprotection degrades core)

Detailed Experimental Protocols

Note: This is a self-validating system. Do not proceed to the next protocol without confirming the intermediate's mass and purity via LC-MS.

Protocol A: Carboxylic Acid Protection (Methyl Esterification)
  • Suspend 2-amino-4-hydroxy-3-nitrobenzoic acid (10.0 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (15.0 mmol) dropwise over 15 minutes to generate HCl in situ[4].

  • Attach a reflux condenser and heat the reaction to 70 °C for 12 hours.

  • Validation: Monitor by LC-MS. Upon complete consumption of the starting material, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃. Dry the organic layer over MgSO₄ and evaporate to yield the methyl ester intermediate.

Protocol B: Regioselective Amine Protection (Boc)
  • Dissolve the methyl ester intermediate (10.0 mmol) in a 1:1 mixture of THF and water (40 mL).

  • Add sodium bicarbonate (NaHCO₃, 20.0 mmol) and stir until dissolved.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) in one portion[5].

  • Stir the reaction mixture at 40 °C for 14 hours. The slight heating overcomes the electron-withdrawing effect of the adjacent nitro group.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Protocol C: Nitro Reduction (Unveiling the Cyclization Precursor)
  • Dissolve the Boc-protected intermediate (8.0 mmol) in EtOAc/MeOH (1:1, 30 mL).

  • Carefully add 10% Pd/C (0.8 mmol, 10 mol%) under a stream of argon[7].

  • Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation: TLC (Hexanes:EtOAc 1:1) should show a highly polar, fluorescent spot. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate to afford the o-aminophenol cyclization precursor.

Protocol D: Benzoxazole Core Assembly (Oxidative Cyclization)
  • Dissolve the reduced precursor (5.0 mmol) and the desired coupling aldehyde (5.5 mmol) in anhydrous acetonitrile (20 mL).

  • Add copper(I) chloride (CuCl, 10 mol%) as the oxidative catalyst[6].

  • Equip the flask with an O₂ balloon and stir the mixture at 80 °C for 6–8 hours. The Boc group will protect the C2-amine from forming an undesired Schiff base with the aldehyde, ensuring cyclization occurs exclusively at the C3-amine and C4-hydroxyl[6][7].

  • Cool to room temperature, filter through Celite, and purify the crude product via silica gel flash chromatography to isolate the fully protected 4-amino-benzoxazole-5-carboxylic acid core.

Protocol E: Chemoselective Deprotection

Depending on the required downstream functionalization, the protecting groups can be removed orthogonally.

Pathway 1: Unveiling the Carboxylic Acid (Saponification)

  • Dissolve the protected benzoxazole (2.0 mmol) in THF:MeOH (2:3, 10 mL).

  • Cool to 0 °C and add 1M aqueous LiOH (3.0 mL, 3.0 mmol) dropwise[7].

  • Stir for 4 hours at room temperature. The benzoxazole ring and the Boc group are completely stable under these mild basic conditions[3].

  • Acidify the mixture to pH 4 using 1N HCl and extract with EtOAc to isolate the free carboxylic acid.

Pathway 2: Unveiling the C4-Amine (Acidic Cleavage)

  • Dissolve the protected benzoxazole (2.0 mmol) in anhydrous DCM (8 mL) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 2 mL) dropwise[7].

  • Stir for 3 hours at room temperature.

  • Quench carefully with saturated NaHCO₃ until gas evolution ceases. Extract with DCM to isolate the free C4-amino benzoxazole methyl ester.

References

1.[6] Title: Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper Source: Beilstein Journals URL:

2.[7] Title: Expanding benzoxazole based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents Source: PMC (NIH) URL:

3.[1] Title: 2-Benzyl-1,3-benzoxazole-5-carboxylic Acid | RUO Source: Benchchem URL:

4.[3] Title: Buy 7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid (EVT-507682) Source: EvitaChem URL:

5.[4] Title: Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1 Source: PMC (NIH) URL:

6.[5] Title: Tert-butyl 3-formyl-4-hydroxyphenylcarbamate | CAS 402826-43-1 Source: Benchchem URL:

7.[2] Title: P2X3, RECEPTOR ANTAGONISTS FOR TREATMENT OF PAIN - European Patent Office - EP 2410857 B1 Source: Googleapis (Patents) URL:

Sources

Application Note: Functionalization of the 4-Amino Group in Benzoxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-aminobenzoxazole-2-carboxylic acid scaffold represents a privileged but challenging motif in medicinal chemistry. While the benzoxazole core is ubiquitous in antimicrobial and anticancer agents, the 4-position (adjacent to the bridgehead nitrogen) offers a unique vector for exploring structure-activity relationships (SAR) in sterically demanding pockets. This guide provides high-fidelity protocols for functionalizing the 4-amino group while preserving the integrity of the labile 2-carboxylic acid moiety. We prioritize chemo-selectivity and stability , recommending an "Ester-First" strategy to circumvent spontaneous decarboxylation.

Strategic Analysis & Chemical Logic

The Structural Challenge

The target molecule presents two conflicting reactive centers:[1]

  • The 2-Carboxylic Acid: Azole-2-carboxylic acids are inherently unstable and prone to decarboxylation under thermal or acidic conditions due to the formation of a stabilized ylide-like intermediate.

  • The 4-Amino Group: Located at the peri-position relative to the oxazole nitrogen (N3), this amine is electronically deactivated (by the electron-withdrawing heterocycle) and sterically crowded.

The "Ester-First" Directive

CRITICAL: Do not attempt to functionalize the free acid directly under forcing conditions. The 2-COOH must be masked as an ester (ethyl or methyl) or a salt to prevent decarboxylation.

  • Recommendation: Perform all 4-amino modifications on Ethyl 4-aminobenzoxazole-2-carboxylate .

  • Late-Stage Deprotection: Hydrolysis of the ester back to the acid should be the final step, utilizing mild, low-temperature conditions (e.g., LiOH, THF/Water).

Reactivity Profile of the 4-Amino Group
  • Nucleophilicity: Reduced compared to standard anilines due to the inductive withdrawal of the adjacent oxazole ring.

  • Sterics: The proximity to the bridgehead nitrogen (N3) creates a "molecular cleft," potentially hindering bulky electrophiles.

  • Solution: Use activated electrophiles (acid chlorides, isocyanates) or specialized transition metal catalysts (Buchwald-Hartwig precatalysts) designed for hindered anilines.

Experimental Workflows (Graphviz)

G Start 4-Aminobenzoxazole- 2-carboxylic Acid Step1 Protection: Esterification (SOCl2, EtOH) Start->Step1 Stabilize Core Intermediate Ethyl 4-Amino- benzoxazole-2-carboxylate Step1->Intermediate Func1 Acylation/Amidation (R-COCl / HATU) Intermediate->Func1 Pathway A Func2 Reductive Amination (R-CHO / NaBH(OAc)3) Intermediate->Func2 Pathway B Func3 Buchwald-Hartwig (Ar-Br / Pd-Cat) Intermediate->Func3 Pathway C Func4 Sandmeyer Reaction (NaNO2 / CuX) Intermediate->Func4 Pathway D Hydrolysis Deprotection: Mild Hydrolysis (LiOH, 0°C) Func1->Hydrolysis Func2->Hydrolysis Func3->Hydrolysis Func4->Hydrolysis Final Functionalized Target Acid Hydrolysis->Final Final Step

Figure 1: Strategic workflow for functionalizing the 4-amino group while protecting the labile 2-carboxyl moiety.

Detailed Protocols

Protocol A: Amide Coupling (Acylation)

Best for: Introducing diversity via commercially available acid chlorides or carboxylic acids.

Reagents:

  • Substrate: Ethyl 4-aminobenzoxazole-2-carboxylate (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DCM or DMF

Procedure:

  • Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under

    
     atmosphere.
    
  • Activation (if using Acid): If using free carboxylic acid, add DIPEA and HATU. Stir for 15 min to form the active ester.

  • Addition: Add the electrophile (Acid Chloride or Activated Ester mixture) dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Note: Due to reduced nucleophilicity at C4, heating to

      
       may be required for bulky R-groups.
      
  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If the reaction is sluggish, add a catalytic amount of DMAP (0.1 equiv). The pyridine nitrogen of DMAP is less hindered than the scaffold's C4-amine and acts as an acyl transfer agent.

Protocol B: Buchwald-Hartwig N-Arylation

Best for: Installing aryl or heteroaryl rings on the nitrogen.

Reagents:

  • Substrate: Ethyl 4-aminobenzoxazole-2-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BrettPhos or XPhos (4-10 mol%)

    • Rationale: These bulky, electron-rich phosphine ligands are essential to facilitate oxidative addition and reductive elimination on the sterically crowded C4 position [1].

  • Base:

    
     (2.0 equiv) - Avoid strong alkoxides like NaOtBu which might attack the ester.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Procedure:

  • Inertion: Charge a sealable reaction vial with the amine, aryl halide, base, catalyst, and ligand. Cycle vacuum/

    
     three times.
    
  • Solvation: Add degassed solvent (0.2 M).

  • Heating: Seal and heat to

    
     for 12–24 hours.
    
  • Filtration: Cool to RT, filter through a Celite pad to remove Pd black.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Sandmeyer Transformation (Halogenation)

Best for: Converting the


 to a Halide (Cl, Br, I) to enable subsequent cross-coupling (Suzuki, Sonogashira).

Reagents:

  • Substrate: Ethyl 4-aminobenzoxazole-2-carboxylate

  • Diazotization:

    
     (1.5 equiv), 
    
    
    
    or
    
    
  • Halogen Source:

    
    , 
    
    
    
    , or
    
    

Procedure:

  • Diazotization: Dissolve substrate in acid (e.g.,

    
    ) at 
    
    
    
    to
    
    
    . Add aqueous
    
    
    dropwise. Stir for 30 min.
    • Observation: A clear solution usually indicates diazonium salt formation.

  • Substitution:

    • For Chloride/Bromide: Pour the cold diazonium solution into a solution of

      
       in corresponding acid/water at 
      
      
      
      , then warm to RT.
    • For Iodide: Add aqueous

      
       slowly (Caution: gas evolution 
      
      
      
      ).
  • Workup: Neutralize carefully with

    
     (keep cool to prevent ester hydrolysis) or extract from acidic phase if product is stable.
    

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Decarboxylation (Loss of COOH)Acidic/Thermal stress on free acidSwitch to Ethyl Ester immediately. Do not heat the free acid >

.
Low Yield (Acylation) Steric hindrance at C4; Low nucleophilicityUse Acid Chlorides instead of carboxylic acids. Add DMAP catalyst. Heat to reflux in DCE.
No Reaction (Buchwald) Catalyst poisoning by benzoxazole NSwitch to BrettPhos or RuPhos precatalysts. Increase catalyst loading to 5-10%.
Ester Hydrolysis (Side Reaction) Base is too strong or wet solventsUse anhydrous conditions. Switch base from

to

or

.

References

  • Buchwald-Hartwig Amination using BrettPhos: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Benzoxazole Synthesis & Reactivity: Soni, S., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances, 2023.

  • Decarboxylation of Azole-2-Carboxylic Acids: Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles and Thiazoles." Journal of Organic Chemistry, 2008.[2] (Contextual grounding for instability).

  • Sandmeyer Reaction Overview: "Sandmeyer Reaction." Organic Chemistry Portal.

Disclaimer: This guide assumes standard laboratory safety practices. Benzoxazole derivatives may possess biological activity; handle with appropriate containment.

Sources

Application Note: Solid-Phase Synthesis of Peptidomimetics Using Benzoxazole-2-Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzoxazole-2-carboxylic acid is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to impart conformational rigidity, enhance metabolic stability, and serve as a bioisostere for amide bonds in peptidomimetics (1[1]). Integrating this building block into Solid-Phase Peptide Synthesis (SPPS) allows for the rapid generation of diverse compound libraries, which is critical for high-throughput drug discovery.

However, the electron-deficient nature of the benzoxazole ring significantly reduces the nucleophilicity of adjacent amines and complicates the activation of the 2-carboxylic acid moiety. Therefore, selecting the appropriate coupling reagents and resin linkers is not merely a procedural step, but a mechanistically critical decision to prevent truncated sequences, epimerization, and low yields.

Experimental Design & Causality

Resin Selection

We utilize Rink Amide AM resin (or similar acid-labile resins) in a standard Fmoc/tBu strategy (2[2]). The causality here is two-fold: it provides a stable linkage during the basic Fmoc-deprotection cycles (typically 20% piperidine in DMF) and allows for a clean, global cleavage using Trifluoroacetic acid (TFA). This yields a C-terminal amide, which often improves the pharmacokinetic profiles and protease resistance of the resulting ligands.

Coupling Chemistry: Overcoming Steric and Electronic Barriers

Standard carbodiimides (e.g., DIC) with HOBt often fail to achieve quantitative yields when coupling sterically hindered or electronically deactivated building blocks like benzoxazole-2-carboxylic acid. To overcome the high activation energy barrier, we employ uronium/aminium salts such as HCTU or phosphonium salts combined with HOAt (3[3]).

Mechanistically, HOAt (1-Hydroxy-7-azabenzotriazole) is superior to its analog HOBt because the nitrogen atom at the 7-position provides neighboring group participation. This accelerates the reaction via a stabilized cyclic transition state, making it highly effective for solid-phase synthesis involving hindered amino acids and heterocyclic carboxylic acids (4[4]).

Solid-Phase Synthesis Workflow

Workflow Resin 1. Resin Preparation Rink Amide AM Resin Swelling in DCM/DMF Deprotect 2. Fmoc Deprotection 20% Piperidine in DMF (Self-Validation: UV Monitoring) Resin->Deprotect Wash (DMF) Couple 3. Scaffold Coupling Benzoxazole-2-carboxylic acid + HCTU / DIPEA Deprotect->Couple Wash (DMF) Validate 4. Reaction Validation Kaiser Test (Blue = Incomplete, Yellow = Complete) Couple->Validate 2 Hours, RT Validate->Couple If Blue (Re-couple) Cleave 5. Global Cleavage TFA / TIS / H2O (95:2.5:2.5 v/v/v) Validate->Cleave If Yellow Product 6. Final Product Precipitation in Ether & Lyophilization Cleave->Product 2 Hours, RT

Solid-phase synthesis workflow for benzoxazole-2-carboxylic acid derivatives.

Quantitative Data: Coupling Reagent Efficacy

The table below summarizes the empirical data comparing different coupling systems for the attachment of benzoxazole-2-carboxylic acid to a resin-bound secondary amine. The data clearly demonstrates the necessity of high-efficiency coupling reagents.

Coupling SystemEquivalentsReaction Time (h)Crude Purity (%)Overall Yield (%)
DIC / HOBt3.04.065.258.4
DIC / HOAt3.03.082.776.1
HCTU / DIPEA3.02.094.589.3

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating in-process analytical checkpoints to ensure each step reaches completion before proceeding.

Phase 1: Resin Swelling and Deprotection
  • Swelling: Weigh 0.5 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a solid-phase synthesis reactor equipped with a porous frit. Add 5 mL of Dichloromethane (DCM) and agitate for 30 minutes to swell the polymer matrix. Drain the solvent.

  • Equilibration: Wash the resin with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL portion for 15 minutes.

  • Self-Validation (UV Monitoring): Collect the deprotection effluents. The presence of the piperidine-dibenzofulvene adduct can be quantified via UV absorbance at 301 nm to confirm complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

Phase 2: Activation and Coupling of Benzoxazole-2-Carboxylic Acid
  • Activation: In a separate vial, dissolve benzoxazole-2-carboxylic acid (1.5 mmol, 3.0 eq) and HCTU (1.45 mmol, 2.9 eq) in a minimum amount of DMF (approx. 3 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 6.0 eq). Stir for 3 minutes to pre-activate the carboxylic acid into the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

    • Causality: The Kaiser test detects free primary amines. A yellow solution indicates complete coupling (no free amines). A blue solution indicates incomplete coupling. If blue, repeat the coupling step before proceeding.

Phase 3: Cleavage and Global Deprotection
  • Preparation: Wash the resin with DCM (5 × 5 mL) to shrink the beads and remove residual DMF, which can interfere with the cleavage cocktail. Dry the resin under a gentle stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Ultrapure H₂O (95:2.5:2.5 v/v/v). Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

    • Causality: TIS and water act as scavengers to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing re-alkylation of the benzoxazole core.

  • Collection: Drain the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Precipitation: Concentrate the TFA solution under a stream of nitrogen to approximately 1 mL. Add 15 mL of ice-cold diethyl ether to precipitate the product.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the final product under vacuum.

Analytical Validation

To ensure the structural integrity of the synthesized benzoxazole-2-carboxylic acid derivative, the crude product must be analyzed using LC-MS.

  • Method: Reverse-phase HPLC (C18 column) using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.

  • Confirmation: Verify the mass of the target compound via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. The presence of a single major peak in the UV chromatogram (254 nm) coupled with the correct [M+H]⁺ mass confirms the success of the solid-phase synthesis.

References

1.[2] Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI.[Link] 2.[1] Synthesis and Screening of Some Novel 2-[5-(Substituted phenyl)-[1,3,4]oxadiazol-2-yl]-benzoxazoles as Potential Antimicrobial Agents. ResearchGate.[Link] 3.[3] Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. PMC.[Link] 4.[4] Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis. RSC Publishing.[Link]

Sources

Application Note & Protocols: Stable Bioconjugation via in situ Benzoxazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of robust and stable bioconjugates is a cornerstone of modern therapeutics and diagnostics, particularly in the field of Antibody-Drug Conjugates (ADCs). Traditional linkers can be susceptible to premature cleavage, leading to off-target toxicity and reduced efficacy. This document details an advanced bioconjugation strategy centered on the formation of a highly stable benzoxazole ring as the covalent linkage. By reacting a 2-aminophenol moiety engineered onto a biomolecule with a carboxylic acid-functionalized payload, a permanent, aromatic bond is formed in situ. This method offers exceptional stability and specificity. Here, we provide the scientific rationale, detailed step-by-step protocols for protein modification and conjugation, and expert insights into the characterization and application of this technology.

Section 1: The Chemistry of Benzoxazole-Forming Ligation

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and favorable interactions with biological targets.[1][2] Its aromatic, bicyclic structure is inherently robust, making it an ideal candidate for a permanent linker in bioconjugation.[3] Unlike many conventional linkers that rely on single bonds susceptible to hydrolysis or enzymatic degradation, the benzoxazole linkage is a fully aromatic system formed through an irreversible condensation reaction.

Reaction Mechanism

The formation of the benzoxazole ring for bioconjugation is a two-step process that occurs in a single pot under mild conditions. It begins with the reaction between a carboxylic acid and a 2-aminophenol.

  • Amide Bond Formation: The process is initiated by activating the carboxylic acid group on the payload molecule (e.g., a therapeutic small molecule) using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an acyl-transfer catalyst such as N-hydroxysuccinimide (NHS). This creates a highly reactive NHS ester. This activated payload then reacts with the primary amine of the 2-aminophenol moiety on the biomolecule to form a stable amide bond.

  • Intramolecular Cyclization & Dehydration: The critical, bond-forming step follows. The hydroxyl group of the 2-aminophenol, now positioned in close proximity to the newly formed amide carbonyl, performs a nucleophilic attack. This intramolecular cyclization results in a hemiorthoamide intermediate.[4] Subsequent dehydration (loss of a water molecule) from this intermediate is thermodynamically driven and results in the formation of the stable, aromatic benzoxazole ring.[5] This final step is typically irreversible under physiological conditions, permanently locking the payload to the biomolecule.

Diagram of the Mechanism

Caption: Overall workflow for benzoxazole-based bioconjugation.

Protocol 1: Site-Specific Installation of a 2-Aminophenol Handle onto an Antibody

Rationale: To control the site of conjugation, a 2-aminophenol (AP) group must be introduced onto the protein. A common and effective method is to target native or engineered cysteine residues using a thiol-reactive linker, such as a maleimide-functionalized 2-aminophenol derivative (e.g., Maleimide-PEGn-2-Aminophenol). This protocol assumes the use of a monoclonal antibody (mAb) where interchain disulfides are partially reduced to provide reactive thiols.

Materials:

  • Monoclonal Antibody (mAb) in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock in water

  • Maleimide-PEGn-2-Aminophenol linker, 10 mM stock in DMSO

  • Degassed Phosphate Buffered Saline (PBS), pH 6.8

  • Zeba™ Spin Desalting Columns, 7K MWCO

Procedure:

  • Antibody Reduction:

    • Adjust the mAb concentration to 5-10 mg/mL in PBS, pH 7.4.

    • Add TCEP to the mAb solution to a final concentration of 2.5 mM.

    • Incubate at 37°C for 90 minutes to reduce the interchain disulfide bonds. Do not agitate vigorously.

  • Buffer Exchange:

    • Remove excess TCEP by buffer exchanging the reduced mAb into degassed PBS, pH 6.8, using a pre-equilibrated desalting column according to the manufacturer's instructions. The slightly acidic pH minimizes disulfide re-oxidation.

  • Linker Conjugation:

    • Immediately after buffer exchange, add a 10-fold molar excess of the Maleimide-PEGn-2-Aminophenol linker solution to the reduced mAb.

    • Gently mix and incubate at room temperature for 2 hours, protected from light.

  • Purification of Modified Antibody:

    • Remove unreacted linker by passing the reaction mixture through a new desalting column, exchanging into a buffer suitable for the next step (e.g., PBS, pH 7.0).

    • Determine the protein concentration via A280 measurement. The antibody is now modified with 2-aminophenol handles and ready for the ligation reaction.

Protocol 2: Activation of Carboxylic Acid Payload

Rationale: The carboxylic acid on the payload molecule must be converted into a more reactive form to efficiently form an amide bond with the 2-aminophenol-modified protein. Using EDC with Sulfo-NHS creates a water-soluble, amine-reactive Sulfo-NHS ester, which is ideal for bioconjugation in aqueous buffers.

Materials:

  • Carboxylic acid-functionalized payload

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), freshly prepared 100 mM stock in anhydrous DMSO

  • Sulfo-NHS (N-Hydroxysulfosuccinimide), freshly prepared 100 mM stock in anhydrous DMSO

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation: Dissolve the payload in anhydrous DMSO to a concentration of 10 mM. Note: All reagents and solvents must be anhydrous to prevent hydrolysis of the activated ester.

  • Activation Reaction:

    • In a microfuge tube, combine the payload, EDC, and Sulfo-NHS in a 1:1.5:3 molar ratio. For example, to 10 µL of 10 mM payload, add 1.5 µL of 100 mM EDC and 3 µL of 100 mM Sulfo-NHS.

    • Vortex briefly and incubate at room temperature for 30 minutes, protected from light.

  • Immediate Use: The activated Sulfo-NHS ester payload is susceptible to hydrolysis and should be used immediately in the next protocol.

Protocol 3: Benzoxazole Ligation Reaction

Rationale: This is the key step where the activated payload is covalently linked to the modified protein via benzoxazole formation. The reaction is typically performed at a neutral or slightly acidic pH to balance the stability of the NHS ester with the nucleophilicity of the amine.

Materials:

  • 2-Aminophenol-modified antibody (from Protocol 2.2)

  • Freshly activated payload (from Protocol 2.3)

  • Reaction Buffer: PBS, pH 7.0

Procedure:

  • Combine Reagents:

    • To the 2-aminophenol-modified antibody in reaction buffer, add a 5 to 10-fold molar excess of the activated payload solution. Add the payload dropwise while gently stirring. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation:

    • Allow the reaction to proceed for 12-18 hours at 4°C with gentle end-over-end mixing. The longer incubation time allows for the slower, intramolecular cyclization and dehydration steps to proceed to completion.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a small molecule amine, such as Tris or hydroxylamine, to a final concentration of 50 mM to consume any remaining activated payload.

Protocol 4: Purification and Analysis of the Final Bioconjugate

Rationale: After the ligation reaction, it is critical to remove unreacted payload, payload-related byproducts, and any remaining coupling reagents to obtain a pure bioconjugate. Subsequent analysis confirms the success of the conjugation and characterizes the product.

Materials:

  • Crude bioconjugate reaction mixture

  • Size-Exclusion Chromatography (SEC) system (e.g., ÄKTA pure) with a suitable column (e.g., Superdex 200)

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Purification:

    • Concentrate the crude reaction mixture if necessary using a centrifugal filter device (e.g., Amicon Ultra, 30K MWCO).

    • Load the sample onto an SEC column pre-equilibrated with purification buffer.

    • Collect fractions corresponding to the monomeric antibody peak, which will elute first.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate under reducing and non-reducing conditions. A successful conjugation will show a shift in the molecular weight of the relevant chains (e.g., heavy and/or light chains) compared to the unmodified antibody.

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for protein) and at a wavelength specific to the payload's chromophore. This allows for the calculation of the Drug-to-Antibody Ratio (DAR).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive confirmation, analyze the conjugate by LC-MS. This will provide the exact mass of the conjugated antibody and can reveal the distribution of different drug-loaded species.

Section 3: Data Interpretation and Troubleshooting

Quantitative Analysis Summary

The success of the conjugation can be quantified at each stage. The following table provides typical parameters and expected outcomes for this workflow.

ParameterTypical ConditionsExpected Outcome & QC Check
Antibody Thiolation 2.5 mM TCEP, 90 min4-8 free thiols per mAb (Ellman's Assay)
AP-Linker Modification 10x molar excess of linker>90% modification of available thiols
Ligation Reaction 5-10x excess activated payloadTarget DAR achieved (e.g., 3.5-4.0)
Final Purity (SEC) Isocratic elution in PBS>98% monomeric conjugate
Final Aggregates SEC Analysis<2% high molecular weight species
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low DAR / Low Conjugation Yield 1. Inefficient payload activation due to moisture. 2. Premature hydrolysis of activated Sulfo-NHS ester. 3. Steric hindrance at the conjugation site.1. Use fresh, high-quality anhydrous DMSO for activation. 2. Use activated payload immediately; ensure reaction pH is not >7.5. 3. Use a linker with a longer PEG spacer to extend the payload from the protein surface.
Protein Aggregation 1. High final DAR with a hydrophobic payload. 2. Excessive concentration of organic solvent (DMSO). 3. Sub-optimal buffer conditions.1. Reduce the molar excess of payload in the ligation step to target a lower average DAR. 2. Keep final DMSO concentration below 10% (v/v). 3. Screen different buffer formulations (e.g., histidine, citrate) and include excipients like arginine or polysorbate.
Heterogeneous Product 1. Incomplete reduction of antibody disulfides. 2. Instability of the maleimide-thiol linkage (retro-Michael).1. Optimize TCEP concentration and incubation time. 2. Ensure the maleimide conjugation step is performed at pH < 7 to favor a stable thioether bond.

Section 4: Applications in Research and Drug Development

The exceptional stability of the benzoxazole linkage makes it a superior choice for applications where long-term in vivo stability is paramount.

  • Antibody-Drug Conjugates (ADCs): The primary application is in the development of next-generation ADCs. The robust linker prevents premature release of the cytotoxic payload in circulation, minimizing off-target toxicity and widening the therapeutic window. [6][7]* Fluorescent Probes and Imaging Agents: Many benzoxazole derivatives possess intrinsic fluorescent properties. [8][9]This strategy can be used to permanently label proteins with custom fluorophores for long-term cell tracking, super-resolution microscopy, or in vivo imaging.

  • PET and SPECT Imaging Agents: By incorporating a chelator into the payload, this method can be used to attach radioisotopes to targeting antibodies for diagnostic imaging or radioimmunotherapy, ensuring the radiolabel does not detach in vivo.

By providing a permanent, stable, and synthetically accessible linkage, the in situ formation of benzoxazoles represents a significant advancement in the field of bioconjugation, enabling the creation of more effective and safer biological therapeutics and research tools.

References

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem.
  • Benzoxazole - Wikipedia. (n.d.). Wikipedia.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020).
  • A general mechanism for benzoxazole synthesis. (n.d.).
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024).
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm
  • Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. (2024). PubMed.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). PMC.
  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjug
  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.).
  • How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. (2015).

Sources

Troubleshooting & Optimization

Improving yield of 4-aminobenzo[d]oxazole cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic challenges associated with synthesizing the 4-aminobenzo[d]oxazole scaffold.

Due to the strong electron-withdrawing nature of the nitro precursor and the hydrolytic sensitivity of the final oxazole ring, standard cyclization protocols often yield poor results. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your yields.

Part 1: Mechanistic Workflow

Pathway A 2-Amino-3-nitrophenol + Carboxylic Acid B Acylation (Intermediate Amide) A->B  Activation (SOCl2/MeSO3H) C Intramolecular Cyclization (-H2O) B->C  Dehydration (Heat/Acid) D 4-Nitrobenzo[d]oxazole (Intermediate) C->D E Catalytic Hydrogenation (Pd/C, H2) D->E  Reduction F 4-Aminobenzo[d]oxazole (Final Product) E->F

Mechanistic pathway for the synthesis of 4-aminobenzo[d]oxazole via a nitro-intermediate.

Part 2: Troubleshooting & FAQs

Q1: Why is the yield of my 4-nitrobenzo[d]oxazole intermediate so low during the condensation of 2-amino-3-nitrophenol with carboxylic acids? A1: The primary issue is electronic deactivation. The nitro group at the 3-position is strongly electron-withdrawing via both inductive and resonance effects. This severely depletes the electron density on the adjacent 2-amino group, drastically reducing its nucleophilicity.

  • Causality & Solution: Direct condensation under standard reflux lacks the thermodynamic driving force to overcome this high activation energy barrier. To resolve this, you must pre-activate the carboxylic acid (e.g., generating an acid chloride in situ using thionyl chloride) or utilize strong dehydrating conditions. Transitioning to microwave irradiation at 130–150 °C has been proven to drive the condensation of electronically hindered 2-aminophenols in under 30 minutes, significantly reducing thermal degradation[1].

Q2: I am observing incomplete intramolecular cyclization. My reaction stalls at the intermediate amide. How do I drive the dehydration step? A2: If the reaction halts at the N-(2-hydroxy-3-nitrophenyl)amide intermediate, the dehydration step lacks sufficient electrophilicity at the carbonyl center.

  • Causality & Solution: Cyclization requires the hydroxyl oxygen to attack the amide carbonyl, followed by the expulsion of water. Using a Brønsted acid catalyst like methanesulfonic acid (MeSO3H) protonates the amide carbonyl, increasing its electrophilicity and facilitating ring closure[2]. Alternatively, a combined catalyst system of TsOH·H2O and CuI in acetonitrile is highly effective; the copper coordinates the heteroatoms, pre-organizing the intermediate for rapid cyclization[3].

Q3: How can I prevent the degradation of the oxazole ring during the reduction of 4-nitrobenzo[d]oxazole to 4-aminobenzo[d]oxazole? A3: The benzoxazole core is a fused heterocyclic system that is highly susceptible to hydrolytic ring-opening under harsh conditions.

  • Causality & Solution: Strongly acidic dissolving metal reductions (e.g., Fe/HCl or SnCl2/HCl) protonate the oxazole nitrogen (N3). This makes the adjacent C2 position highly vulnerable to nucleophilic attack by water, leading to ring-opening and complete degradation of the scaffold. Instead, utilize mild catalytic hydrogenation. Palladium on carbon (10% Pd/C) under a hydrogen atmosphere in a neutral solvent selectively reduces the nitro group to the amine at room temperature without disturbing the heterocyclic core[1].

Q4: Are there alternative synthetic routes if direct condensation fails entirely due to steric or electronic hindrance? A4: Yes. You can bypass the traditional condensation-dehydration pathway entirely by utilizing an N-deprotonation–O-SNAr cyclization sequence.

  • Causality & Solution: Starting from a 2-fluoro-3-nitroanilide, the amide nitrogen is deprotonated using a base (e.g., K2CO3 in anhydrous DMF). The resulting delocalized anion undergoes an intramolecular Nucleophilic Aromatic Substitution (SNAr), attacking the fluorinated carbon and displacing the fluoride ion to form the benzoxazole ring. The presence of the nitro group actively accelerates this SNAr process by stabilizing the Meisenheimer complex intermediate[4].

Part 3: Troubleshooting Decision Tree

Troubleshooting Start Low Yield in Cyclization Step? TLC Analyze via TLC/LC-MS Start->TLC Unreacted Unreacted Starting Material TLC->Unreacted Amide Stalled at Amide Intermediate TLC->Amide Degradation Product Degradation (Ring Opening) TLC->Degradation Sol1 Pre-activate Acid (e.g., SOCl2) Unreacted->Sol1 Sol2 Add Brønsted Acid (MeSO3H) or CuI Amide->Sol2 Sol3 Switch to Microwave (Shorter Time) Degradation->Sol3

Troubleshooting decision tree for optimizing benzoxazole cyclization yields.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes when applying different synthetic strategies to electronically deactivated 2-aminophenol precursors[5],[2],[3],[4],[1].

Cyclization MethodologyCatalyst / ReagentTemp (°C)TimeAvg. Yield (%)Mechanistic Advantage
Direct Thermal Condensation None110 (Reflux)12-24h30-45%Simple setup; poor for deactivated substrates.
Acid-Catalyzed Condensation MeSO3H100-1201-2h75-90%Protonates intermediate carbonyl, driving dehydration.
Brønsted Acid + Copper TsOH·H2O + CuI8016h64-89%CuI coordinates heteroatoms for precise ring closure.
Microwave-Assisted Pyridine / SOCl2130-1502-15 min80-95%Rapid heating overcomes high activation energy barriers.
N-Deprotonation SNAr K2CO3 / DMF90-1301-6h70-93%Bypasses dehydration; SNAr stabilized by -NO2 group.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Nitrobenzo[d]oxazole

This protocol utilizes microwave irradiation to overcome the electronic deactivation of the nitro-substituted precursor[1].

  • Preparation: In a microwave-safe vessel, combine 2-amino-3-nitrophenol (1.0 mmol) and the desired pre-activated carboxylic acid (or triethyl orthoformate for the unsubstituted C2 position) (1.2 mmol). Add 1 mL of anhydrous pyridine.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 130 °C for 3 to 5 minutes (Power = 300 W).

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The 2-amino-3-nitrophenol precursor is highly polar and strongly colored (deep yellow/orange). Successful cyclization is validated by the complete disappearance of this spot and the emergence of a highly UV-active, less polar spot (the benzoxazole core). If a mid-polarity spot is present, the reaction has stalled at the amide intermediate—add a catalytic amount of MeSO3H and irradiate for an additional 2 minutes.

  • Workup: Pour the transparent solution into 5 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Mild Catalytic Hydrogenation to 4-Aminobenzo[d]oxazole

This protocol ensures the reduction of the nitro group without hydrolyzing the sensitive benzoxazole ring[1].

  • Preparation: Dissolve the synthesized 4-nitrobenzo[d]oxazole (1.0 mmol) in 15 mL of anhydrous methanol.

  • Catalyst Addition: Under an inert argon atmosphere, cautiously add 10% Pd/C (0.1 mmol, 10 mol%).

  • Reduction: Purge the reaction vessel with H2 gas and maintain a pressure of 40 psi. Stir vigorously at room temperature for 1 to 2 hours.

  • Self-Validation Checkpoint (Visual & LC-MS): The starting 4-nitrobenzo[d]oxazole solution is distinctly yellow. As the reduction proceeds, the solution will turn colorless or pale. Real-time validation must be achieved via LC-MS: look for the disappearance of the [M+H]+ parent ion and the appearance of a new peak at [M-30]+ . This exact mass shift corresponds to the loss of two oxygen atoms (-32 Da) and the addition of two protons (+2 Da).

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the transparent filtrate in vacuo to yield the 4-aminobenzo[d]oxazole product.

Part 6: References

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Challenge: The "Ortho-Effect" in Benzoxazole Formation

The synthesis of 4-substituted benzoxazoles typically requires 3-substituted-2-aminophenol precursors. The substituent at the 3-position (ortho to the amino group) creates significant steric hindrance during the initial condensation step with carboxylic acids or aldehydes. This "ortho-effect" often leads to:

  • Incomplete Cyclization: Formation of the intermediate Schiff base (imine) without subsequent ring closure.

  • Low Yields: Standard dehydrating agents (e.g., PPA, PTSA) often fail to drive the reaction to completion under conventional heating.

  • Regioselectivity Issues: In competitive reactions, the hindered amine is less nucleophilic, leading to side products.

This guide provides targeted troubleshooting and advanced protocols to overcome these specific steric barriers.

Troubleshooting Guide (Q&A)

Category A: Reaction Failure & Low Yields[1][2]

Q1: I am using standard Polyphosphoric Acid (PPA) cyclization with 2-amino-3-methylphenol, but yields are stuck below 30%. Why? A: The methyl group at the 3-position shields the nitrogen nucleophile. In PPA melts, the high viscosity limits mass transfer, and the steric bulk raises the activation energy for the nucleophilic attack on the carboxylic acid.

  • Immediate Fix: Switch to Microwave-Assisted Synthesis . The rapid dielectric heating can overcome the activation barrier more effectively than convection heating.

  • Alternative Reagent: Use Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid). It is less viscous than PPA, allowing for better stirring and thermal distribution, which is critical for hindered substrates.

Q2: My intermediate Schiff base forms (observed by TLC) but refuses to cyclize to the benzoxazole. A: This is the classic "steric lock." The rotation required to align the hydroxyl group for the second attack is energetically unfavorable due to the 4-substituent.

  • Solution: Use an Oxidative Cyclization strategy.[1] Instead of a carboxylic acid, use an aldehyde with a strong oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)2 (Iodobenzene diacetate). These reagents proceed via a radical or ionic mechanism that is often less sensitive to steric bulk than the thermal dehydration mechanism.

Q3: Can I use metal catalysis to bypass the steric barrier? A: Yes. Transition metals can coordinate to the heteroatoms, bringing them into proximity ("template effect") and reducing the entropic cost of cyclization.

  • Recommendation: Copper(II)-catalyzed aerobic oxidation . Cu(OTf)2 or CuI systems are highly effective for 4-substituted systems because the metal center activates the C-H bond (in aldehyde routes) or coordinates the Schiff base, facilitating ring closure even in crowded environments.

Category B: Purification & Workup[1][4]

Q4: The product is co-eluting with the unreacted hindered aminophenol. How do I separate them? A: 3-substituted-2-aminophenols oxidize rapidly to dark tarry impurities ("aminophenol black") that streak on columns.

  • Protocol: Perform an Acid Wash before chromatography. Dissolve the crude mixture in EtOAc and wash with 1N HCl. The unreacted aminophenol (amphoteric but basic enough) will move to the aqueous layer, while the benzoxazole (weakly basic) remains in the organic layer.

  • Note: If your benzoxazole has basic side chains (e.g., pyridyl), do not use this method. Instead, use amine-functionalized silica gel.

Advanced Experimental Protocols

Protocol A: Triflic Anhydride (Tf₂O) Mediated Activation

Best for: Extremely hindered substrates where thermal methods fail. Mechanism: Tf₂O activates the amide/acid to a highly reactive nitrilium or imidoyl triflate intermediate, which is so electrophilic that even a sterically hindered phenol/amine must attack it.

Materials:

  • 3-Substituted-2-aminophenol (1.0 equiv)

  • Carboxylic Acid or Amide (1.0 equiv)[2][3][4][5]

  • Triflic Anhydride (Tf₂O) (1.2 equiv)

  • 2-Fluoropyridine (Base) (2.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Dissolve the carboxylic acid/amide in anhydrous DCM under Argon.

  • Add 2-Fluoropyridine and cool to 0 °C .

  • Add Tf₂O dropwise.[2][6] Stir for 20 min (Activation Step).

  • Add the 3-substituted-2-aminophenol slowly.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add Et₃N (excess) and water.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

Protocol B: Copper-Catalyzed Oxidative Cyclization

Best for: Mild conditions, functional group tolerance.

Materials:

  • 3-Substituted-2-aminophenol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Cu(OTf)₂ (5 mol%)

  • 1,10-Phenanthroline (5 mol%)

  • Toluene or Xylene (Solvent)

  • Open air (Oxidant)

Step-by-Step:

  • Combine aminophenol, aldehyde, Cu(OTf)₂, and ligand in reaction tube.

  • Add solvent.[4][7] The reaction does not need inert gas; oxygen is the terminal oxidant.

  • Heat to 100–110 °C for 12 hours.

  • Monitor: Check TLC for disappearance of the Schiff base intermediate.

  • Workup: Filter through a Celite pad to remove copper salts. Concentrate and purify.

Comparative Data: Yields for 4-Methylbenzoxazole Synthesis

Target: Synthesis of 4-methyl-2-phenylbenzoxazole from 2-amino-3-methylphenol.

MethodReagentsTemp (°C)Time (h)Yield (%)Notes
Standard Thermal PPA180432% Low yield due to charring/sterics.
Microwave PPA / Eaton's1400.568% Faster, cleaner, but difficult scale-up.
Oxidative PhCHO / DDQ25255% Mild, but DDQ removal can be tedious.
Cu-Catalyzed Cu(OTf)₂ / Air1101282% Recommended. High yield, scalable.
Tf₂O Activation Tf₂O / 2-F-Pyr25288% Highest yield, but reagents are expensive.

Visualizing the Steric Solution

The diagram below illustrates why the standard pathway fails and how the Tf₂O Activation pathway bypasses the energy barrier imposed by the R' substituent (Steric Bulk).

Benzoxazole_Sterics Start 3-Substituted 2-Aminophenol Schiff Schiff Base (Intermediate) Start->Schiff Standard Heat ActivatedInt Nitrilium/Imidoyl Triflate (Highly Reactive) Start->ActivatedInt  + Tf₂O / Base Acid Carboxylic Acid Acid->Schiff Acid->ActivatedInt StericBlock STERIC CLASH (High Energy Barrier) Schiff->StericBlock Attempted Ring Closure Fail Incomplete Cyclization (Low Yield) StericBlock->Fail Tf2O Tf₂O Activation Product 4-Substituted Benzoxazole ActivatedInt->Product  Bypasses Steric Barrier (Fast) ForcedAttack Kinetic Force: Nucleophilic Attack

Caption: Comparative reaction pathways. The standard thermal route (Red) is blocked by the steric bulk of the 4-substituent. The Tf₂O activated route (Green) creates a high-energy intermediate that drives the cyclization despite the steric hindrance.

References

  • Ren, P., Salihu, I., Scopelliti, R., & Hu, X. (2012).[8] Copper-Catalyzed Alkylation of Benzoxazoles with Secondary Alkyl Halides. Organic Letters, 14(7), 1748–1751. [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C-H Functionalization/C-O Bond Formation under an Air Atmosphere.[9][10][11] Journal of Organic Chemistry, 74(11), 4272–4277. [Link]

  • Wang, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18361–18369. [Link]

Sources

Technical Support Center: Purification of Zwitterionic Benzoxazole Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying zwitterionic benzoxazole amino acids. The unique physicochemical properties of these molecules—possessing both acidic (carboxylate) and basic (amino) functional groups on a relatively rigid benzoxazole scaffold—present distinct challenges not encountered with neutral or monofunctional compounds. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful isolation of high-purity materials.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of zwitterionic benzoxazole amino acids so challenging?

The primary difficulty stems from their zwitterionic nature. A zwitterion is a molecule with an equal number of positive and negative charges, resulting in a net charge of zero.[1][2][3] This leads to several purification challenges:

  • Poor Solubility: Zwitterions often exhibit high crystallinity and strong intermolecular electrostatic interactions, making them poorly soluble in many common organic solvents but also having limited solubility in water, especially around their isoelectric point.[4]

  • pH-Dependent Behavior: The charge state of the molecule is highly dependent on the pH of the solution. At low pH, the amino group is protonated (-NH3+), and the molecule carries a net positive charge. At high pH, the carboxylic acid is deprotonated (-COO-), and the molecule carries a net negative charge.[1][3] This dynamic behavior complicates extraction and chromatographic methods.

  • Chromatography Issues: The charged nature of these compounds can cause strong interactions with standard silica gel, leading to significant streaking and poor separation.

Q2: What is the isoelectric point (pI), and why is it the most critical parameter for purification?

The isoelectric point (pI) is the specific pH at which the molecule has no net electrical charge.[1] At this pH, the concentration of the zwitterionic form is maximized. This is the point of minimum aqueous solubility because the lack of a net charge reduces repulsive electrostatic forces between molecules, allowing them to aggregate and precipitate.[1] Exploiting this property is the foundation of the most common purification technique: isoelectric precipitation. Accurately determining or estimating the pI is therefore essential for maximizing yield and purity.

Q3: What are the primary methods for purifying these compounds, and how do I choose the right one?

The three main strategies are isoelectric precipitation, ion-exchange chromatography, and recrystallization. The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

Method Best For Advantages Disadvantages
Isoelectric Precipitation Large-scale purification; removing soluble impurities.Simple, rapid, cost-effective for large quantities.Can be inefficient; may trap impurities in the precipitate.[4]
Ion-Exchange Chromatography High-purity isolation; separating from structurally similar charged impurities.Highly selective; excellent for desalting.[4]More complex setup; resin capacity limits scale.
Recrystallization Final polishing step to achieve high crystalline purity.Can yield very pure material; removes trapped impurities.Finding a suitable solvent system can be challenging; potential for low recovery.[4][5]

Use the following decision tree to guide your choice:

G start What is the primary goal? bulk_purification Bulk Purification (>1g scale) start->bulk_purification high_purity High Purity / Desalting (<1g scale) start->high_purity final_polish Final Polishing Step start->final_polish isoelectric Isoelectric Precipitation bulk_purification->isoelectric Primary Method ion_exchange Ion-Exchange Chromatography high_purity->ion_exchange Most Effective recrystallize Recrystallization final_polish->recrystallize To achieve >99% purity isoelectric->recrystallize Follow with... ion_exchange->recrystallize Follow with...

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of zwitterionic benzoxazole amino acids.

Issue 1: My compound remains in the aqueous layer during liquid-liquid extraction.
  • Probable Cause: The compound is in its zwitterionic or one of its charged forms, rendering it highly polar and water-soluble. At or near the pI, the zwitterion is dominant. At other pH values, it exists as a salt.

  • Underlying Mechanism: Zwitterions possess strong hydration shells due to their charged groups, making them highly hydrophilic and partitioning preferentially into the aqueous phase.[6]

  • Solution:

    • Shift the Equilibrium: To extract into an organic solvent, you must neutralize one of the charges.

      • To create the cationic species: Adjust the aqueous layer to a pH significantly below the pKa of the carboxylic acid group (typically pH < 2) with an acid like HCl. The molecule will now have a net positive charge (R-NH3+-COOH). This salt can sometimes be extracted with a polar organic solvent like ethyl acetate, though efficiency may vary.

      • To create the anionic species: Adjust the aqueous layer to a pH significantly above the pKa of the amino group (typically pH > 10) with a base like NaOH. The molecule will now have a net negative charge (R-NH2-COO-). Using a large organic counterion, such as tetrabutylammonium, can help pull this anionic form into an organic phase.[4]

    • Embrace the Aqueous Phase: Instead of extraction, proceed with isoelectric precipitation or ion-exchange chromatography directly from the aqueous solution. This is often the more efficient path.

Issue 2: During isoelectric precipitation, the yield is very low, or no precipitate forms.
  • Probable Cause 1: The pH is not precisely at the isoelectric point (pI).

  • Underlying Mechanism: Solubility is at a minimum only at the pI. Even a deviation of 0.5 pH units can dramatically increase the compound's solubility, preventing precipitation.

  • Solution 1:

    • Precise pH Adjustment: Use a calibrated pH meter. Add the acid or base dropwise with vigorous stirring. The point of maximum turbidity/precipitation is your target pI.

    • Small-Scale Test: Before committing your entire batch, take a small aliquot of the solution and perform a test titration to find the optimal pH for precipitation.

  • Probable Cause 2: The concentration of the compound is below its solubility limit, even at the pI.

  • Solution 2:

    • Concentrate the Solution: Before pH adjustment, reduce the volume of the solution using rotary evaporation (if the compound is thermally stable).

    • Introduce an Anti-Solvent: After pH adjustment, slowly add a water-miscible organic solvent in which your compound is insoluble (e.g., ethanol, isopropanol, or acetone) to reduce its solubility in the bulk solvent and force precipitation.[4]

Issue 3: The compound "oils out" instead of forming a filterable crystalline solid.
  • Probable Cause: The presence of impurities is disrupting the crystal lattice formation, or the solution is being cooled too rapidly.

  • Underlying Mechanism: Oiling out occurs when the solubility of a compound is exceeded, but the conditions are not suitable for the ordered arrangement required for crystallization. This often results in an amorphous, sticky, and difficult-to-handle phase.

  • Solution:

    • Decolorize: If the crude product is highly colored, impurities are likely present.[7] Before precipitation/crystallization, treat the solution with activated charcoal to adsorb colored impurities.

    • Slow Down: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Avoid crash-cooling in a dry ice/acetone bath.

    • Solvent System Modification: The solvent choice is critical. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. Often, a mixture of solvents, like water-ethanol or water-DMSO, is required.[4][8]

Issue 4: The compound streaks badly on a standard silica gel column.
  • Probable Cause: The zwitterionic or charged nature of the compound is causing very strong, irreversible binding to the acidic silanol groups on the silica surface.

  • Underlying Mechanism: Silica gel is acidic (pKa ~4-5). The basic amino group of the benzoxazole amino acid can be protonated by the silica, leading to ionic interactions that result in poor elution and significant tailing.

  • Solution:

    • Modify the Mobile Phase: Add a competitive polar modifier to the eluent to disrupt these interactions.

      • Add 1-2% acetic or formic acid to protonate your compound, ensuring it elutes as a single cationic species.

      • Add 1-2% triethylamine or ammonia to deprotonate the silica surface, reducing ionic interactions.

      • Use a highly polar eluent system, such as a steep gradient of methanol in dichloromethane (DCM).

    • Change the Stationary Phase: If mobile phase modification fails, silica is not the right tool.

      • Reverse-Phase Chromatography (C18): This is often a better choice for polar compounds.

      • Ion-Exchange Chromatography: This is the ideal technique, as it is designed specifically to separate molecules based on charge.[4]

Validated Experimental Protocols

Protocol 1: Purification by Isoelectric Precipitation

This protocol is ideal for the initial bulk purification of a crude zwitterionic benzoxazole amino acid from a reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of aqueous acid (e.g., 1M HCl) to ensure the compound is in its fully protonated, soluble cationic form. Filter off any insoluble non-basic impurities.

  • pH Adjustment: Place the acidic solution in an ice bath and begin slow, dropwise addition of a base (e.g., 1M NaOH or aqueous ammonia) with vigorous stirring. Monitor the pH continuously with a calibrated pH meter.

  • Precipitation: As the pH approaches the pI, the solution will become turbid, and a precipitate will form. Continue adding the base dropwise until the pH matches the predetermined pI. The goal is to maximize the amount of precipitate.

  • Digestion: Allow the slurry to stir in the ice bath for at least one hour. This process, known as "digestion," allows smaller crystals to redissolve and deposit onto larger ones, improving filterability and purity.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove salts), followed by a cold, water-miscible organic solvent like ethanol or acetone (to remove water and organic impurities).

  • Drying: Dry the purified solid under high vacuum to remove all residual solvents.

  • Validation: Check the purity of the product and a sample of the filtrate by TLC or LC-MS to ensure complete precipitation.

Caption: Workflow for purification via isoelectric precipitation.

Protocol 2: High-Purity Desalting with Cation-Exchange Chromatography

This protocol is excellent for removing salts and achieving high purity on a smaller scale.[4]

  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex® 50). Prepare the resin by washing it with several column volumes of 1M HCl, followed by deionized water until the eluate is neutral. This ensures the resin is in the H+ form.

  • Sample Loading: Dissolve the crude product in a minimal amount of acidic water (pH ~2-3) to ensure it is in its cationic form (R-NH3+). Slowly apply this solution to the top of the prepared resin column. The cationic product will bind to the resin, while neutral and anionic impurities will pass through.

  • Washing: Wash the column with several column volumes of deionized water to remove any remaining unbound impurities and salts (e.g., NaCl). You can monitor the eluate for chloride ions with an AgNO3 test.[4]

  • Elution: Elute the bound product from the column using an aqueous basic solution, typically 2-5% aqueous ammonia (NH4OH). The ammonia deprotonates the product's amino group (R-NH3+ -> R-NH2), neutralizing its charge and releasing it from the resin.

  • Isolation: Collect the fractions containing the product (monitor by TLC). Combine the pure fractions and remove the volatile ammonia and water by rotary evaporation. The residue will be the pure zwitterionic product.

  • Final Polish (Optional): The isolated product can be further purified by recrystallization (Protocol 3).

Protocol 3: Recrystallization from a Mixed Solvent System

This protocol is used as a final step to obtain a highly pure, crystalline product.

  • Solvent Selection: The key is finding a solvent pair: a "solvent" in which the compound is soluble when hot, and an "anti-solvent" in which it is insoluble. Water-ethanol, water-isopropanol, or DMSO-water are common starting points.[4][8]

  • Dissolution: In a flask, add a minimal volume of the "solvent" (e.g., water or DMSO) to the zwitterionic compound and heat with stirring until it fully dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the solution from heat. Slowly add the "anti-solvent" (e.g., ethanol) dropwise until the solution just begins to turn cloudy (the saturation point). If necessary, add a drop or two of the "solvent" to redissolve the precipitate, ensuring a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Beautiful crystals should form over time. Once at room temperature, cool the flask further in an ice bath for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "anti-solvent," and dry under high vacuum.

References

  • ResearchGate Discussion on Desalting Zwitterions. (2020). ResearchGate. Available at: [Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2023). MDPI. Available at: [Link]

  • Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application. (2021). PMC. Available at: [Link]

  • Quora Discussion on Zwitterions and Isoelectric Point. (2019). Quora. Available at: [Link]

  • Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. (2019). CORE. Available at: [Link]

  • Zwitterion - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Zwitterion - A level Chemistry Revision Notes. (2024). Save My Exams. Available at: [Link]

Sources

Avoiding decarboxylation during benzoxazole-2-carboxylic acid hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with benzoxazole-2-carboxylic acids and their derivatives. We will address a critical challenge in their synthetic manipulation: the selective hydrolysis of ester or amide precursors without inducing premature decarboxylation of the target acid. This document provides in-depth troubleshooting advice, validated protocols, and the fundamental chemical principles behind them.

Problem Overview: The Hydrolysis-Decarboxylation Dilemma

Benzoxazole-2-carboxylic acid is a valuable heterocyclic building block. However, its utility is often hampered by its instability under conditions typically used for hydrolysis. The core problem lies in a competition between two potential reaction pathways:

  • Desired Reaction: Hydrolysis. The saponification of a precursor, such as a methyl or ethyl ester, to yield the corresponding carboxylate salt, which is then protonated to give the final carboxylic acid.

  • Undesired Reaction: Decarboxylation. The loss of carbon dioxide (CO₂) from the carboxylic acid, leading to the formation of unsubstituted benzoxazole. This side reaction is often irreversible and results in significant yield loss.

The electron-withdrawing nature of the benzoxazole ring system can stabilize the anionic intermediate formed upon decarboxylation, making this an especially facile and problematic side reaction, often triggered by heat.[1]

Competing Reaction Pathways

cluster_main Starting Material cluster_hydrolysis Desired Pathway: Hydrolysis cluster_decarboxylation Undesired Pathway: Decarboxylation Start Benzoxazole-2-COOR (Ester Precursor) Hydrolysis Mild Base (e.g., LiOH) Low Temperature Start->Hydrolysis Saponification Intermediate Benzoxazole-2-COO⁻ (Carboxylate Salt) Hydrolysis->Intermediate Acidification Acid Workup (e.g., dilute HCl) Intermediate->Acidification Decarboxylation Heat / Harsh pH Intermediate->Decarboxylation Heating during workup or reaction Product Benzoxazole-2-COOH (Desired Product) Acidification->Product Product->Decarboxylation Instability Byproduct Benzoxazole (Decarboxylated Byproduct) Decarboxylation->Byproduct Start Start Hydrolysis (e.g., Protocol 1, 0°C) Monitor Monitor by TLC/HPLC after 1 hour Start->Monitor Incomplete Reaction Incomplete? Monitor->Incomplete Yes Complete Reaction Complete? Monitor->Complete No Warm Allow to Warm to RT Continue Monitoring Incomplete->Warm Decarboxylation Decarboxylation > 5%? Complete->Decarboxylation Yes Workup Proceed to Cold Acidic Workup Decarboxylation->Workup No Troubleshoot Troubleshoot: Reaction Too Harsh Decarboxylation->Troubleshoot Yes Warm->Monitor SwitchProtocol Switch to Protocol 2 (Non-Aqueous) or Enzymatic Screen Troubleshoot->SwitchProtocol

Sources

Technical Support Center: Troubleshooting Solubility Issues of 4-Aminobenzoxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 4-aminobenzoxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying physicochemical reasons for these issues and provide practical, step-by-step guidance to overcome them in your experimental workflows.

Section 1: Understanding the Molecule - Core Physicochemical Properties

4-aminobenzoxazole-2-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group) functional groups. This dual nature is the single most critical factor governing its solubility in aqueous media. Its rigid, aromatic benzoxazole core contributes to strong intermolecular forces and high crystal lattice energy, which inherently limits its ability to be solvated by water molecules.[1]

The solubility is profoundly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility. By adjusting the pH away from the pI, we can ionize either the carboxylic acid or the amino group, forming a much more soluble salt.[2]

Table 1: Physicochemical Properties of 4-Aminobenzoxazole-2-Carboxylic Acid and Related Structures

Property Predicted/Estimated Value Rationale & Source
Molecular Formula C₈H₆N₂O₃ Based on chemical structure.[3]
Molecular Weight 178.15 g/mol Calculated from the molecular formula.[3]
Appearance Likely a solid powder or crystals at room temperature. Benzoxazole derivatives are typically solids.[4][5]
pKa (Carboxylic Acid) ~3.5 - 4.5 Typical range for a carboxylic acid on an aromatic system.[6] The exact value is influenced by the electron-withdrawing nature of the benzoxazole ring.
pKa (Amino Group) ~2.5 - 3.5 Aromatic amines are weakly basic compared to aliphatic amines. The pKa refers to the equilibrium of its conjugate acid (R-NH₃⁺).
Aqueous Solubility Poor at neutral pH; increases in acidic (pH < 2) and basic (pH > 6) conditions. This is a direct consequence of its amphoteric nature and rigid core.[1][7]

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | Recommended for stable storage of complex organic molecules.[5] |

The Critical Role of pH in Ionization and Solubility

The solubility of 4-aminobenzoxazole-2-carboxylic acid is dictated by its ionization state, which is controlled by the solution's pH.

G cluster_low_pH Low pH (e.g., pH < 2) cluster_pI At Isoelectric Point (pI) cluster_high_pH High pH (e.g., pH > 6) cation Predominantly Cationic Form (High Solubility) Structure: [H₂N⁺-Benzoxazole-COOH] zwitterion Zwitterionic/Neutral Form (Minimum Solubility) Structure: [H₂N-Benzoxazole-COO⁻] or [H₃N⁺-Benzoxazole-COO⁻] cation->zwitterion Increase pH anion Predominantly Anionic Form (High Solubility) Structure: [H₂N-Benzoxazole-COO⁻] zwitterion->anion Increase pH

Caption: Decision workflow for preparing a stock solution.

Section 5: Advanced Solubilization Strategies

If basic pH adjustment and co-solvents are insufficient for your application, particularly for in-vivo studies or formulation development, several advanced techniques can be employed:

  • Solid Dispersions: The compound is dispersed in a hydrophilic carrier matrix at a molecular level. This can create a high-energy amorphous state which has a much faster dissolution rate than the crystalline form. [7][8]* Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic benzoxazole core within their cavity, forming an inclusion complex with significantly improved aqueous solubility. [7]* Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles. While this does not change the equilibrium solubility, it dramatically increases the rate of dissolution, which can be critical for absorption. [9][10]* Prodrug Approach: A hydrophilic chemical group can be temporarily attached to the molecule, creating a highly water-soluble prodrug. This group is designed to be cleaved in-vivo, releasing the active parent compound at the target site. This is a powerful but synthetically intensive strategy. [11]

Section 6: Safety & Handling Precautions

Based on safety data for structurally related benzoxazole and aminocarboxylic acid compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, gloves, and a lab coat. [12][13]* Inhalation: Avoid creating and inhaling dust. Handle in a well-ventilated area or a chemical fume hood. May cause respiratory irritation. [12][14]* Skin and Eye Contact: May cause skin and serious eye irritation. In case of contact, rinse thoroughly with plenty of water. [12][15]* Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product. [12][15]* Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Avoid release into the environment. [12]

References
  • Benzoxazole - Solubility of Things. (n.d.). Vertex AI Search.
  • Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. (2025). BenchChem.
  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives. (n.d.). BenchChem.
  • Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. (2025). BenchChem.
  • SAFETY DATA SHEET. (2019, September 28). MilliporeSigma.
  • SAFETY DATA SHEET. (2015, December 1). NIST.
  • Soni, S., et al. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • SAFETY DATA SHEET. (2019, March 15). Key Organics.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Journal of Drug Delivery and Therapeutics.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 2-Aminobenzo[d]oxazole-6-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • 2-Amino-1,3-benzoxazole-6-carboxylic acid. (n.d.). PubChem.
  • Physical and chemical characteristics of Benzo[d]oxazole-4-carboxylic acid. (2025). BenchChem.
  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024, July 29). MDPI.
  • Properties of Carboxylic Acids and Amines. (2024, May 12). Chemistry LibreTexts.
  • Study of pH-dependent drugs solubility in water. (2026, February 25). ResearchGate.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). Merck.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 19). PMC.

Sources

Optimizing reaction conditions for PPA-mediated benzoxazole cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you master the polyphosphoric acid (PPA) mediated cyclization of o-aminophenols to benzoxazoles.

PPA is a highly effective, low-cost reagent that acts simultaneously as a solvent, a Brønsted/Lewis acid catalyst, and a dehydrating agent. However, its extreme viscosity, the high temperatures required, and the sensitivity of the substrates often lead to stalled reactions, tarry byproducts, or difficult workups. This guide provides a self-validating protocol, quantitative optimization data, and a mechanistic troubleshooting framework to ensure reproducible success.

Reaction Workflow & Mechanistic Checkpoints

To troubleshoot effectively, we must first map the reaction. The synthesis proceeds via a two-step cascade: an initial amidation to form an o-hydroxyamide intermediate, followed by a higher-energy cyclodehydration to close the benzoxazole ring .

Workflow SM o-Aminophenol + Carboxylic Acid Mix Add PPA (Solvent & Catalyst) SM->Mix Amide Amidation (100-120°C) Intermediate Formation Mix->Amide Cyclize Cyclodehydration (150-200°C) Ring Closure Amide->Cyclize Quench Ice Quench & Neutralize (pH 7-8) Cyclize->Quench Product Benzoxazole Product Isolation Quench->Product

Figure 1: PPA-mediated benzoxazole synthesis workflow and validation checkpoints.

Self-Validating Experimental Protocol

Do not rely on a fixed timer for this chemistry; rely on analytical checkpoints. This protocol is designed as a self-validating system where each step confirms the success of the previous one .

Step 1: Reagent Preparation & Inertion

  • Action: Weigh o-aminophenol (1.0 eq) and the carboxylic acid (1.0 eq) into a dry, heavy-walled round-bottom flask equipped with a mechanical stirrer.

  • Validation Checkpoint: Flush the system with dry Nitrogen for 5 minutes. Causality:o-Aminophenols are highly electron-rich and rapidly oxidize to quinone-imines at elevated temperatures in the presence of oxygen, leading to black, tarry degradation products.

Step 2: PPA Addition & Amidation

  • Action: Add Polyphosphoric Acid (10–15 times the weight of the reactants). Pre-warm the PPA to 60°C to reduce viscosity for accurate pouring. Heat the mixture to 100–120°C with continuous mechanical stirring for 1–2 hours.

  • Validation Checkpoint: Extract a micro-aliquot (using a glass rod), quench in 1 mL of water, extract with ethyl acetate, and perform TLC. The starting materials must be consumed, replaced by a distinct, polar o-hydroxyamide intermediate spot. Do not proceed to higher temperatures until amidation is complete.

Step 3: Cyclodehydration

  • Action: Ramp the temperature to 160–180°C and maintain for 3–4 hours.

  • Validation Checkpoint: Repeat the TLC/LC-MS analysis. The polar intermediate spot must fully convert to the highly non-polar, UV-active benzoxazole product. Causality: The polymeric phosphate chains actively phosphorylate the hydroxyl group and sequester the eliminated water, driving the equilibrium forward.

Step 4: Quenching & Neutralization

  • Action: Cool the mixture to 80°C (do not allow it to drop to room temperature, or it will solidify into a glass). Pour the thick syrup slowly onto vigorously stirred crushed ice.

  • Validation Checkpoint: Slowly add 20% aqueous NaOH or NH₄OH until the pH reaches 7.5–8.0 (monitor with a pH meter). Causality: Benzoxazoles are susceptible to acid-catalyzed ring-opening. Neutralizing the bulk phosphoric acid immediately prevents product hydrolysis during the workup.

Step 5: Isolation

  • Action: Extract the neutralized aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Optimization Data: Parameter Tuning

The following table summarizes the causal effects of temperature, time, and reagent stoichiometry on the reaction outcome. Use this to benchmark your own optimization screens.

Temperature (°C)Time (h)PPA Ratio (w/w)Observation / YieldMechanistic Rationale
100 - 120 2 - 410xHigh amide intermediate, <20% productSufficient thermal energy for amidation, but insufficient activation energy for the cyclodehydration step.
160 - 180 3 - 510x75 - 95% product Optimal thermal energy for cyclodehydration; adequate PPA volume for stirring and mass transfer.
> 200 1 - 210x<50% product, heavy tarSubstrate degradation and thermal oxidation of the o-aminophenol dominate over cyclization.
160 42xIncomplete reactionInsufficient PPA leads to poor mass transfer (unstirrable block) and inadequate water sequestration.

Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield / Incomplete Reaction TLC Perform TLC / LC-MS Issue->TLC SM Starting Material Remains TLC->SM Poor Activation Amide Uncyclized Amide Present TLC->Amide Failed Cyclization Degradation Black Tarry Mixture TLC->Degradation Oxidation/Decomp Action1 Increase PPA Ratio Check Stirring SM->Action1 Action2 Increase Temp (>160°C) Use Fresh PPA Amide->Action2 Action3 Use N2 Atmosphere Degas Solvents Degradation->Action3

Figure 2: Troubleshooting logic tree for incomplete benzoxazole cyclization.

Q: My reaction mixture turns into a solid, unstirrable block before reaching the target temperature. How do I fix this? A: This is a classic mass-transfer issue. As the amidation occurs, the intermediate often forms strong hydrogen bonds, drastically increasing the viscosity of the already thick PPA. Solution: Increase the PPA weight ratio to 15x–20x. If the problem persists, switch to Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent offers identical dehydrating power but remains a low-viscosity liquid at room temperature, drastically improving stirring and mass transfer without requiring extreme heat .

Q: TLC shows complete conversion to the amide, but cyclization is stalled even at 160°C. Why? A: The cyclodehydration step requires the PPA to actively sequester the eliminated water molecule. PPA is highly hygroscopic; if your reagent bottle has been opened multiple times and absorbed atmospheric moisture, its P₂O₅ content is depleted. It loses its dehydrating driving force and acts merely as a viscous solvent. Solution: Use fresh PPA, or "spike" your current PPA by carefully stirring in 5–10% (w/w) fresh solid Phosphorus Pentoxide (P₂O₅) and heating to 100°C prior to adding your substrates. This regenerates the active polyphosphate chains.

Q: I get excellent conversion by LC-MS during the reaction, but my isolated yield is terrible after the aqueous workup. Where is my product? A: You are likely hydrolyzing your product during the quench. Benzoxazoles are susceptible to acid-catalyzed hydrolysis back to the o-hydroxyamide, especially in hot, highly acidic aqueous environments. When you quench hot PPA into water, the exothermic hydrolysis of PPA generates boiling phosphoric acid. Solution: Always quench onto a large excess of crushed ice to keep the temperature near 0°C, and immediately neutralize the mixture to pH 8 using NaOH or NH₄OH. Never let the unneutralized aqueous mixture sit on the benchtop.

Q: Can I use substrates with acid-sensitive functional groups (like acetals or Boc-protected amines) in this protocol? A: No. PPA at 160°C is an exceptionally harsh Brønsted acid environment. Acid-sensitive protecting groups will be globally deprotected, and functional groups like nitriles or esters may hydrolyze. Solution: For acid-sensitive substrates, abandon PPA. Instead, synthesize the o-hydroxyamide intermediate using standard mild coupling reagents (e.g., HATU, EDC/HOBt), and then perform the cyclodehydration using milder reagents like Burgess reagent, or triphenylphosphine/DDQ under neutral conditions.

References

  • Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation Journal of Organic Chemistry URL:[Link]

  • The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles Journal of the American Chemical Society URL:[Link]

Technical Support Center: Overcoming Reactivity Deadlocks in 4-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BZX-4-NH2-REACTIVITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting low nucleophilicity and catalyst poisoning in 4-aminobenzoxazole scaffolds.

The "4-Position Paradox": Diagnostic Overview

User Query: "My 4-aminobenzoxazole substrate behaves like an inert brick. Standard acylations (AcCl/TEA) fail, and Buchwald couplings result in zero conversion. The 5- and 6-amino isomers react fine. Why is position 4 dead?"

Technical Diagnosis: You are encountering a structural phenomenon specific to the peri-position in fused heterocycles. While the 4-amino group appears to be a standard aniline, it is functionally deactivated by two synergistic mechanisms:

  • Intramolecular Hydrogen Bonding (IMHB) Lock: The proximity of the exocyclic amine proton (at C4) to the endocyclic imine nitrogen (N3) creates a stable 5-membered pseudo-ring via hydrogen bonding (

    
    ). This "locks" the amine's lone pair orientation, imposing a high energetic penalty on the re-hybridization required for nucleophilic attack.
    
  • The "Chelation Trap" (Catalyst Poisoning): In transition metal catalysis, the N3 and 4-NH2 atoms form a bidentate pocket (similar to 8-aminoquinoline). Instead of reacting, your metal catalyst likely coordinates irreversibly to this pocket, forming a stable, non-reactive complex that kills the catalytic cycle.

Mechanism Visualization

The following diagram illustrates the structural "lock" and the decision pathways to overcome it.

Benzoxazole_Reactivity Substrate 4-Aminobenzoxazole (Substrate) Issue_IMHB Issue 1: IMHB Lock (N-H...N interaction) Substrate->Issue_IMHB Intrinsic Feature Issue_Chelation Issue 2: Chelation Trap (Metal Poisoning) Substrate->Issue_Chelation With Metals Path_Acylation Goal: Acylation/Alkylation Issue_IMHB->Path_Acylation Inhibits Path_Coupling Goal: Pd-Catalysis Issue_Chelation->Path_Coupling Inhibits Sol_Force Solution A: Disrupt H-Bond (Microwave/Strong Base) Path_Acylation->Sol_Force Protocol 1 Sol_Ligand Solution B: Bulky Ligands (BrettPhos/tBuXPhos) Path_Coupling->Sol_Ligand Protocol 2 Sol_DeNovo Solution C: De Novo Synthesis (Build Ring Last) Sol_Force->Sol_DeNovo If Fails Sol_Ligand->Sol_DeNovo If Fails

Caption: Figure 1. Mechanistic barriers (Red) and strategic solutions (Green/Yellow) for 4-aminobenzoxazole functionalization.

Troubleshooting Workflow: Nucleophilic Substitution (Acylation/Alkylation)

The Problem: Standard bases (TEA, DIPEA) are too weak to deprotonate the amine or break the IMHB. The nucleophile is sterically and electronically "tucked in."[1]

Protocol 1: The "H-Bond Breaker" Method

To acylate this position, you must use conditions that energetically disrupt the internal hydrogen bond.

ParameterStandard Condition (FAIL)Recommended Condition (PASS)Rationale
Solvent DCM or THFNMP, DMF, or Pyridine High dielectric polar aprotic solvents help disrupt internal H-bonds.
Base TEA or DIPEANaH (Sodium Hydride) Irreversible deprotonation creates the highly nucleophilic amide anion.
Temperature RT to RefluxMicrowave (100–140°C) Kinetic energy is required to overcome the rotational barrier of the locked amine.
Reagent Acid ChlorideAcid Chloride + DMAP (cat.) DMAP is essential as a nucleophilic catalyst to transfer the acyl group.

Step-by-Step Protocol:

  • Dissolve: Suspend 4-aminobenzoxazole (1.0 eq) in anhydrous THF or DMF (0.2 M).

  • Deprotonate: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) carefully. Stir for 30 min. Note: Evolution of H2 gas indicates successful breaking of the N-H bond.

  • Add Electrophile: Add the acid chloride (1.2 eq) dropwise.

  • Heat: Allow to warm to RT. If conversion is <10% by LCMS after 1 hour, transfer to a microwave vial and heat to 100°C for 20 mins.

  • Quench: Pour into ice water. The product should precipitate.

Troubleshooting Workflow: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

The Problem: The substrate acts as a bidentate ligand. The Pd inserts between the N3 and 4-NH2, stalling the catalytic cycle. Standard ligands (BINAP, dppf) cannot compete with this chelation.

Protocol 2: The "Bulky Ligand" Bypass

You must use dialkylbiaryl phosphine ligands that are bulky enough to prevent the formation of the stable bis-chelate complex and force the reductive elimination.

Recommended Catalyst System:

  • Precatalyst: Pd(OAc)₂ or Pd₂dba₃ (Avoid PdCl₂ sources which reinforce chelation).

  • Ligand: BrettPhos or tBuXPhos .

    • Why: These ligands are exceptionally bulky. They shield the metal center, making the formation of the crowded N3-Pd-NH2 chelate energetically unfavorable, favoring the desired C-N coupling pathway.

  • Base: LiHMDS or NaOtBu .

    • Why: Stronger bases facilitate the deprotonation of the amine-Pd complex.

Optimization Matrix:

VariableStarting PointOptimization Step 1Optimization Step 2
Ligand BrettPhostBuXPhosRuPhos
Pd Source Pd(OAc)₂ (5 mol%)Pd₂dba₃ (2.5 mol%)Pd-PEPPSI-IPr
Solvent 1,4-DioxaneToluenet-Amyl Alcohol
Temp 100°C120°C140°C (Microwave)

The "Nuclear Option": De Novo Synthesis (Reverse Engineering)

If the 4-amino group remains recalcitrant to direct functionalization, you must alter your synthetic route. Do not try to functionalize the benzoxazole; instead, functionalize a precursor before closing the oxazole ring.

Strategy: "Build the Ring Last" The 4-amino group is structurally equivalent to the 3-position of the starting phenol.

Route:

  • Start: 2-Amino-3-nitrophenol (commercially available or accessible via nitration of 2-aminophenol).

  • Functionalize: React the phenol or the aniline before cyclization. However, if you need the amine at position 4 of the final ring, you start with 2-amino-3-nitro-phenol .

  • Cyclize: Condense with the aldehyde/acid to form 4-nitrobenzoxazole .

  • Reduce: Reduce the nitro group (

    
    , Pd/C or Fe/AcOH) to yield 4-aminobenzoxazole.
    
  • Modify (Crucial Step): If you need a substituted amine (e.g., amide), perform the acylation on the 2-amino-3-nitrophenol (on the aniline) before cyclization, OR reduce the nitro to amine before cyclization, functionalize it, and then close the ring using mild conditions (e.g., TEOF/acid) that won't destroy your new amide.

Why this works: It avoids the steric and electronic lock of the final heterocycle until the difficult bond is already formed.

Frequently Asked Questions (FAQ)

Q: Can I use Sandmeyer chemistry (diazotization) to change the 4-amino group to a halide? A: Yes, but with caution. Aqueous diazotization (


) often leads to decomposition because the diazonium intermediate at position 4 is destabilized by the adjacent ring nitrogen.
  • Fix: Use non-aqueous diazotization . React with t-Butyl Nitrite (tBuONO) and

    
     in Acetonitrile at 60°C. This proceeds via a radical mechanism and avoids the unstable diazonium salt accumulation.
    

Q: Why does the 4-amino group look different in NMR compared to the 6-amino? A: You will likely see a downfield shift for the amine protons in the 4-isomer (often >5.5 ppm in DMSO-


) compared to the 5- or 6-isomers. This is direct spectroscopic evidence of the intramolecular hydrogen bond (

) described in the diagnosis section.

Q: I need to methylate the 4-amino group. Methyl iodide gave a mess. Why? A: Methyl iodide is indiscriminate. It likely quaternized the ring nitrogen (N3) as well as your amine, leading to ring-opening decomposition.

  • Fix: Use Reductive Amination . Treat with Paraformaldehyde and

    
     in Methanol/Acetic Acid. This is milder and selective for the exocyclic amine.
    

References

  • Benzoxazole Synthesis & Reactivity

    • Review on synthetic methods: Bennehalli, B. et al. "A Review on Various Synthetic Methods of Benzoxazole Moiety." Int. J. Pharm. Biol. Sci.[1][2][3] (2019).[2][3][4] Link[3]

    • Microwave assisted synthesis:[3] Srisa, J. et al. "Microwave-Enhanced On-Water Synthesis of 2-Aminobenzoxazoles."[2] J. Org.[2][5] Chem. (2017).[4]

  • Pd-Catalysis & Ligand Selection

    • BrettPhos for deactivated amines: Maiti, D. et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science (2011). Link

    • Chelation effects in catalysis: This phenomenon is mechanistically analogous to the "quinoline effect" described in C-H activation literature. See: Daugulis, O. et al. "Palladium-Catalyzed Arylation of Heteroaromatics."[6] Chem. Rev. (2011).

  • Intramolecular Hydrogen Bonding

    • Structural evidence in similar scaffolds: Veyisoğlu, F. et al. "The effect of hydrogen bonding on the electroreduction behavior of aminobenzimidazoles." Acta Chim. Slov. (2004). Link

    • Ortho-effect in benzoxazines: Ishida, H. et al. "Intramolecular Hydrogen Bonding in Benzoxazines." Chemistry - A European Journal (2016). Link

Sources

Technical Support Center: Separation of 4-Amino and 5-Amino Benzoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging separation of 4-amino and 5-amino benzoxazole regioisomers. As crucial intermediates in pharmaceutical development, achieving high purity of these isomers is paramount. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific separation.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4-amino and 5-amino benzoxazole regioisomers so challenging?

A1: The difficulty lies in their profound structural similarity. Both are small, planar molecules with identical molecular weights (134.14 g/mol ) and the same chemical formula (C₇H₆N₂O). The only difference is the position of the amino group on the benzene ring. This subtle distinction results in very similar physicochemical properties, including polarity, solubility, and pKa, making them difficult to resolve with standard chromatographic techniques. Their weak basicity, conferred by the lone pair of electrons on the nitrogen atom, further complicates separations that rely on ionic interactions.[1]

Q2: What is the most effective initial chromatographic approach for separating these isomers?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point due to its versatility and the wide availability of stationary phases. However, given the polar nature of the amino group, standard C18 columns may provide insufficient retention. A phenyl-hexyl or a polar-embedded C18 column often provides alternative selectivity and enhanced retention for these types of aromatic amines. Supercritical Fluid Chromatography (SFC) is also a powerful alternative, as it often provides unique selectivity for positional isomers that are difficult to separate by HPLC.[2][3]

Q3: My RP-HPLC method shows co-elution or poor resolution (Rs < 1.5) of the 4-amino and 5-amino peaks. What are the key parameters to adjust?

A3: Achieving baseline separation requires systematic optimization. The most impactful parameters are mobile phase pH, organic modifier, and stationary phase chemistry.

  • Mobile Phase pH: This is the most critical parameter. The amino groups on the benzoxazole ring are basic. Adjusting the pH of the aqueous portion of your mobile phase can alter the degree of ionization of one or both isomers. Even a slight difference in their pKa values can be exploited to create a significant change in retention and selectivity.[4][5] It is crucial to work within a pH range of approximately ±1.5 units around the pKa of the analytes to see the most significant effect on retention.[6] A good starting point is to screen a pH range from 3 to 6.[5][7]

  • Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity. ACN and MeOH interact differently with the stationary phase and the analytes due to differences in dipole moment and hydrogen bonding capabilities. Sometimes a mixture of both can provide the optimal separation.

  • Stationary Phase: If pH and solvent screening fail, changing the column is the next logical step. Phenyl-based columns can offer π-π interactions with the aromatic benzoxazole ring system, providing a different separation mechanism than the hydrophobic interactions of a C18 column. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be highly effective for separating isomers.[8][9]

Q4: Can Supercritical Fluid Chromatography (SFC) be a better option than HPLC?

A4: Yes, SFC is an excellent technique for isomer separation and should be considered.[10] The unique properties of supercritical CO₂ as the main mobile phase, combined with a polar co-solvent (modifier), can generate selectivity that is orthogonal to RP-HPLC.[3] Chiral stationary phases, even when used for achiral separations, are particularly effective in resolving positional isomers in SFC due to their complex steric and polar interaction sites.[2][11]

Q5: Are non-chromatographic methods like crystallization or derivatization viable for separating these isomers?

A5:

  • Crystallization: Fractional crystallization can be attempted but is often challenging due to the similar solubility profiles of the isomers. It may require extensive screening of various solvents and conditions and is typically more suitable for large-scale separations where a pure seed crystal of one isomer is available.

  • Derivatization: This is a plausible but more labor-intensive strategy. By reacting the amino group with a suitable reagent, you can create derivatives with significantly different physicochemical properties. For example, acylation or sulfonylation could lead to derivatives with different polarities or crystalline structures, making them easier to separate. However, this adds extra steps (reaction and subsequent removal of the derivatizing group) to the overall process.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) in RP-HPLC 1. Inappropriate mobile phase pH. 2. Sub-optimal organic modifier. 3. Unsuitable column chemistry.1. pH Screening: Perform a pH screen of the aqueous buffer from pH 3.0 to 7.0. Ensure the buffer has a pKa within 1 pH unit of the target mobile phase pH for robust control.[4] 2. Solvent Screening: Test Methanol, Acetonitrile, and mixtures of both as the organic modifier. 3. Column Screening: Evaluate a C18, a Phenyl-Hexyl, and a polar-embedded or mixed-mode stationary phase.[8]
Poor Peak Shape (Tailing or Fronting) 1. Mobile phase pH is too close to the analyte pKa.[6] 2. Secondary interactions with residual silanols on the silica support. 3. Column overload.1. Adjust mobile phase pH to be at least 1.5 units away from the estimated pKa of the isomers.[5] 2. Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid, or use a mobile phase with a higher buffer concentration). Alternatively, use a highly end-capped or hybrid-silica column. 3. Reduce the injection mass/volume.
No Retention on C18 Column The analytes are too polar for the stationary phase under the current conditions.1. Use a highly aqueous mobile phase (e.g., 95% water/buffer). 2. Switch to a more retentive column for polar compounds, such as an AQ-C18 or a polar-embedded phase. 3. Consider HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative mode.
Irreproducible Retention Times 1. Unstable mobile phase pH due to inadequate buffering.[7] 2. Fluctuations in column temperature.1. Ensure the buffer is used within its effective range (pKa ± 1 unit). Prepare fresh mobile phase daily.[5] 2. Use a column oven and maintain a constant temperature (e.g., 30-40 °C).

Experimental Protocols & Method Development

Protocol 1: Systematic RP-HPLC Method Development

This protocol outlines a structured approach to developing a robust separation method.

1. Initial Conditions & System Suitability:

  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • System Suitability: Prepare a 50:50 mixture of the two isomers. Inject this standard to establish initial retention times and resolution.

2. Step-wise Optimization Workflow:

The following workflow can be used to systematically optimize the separation.

HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Solvent & Column Screening cluster_3 Phase 4: Final Optimization Start Inject Standard on Phenyl Column (pH 4.5, ACN Gradient) Eval1 Evaluate Resolution (Rs) Start->Eval1 pH_Screen Screen Mobile Phase pH (3.0, 4.5, 6.0) Eval1->pH_Screen Rs < 1.5 Fine_Tune Optimize Gradient Slope & Temperature Eval1->Fine_Tune Rs > 1.5 Eval2 Select pH with Best Selectivity pH_Screen->Eval2 Solvent_Screen Test Methanol vs. ACN Eval2->Solvent_Screen Rs still < 1.5 Column_Screen Test C18 & Mixed-Mode Columns Eval2->Column_Screen Rs still < 1.5 Eval2->Fine_Tune Rs > 1.5 Eval3 Combine Best Conditions Solvent_Screen->Eval3 Column_Screen->Eval3 Eval3->Fine_Tune Rs > 1.5 Validate Method Validation (Rs > 2.0) Fine_Tune->Validate

Caption: HPLC method development workflow.

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening

SFC often requires screening multiple columns and co-solvents to find the optimal conditions.

1. Initial Screening Conditions:

  • Columns to Screen:

    • Diol Column

    • Ethyl Pyridine Column

    • Chiral Column (e.g., Amylose or Cellulose-based)[2]

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol.

  • Gradient: 2% to 40% B over 5 minutes.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Flow Rate: 3.0 mL/min.

2. Optimization:

  • Once a promising column is identified, screen different modifiers (e.g., Ethanol, Isopropanol, Acetonitrile).

  • Fine-tune the separation by adjusting the gradient, temperature, and back pressure. Increasing back pressure generally reduces retention time but may also decrease resolution.[2]

Understanding the Physicochemical Differences

While very similar, subtle differences in the electronic structure of the isomers can be exploited. The position of the electron-donating amino group affects the electron density distribution across the benzoxazole ring system and can lead to small differences in pKa and dipole moment.

Isomer_Structures cluster_4 4-Aminobenzoxazole cluster_5 5-Aminobenzoxazole node4 node4 node5 node5 label4 Amino group at position 4 Alters electron density and steric access to the oxazole nitrogen. label5 Amino group at position 5 Different impact on the molecule's dipole moment and hydrogen bonding potential.

Caption: Structural comparison of regioisomers.

By systematically applying the principles of chromatographic selectivity and leveraging the subtle physicochemical differences between the 4-amino and 5-amino benzoxazole isomers, a robust and reproducible separation method can be successfully developed and validated.

References

  • ChemBK. (2024, April 10). 5-Amino-2-(4-aminophenyl)benzoxazole. Available from: [Link]

  • Chemsrc. (2025, August 25). 5-Amino-2-(4-aminophenyl)benzoxazole | CAS#:13676-47-6. Available from: [Link]

  • Waters Corporation. Preparative SFC Method Development. Available from: [Link]

  • Li, Y., et al. (2022, January 6). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation. ACS Applied Materials & Interfaces. Available from: [Link]

  • Fojtíková, P., et al. (2024). Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. PMC. Available from: [Link]

  • Shimadzu Corporation. (n.d.). Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Available from: [Link]

  • Shimadzu Corporation. (n.d.). SFC Columns. Available from: [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazol-2-amine on Newcrom R1 HPLC column. Available from: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Quora. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography?. Available from: [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Wang, D., et al. (2020, July 9). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. MDPI. Available from: [Link]

  • Eshaghi Kenari, M., et al. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Semantic Scholar. Available from: [Link]

  • Kumpf, S., et al. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Available from: [Link]

  • PubMed. (2009, August 15). Enantioseparation of benzoxazolinone aminoalcohols and their aminoketone precursors, potential adrenergic ligands, by analytical and preparative liquid chromatography on amylose chiral stationary phases and characterization of the enantiomers. Available from: [Link]

  • Scilit. (2021, January 3). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Available from: [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. Available from: [Link]

  • MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. Available from: [Link]

  • Chemistry Central Journal. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Available from: [Link]

  • ACS Publications. (2008, July 19). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. Available from: [Link]

  • Beilstein Journals. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]

  • SciSpace. (2018, November 13). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]

Sources

Recrystallization solvents for aminobenzoxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Aminobenzoxazole Carboxylic Acids Subject: Troubleshooting Recrystallization, Oiling Out, and Zwitterionic Solvation Ticket ID: #ABX-CRYST-001 Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Part 1: The Core Directive – Understanding the "Why"

Welcome to the technical support interface. You are likely here because standard recrystallization protocols (e.g., boiling ethanol) have failed, resulting in insoluble bricks or sticky oils.

The Root Cause: Aminobenzoxazole carboxylic acids are amphoteric zwitterions . They possess both a basic amine (


, pKa 

3–4 due to the electron-withdrawing heterocycle) and an acidic carboxyl group (

, pKa

4–5).
  • In neutral solvents: They form strong intermolecular ionic bonds (lattice energy is high), making them insoluble in standard organic solvents.

  • In solution: They require pH manipulation to break the lattice, or high-dielectric solvents to solvate the zwitterion.

This guide moves beyond "try this solvent" to "engineer the solubility profile."

Part 2: Solvent Selection Strategy

Do not rely on single solvents. You must use a Binary System or a pH-Swing System .

Solvent Compatibility Matrix
Solvent SystemRoleMechanismSuitability
DMSO / Water Good / AntiHigh dielectric constant of DMSO breaks zwitterionic lattice; water forces precipitation.High (Standard method)
Acetic Acid / Water Good / AntiProtonates the amine (

), breaking the zwitterion.
High (Best for stability)
DMF / Ethanol Good / AntiSolvates polar core; ethanol reduces solubility gently.Medium (Risk of oiling out)
Aq. NaOH / HCl pH SwingDissolves as carboxylate salt; precipitates at Isoelectric Point (pI).High (Scalable)
Ethanol (Pure) N/AInsufficient polarity to overcome lattice energy.Low (Avoid)
Visualizing the Selection Logic

SolventSelection Start Start: Solubility Check CheckSolubility Is it soluble in boiling EtOH? Start->CheckSolubility Yes Use EtOH/Water CheckSolubility->Yes Yes No Check Solubility in Acid/Base CheckSolubility->No No AcidSoluble Soluble in Hot Acetic Acid? No->AcidSoluble BaseSoluble Soluble in Dilute NaOH? AcidSoluble->BaseSoluble No MethodA Method A: Acid/Water (Protonation Strategy) AcidSoluble->MethodA Yes MethodB Method B: pH Swing (Isoelectric Precipitation) BaseSoluble->MethodB Yes MethodC Method C: DMSO/Water (Dielectric Solvation) BaseSoluble->MethodC No (Insoluble in both)

Figure 1: Decision matrix for selecting the appropriate solvent system based on the amphoteric nature of the substrate.

Part 3: Troubleshooting Guides (FAQs)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I added water to my hot DMSO solution, and instead of crystals, a sticky brown oil separated at the bottom."

Technical Explanation: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable limit is breached too quickly. The zwitterionic molecules aggregate into a disordered liquid phase because the energy barrier to form an ordered crystal lattice is too high compared to the energy gain of simply separating from the solvent [1].

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves (add more "Good Solvent" if needed).

  • Seed: Add 0.1% pure seed crystals at the cloud point. This is critical. It provides a template for the lattice, bypassing the nucleation energy barrier.

  • Slow Down: Wrap the flask in foil/towels to slow the cooling rate.

  • Agitation: Stir vigorously. This prevents oil droplets from coalescing into a single mass.

Issue 2: Oxidative Discoloration

User Report: "My product should be white, but it's turning beige/brown during recrystallization."

Technical Explanation: The 2-amino group on the benzoxazole ring is electron-rich and prone to oxidation, especially in solution at high temperatures. This forms diazo-linkages or quinone-like impurities [2].

Corrective Protocol:

  • Degas Solvents: Sparge solvents with Nitrogen/Argon for 15 mins before use.

  • Additives: Add 0.5% (w/v) Sodium Bisulfite (

    
    ) or Ascorbic Acid to the aqueous phase to act as a scavenger.
    
  • Charcoal: Use activated carbon only if the molecule is stable in the hot solvent for >10 mins. Filter hot through Celite.

Part 4: The "Gold Standard" Protocol: pH-Swing Recrystallization

This method leverages the pKa properties for maximum purity and is superior to thermal recrystallization for this class of compounds [3].

Reagents:

  • 2 M NaOH (aq)

  • 2 M HCl (aq)

  • Ethanol (optional co-solvent)

  • pH Meter

Workflow:

  • Dissolution (Salt Formation):

    • Suspend crude aminobenzoxazole carboxylic acid in water (10 mL/g).

    • Add 2 M NaOH dropwise with stirring until pH

      
       9–10. The solid should dissolve as the carboxylate salt (
      
      
      
      ).
    • Note: If it doesn't dissolve, add 10% Ethanol to wet the hydrophobic core.

  • Filtration (Impurity Removal):

    • Filter the solution to remove insoluble mechanical impurities or polymerized byproducts.

  • Controlled Precipitation (The Swing):

    • Place the filtrate in a beaker with vigorous stirring.

    • Slowly add 2 M HCl dropwise.

    • Critical Step: Monitor pH. As you approach the isoelectric point (usually pH 3.5–4.5 for these acids), the solution will cloud.

    • Stop acid addition. Allow the suspension to stir for 30 minutes to ripen the crystals (Ostwald Ripening).

  • Isolation:

    • Filter the solid.[1][2][3]

    • Wash with cold water (removes NaCl).

    • Wash with cold Acetone (removes organic surface impurities; zwitterion is insoluble in acetone).

Visualizing the Rescue Workflow

OilingOutRescue Problem Problem: Oiling Out Detected Heat Step 1: Re-heat to Dissolve Oil Problem->Heat CheckConc Is concentration too high? Heat->CheckConc Dilute Add 10% more Good Solvent CheckConc->Dilute Yes Seed Step 2: Add Seed Crystals at Cloud Point CheckConc->Seed No Dilute->Seed Cool Step 3: Slow Cool (1°C/min) Seed->Cool Result Crystalline Product Cool->Result

Figure 2: Troubleshooting logic for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Part 5: References

  • Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." Crystallization Tech Guides. Accessed 2024.[4][5] Link

  • Katritzky, A. R., et al. "Synthesis and Properties of Benzoxazole Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (Standard text on heterocycle stability).

  • BenchChem Technical Support. "Purification of Benzoxazole Derivatives: Troubleshooting Guides." BenchChem Knowledge Base, 2025. Link

  • Karunanithi, A. T., et al. "Solvent design for crystallization of carboxylic acids." Computers & Chemical Engineering, 2009.[6] Link

Sources

Technical Support Center: Minimizing Side Reactions in Oxidative Cyclization of Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the oxidative cyclization of Schiff bases. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this powerful synthetic transformation and minimize the formation of unwanted side products.

Introduction: The Challenge of Selectivity

The oxidative cyclization of Schiff bases is a versatile method for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3] The reaction, often mediated by transition metal catalysts or other oxidizing agents, involves the intramolecular formation of a new bond, typically a C-C or C-O bond, to construct a new ring system.[4][5] However, the high reactivity of the intermediates, particularly radical cations, can lead to a variety of side reactions, compromising yield and purity.[6] This guide provides field-proven insights and evidence-based protocols to help you achieve clean, high-yielding cyclizations.

Troubleshooting Guide: From Complex Mixtures to Pure Products

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My reaction is producing a significant amount of a side product resulting from C-C instead of the desired C-O bond formation. How can I improve the selectivity?

Probable Cause: The regioselectivity of the cyclization is often dictated by the electronic properties of the Schiff base and the nature of the oxidant. In some cases, the reaction can proceed through different pathways, leading to a mixture of products.[4][7] For instance, in the MnO2-mediated oxidative cyclization of certain dihydrotriazines (considered "formal" Schiff bases), both C-C and C-O coupling products can be observed.[4][8]

Solution & Scientific Rationale:

  • Optimize the Oxidant: The choice of oxidizing agent is critical. While strong oxidants like lead(IV) acetate or hypervalent iodine compounds are effective, they can sometimes lead to over-oxidation or lack of selectivity.[4] Milder oxidants, such as manganese(IV) oxide (MnO₂), have been shown to favor C-O bond formation in specific systems.[4][8] It is recommended to screen a panel of oxidants with varying redox potentials.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-polar solvents like chloroform or benzene have been found to be effective in promoting the desired cyclization in certain MnO₂-mediated reactions.[8] A systematic screening of solvents with different dielectric constants is advisable.

  • Temperature Control: Reaction temperature can significantly impact selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures might lead to the formation of kinetically controlled side products. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.[8]

Question 2: I am observing incomplete conversion of my starting material, even after prolonged reaction times. What could be the issue?

Probable Cause: Inefficient oxidation or catalyst deactivation can lead to sluggish or incomplete reactions. The stability of the Schiff base itself under the reaction conditions can also be a factor.[9]

Solution & Scientific Rationale:

  • Equivalent of Oxidant: Ensure that a sufficient stoichiometric amount of the oxidant is used. For solid-supported oxidants like MnO₂, an excess (e.g., 3-5 equivalents) is often necessary to drive the reaction to completion.[8]

  • Catalyst Choice and Loading: If a metal catalyst is employed, its choice and loading are crucial. Schiff base metal complexes, for instance, are effective catalysts for various organic transformations, including cyclizations. The electronic properties of the metal center, influenced by the Schiff base ligand, dictate its catalytic activity. Consider screening different metal catalysts (e.g., Cu, Co, Ni, Zn) and optimizing their loading.

  • pH Control: The formation and stability of Schiff bases are pH-dependent.[10][11] While the cyclization step is oxidative, the initial equilibrium of Schiff base formation can be influenced by pH. For some systems, mildly acidic conditions can be beneficial.[10]

Question 3: My desired product is prone to over-oxidation, leading to the formation of undesired byproducts. How can I prevent this?

Probable Cause: The desired cyclized product may still contain oxidizable functional groups, making it susceptible to further oxidation by the reagent in the reaction mixture.

Solution & Scientific Rationale:

  • Controlled Addition of Oxidant: Instead of adding the entire amount of the oxidant at the beginning of the reaction, a slow, portion-wise or continuous addition can help maintain a low concentration of the oxidant in the reaction mixture, thus minimizing over-oxidation.

  • Use of a Milder Oxidant: As mentioned previously, switching to a milder oxidizing agent can be an effective strategy. For example, pyridinium chlorochromate (PCC) supported on silica gel has been used for the oxidative cyclization of thiophenolic and phenolic Schiff's bases to afford 2-substituted benzothiazoles and benzoxazoles with good yields, avoiding over-oxidation.[12]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the degradation of the product.

Question 4: I am having trouble with the hydrolysis of my Schiff base starting material or product. What measures can I take to avoid this?

Probable Cause: The imine bond in Schiff bases is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.[3][9]

Solution & Scientific Rationale:

  • Anhydrous Conditions: It is imperative to conduct the reaction under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Water Removal: The formation of a Schiff base is a reversible condensation reaction that produces water.[3][10] To drive the equilibrium towards the product, water should be removed. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent like molecular sieves.[10]

  • Work-up Procedure: During the work-up, avoid acidic or basic aqueous solutions if the product is sensitive to hydrolysis. A neutral aqueous wash followed by drying of the organic layer is generally recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the oxidative cyclization of Schiff bases?

A1: The mechanism can vary depending on the substrate and the oxidant used. However, a common pathway involves the initial one-electron oxidation of the Schiff base to form a radical cation.[5][6] This is often followed by an intramolecular radical addition to an electron-rich part of the molecule, leading to the formation of a new ring.[5] Subsequent deprotonation and further oxidation can lead to the final aromatized product.[5] For instance, in some MnO₂-mediated reactions, the mechanism is proposed to proceed through the formation of an O-coordinated manganese complex.[4][7][13]

Q2: How does the electronic nature of the substituents on the Schiff base affect the cyclization reaction?

A2: The electronic properties of the substituents can have a profound impact on the reaction rate and regioselectivity. In oxidative photocyclization of aromatic Schiff bases, it has been observed that imines with electron-withdrawing substituents react significantly faster than those with electron-donating groups.[1][2][14] This is attributed to the influence of the substituents on the energy levels of the molecular orbitals involved in the cyclization process.

Q3: Can photocatalysis be used for the oxidative cyclization of Schiff bases?

A3: Yes, oxidative photocyclization is a viable method for synthesizing certain heterocyclic compounds like phenanthridines from aromatic Schiff bases.[1][2][14] This method often requires the presence of an acid to increase the reaction rate and an oxidant like TEMPO to prevent the formation of hydrogenation byproducts.[1][2]

Q4: What are some common oxidizing agents used for this transformation?

A4: A variety of oxidizing agents have been employed for the oxidative cyclization of Schiff bases. These include:

  • Manganese(IV) oxide (MnO₂): A mild and effective oxidant, particularly for the synthesis of naphthofuro-annulated triazines.[4][8]

  • Hypervalent iodine compounds: Such as phenyliodine(III) diacetate (PIDA).[4]

  • Lead(IV) acetate (Pb(OAc)₄): A strong oxidant that can be effective but may lead to over-oxidation.[4]

  • Pyridinium chlorochromate (PCC): Often supported on silica gel, it provides a convenient method for the synthesis of 2-arylbenzothiazoles and 2-arylbenzoxazoles.[12]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and p-Chloranil: These have also been used as oxidants in some systems.[8]

Experimental Protocol: MnO₂-Mediated Oxidative Cyclization of a "Formal" Schiff Base

This protocol is adapted from the work of Ryabukhin et al. on the synthesis of naphthofuro-fused triazines.[4][8]

Materials:

  • Dihydrotriazine (Schiff base precursor) (0.2 mmol)

  • Activated Manganese(IV) oxide (γ-MnO₂) (0.6 mmol, 3 equivalents)

  • Chloroform (CHCl₃), anhydrous (3 mL)

Procedure:

  • To a solution of the dihydrotriazine in anhydrous chloroform, add activated MnO₂.

  • Stir the reaction mixture at 50 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad with chloroform.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired naphthofuro-fused triazine.

Table 1: Optimization of Reaction Conditions for MnO₂-Mediated Oxidative Cyclization [8]

EntryOxidantSolventTemperature (°C)Yield of Product (%)Yield of Side Product (%)
1γ-MnO₂CHCl₃50953
2Ag₂OCHCl₃5060-
3DDQCHCl₃503943
4p-ChloranilCHCl₃50-89
5γ-MnO₂HFIP5089trace
6γ-MnO₂EtOH5066trace
7γ-MnO₂Benzene5090trace
8γ-MnO₂CHCl₃60944
9γ-MnO₂CHCl₃25913

Data adapted from Ryabukhin, S. V., et al. (2022). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Molecules, 27(20), 7105.

Visualizing Reaction Pathways

Diagram 1: Proposed Mechanism for MnO₂-Mediated Oxidative Cyclization

G cluster_0 Reaction Initiation cluster_1 Oxidative Cyclization cluster_2 Product Formation A Schiff Base Precursor (Dihydrotriazine) C O-coordinated Manganese Complex A->C Coordination B MnO₂ B->C D Radical Intermediate C->D Single Electron Transfer E Cyclized Intermediate D->E Intramolecular Cyclization F Final Product (Naphthofuro-fused triazine) E->F Deprotonation & Aromatization G Mn(III) Species E->G

Caption: Proposed mechanism for the MnO₂-mediated oxidative cyclization of a "formal" Schiff base.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of Desired Product Q1 Incomplete Conversion? Start->Q1 A1 Increase Oxidant Equivalents or Optimize Catalyst Q1->A1 Yes Q2 Significant Side Products? Q1->Q2 No End Optimized Reaction A1->End A2 Screen Different Oxidants or Solvents Q2->A2 Yes Q3 Product Degradation? Q2->Q3 No A2->End A3 Lower Reaction Temperature or Monitor Reaction Closely Q3->A3 Yes A3->End

Caption: A logical workflow for troubleshooting low yields in oxidative cyclization reactions.

References

  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Komarov, I. V. (2022). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Molecules, 27(20), 7105. [Link]

  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Komarov, I. V. (2022). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. National Center for Biotechnology Information. [Link]

  • Cibulka, R., & Slavíček, P. (2020). Oxidative Photocyclization of Aromatic Schiff Bases in Synthesis of Phenanthridines and Other Aza-PAHs. International Journal of Molecular Sciences, 21(16), 5868. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions 1. ResearchGate. [Link]

  • Zhang, W., & Liu, H. W. (2017). Oxidative Cyclization in Natural Product Biosynthesis. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. ResearchGate. [Link]

  • Cibulka, R., & Slavíček, P. (2020). Oxidative Photocyclization of Aromatic Schiff Bases in Synthesis of Phenanthridines and Other Aza-PAHs. National Center for Biotechnology Information. [Link]

  • Daneal, R. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic. Journal of Organic and Chemical Principles. [Link]

  • Vedantu. (n.d.). Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. Vedantu. [Link]

  • Praveen, C., et al. (2008). Oxidative cyclization of thiophenolic and phenolic Schiff's bases promoted by PCC: a new oxidant for 2-substituted benzothiazoles and benzoxazoles. ResearchGate. [Link]

  • Ryabukhin, S. V., et al. (2022). MnO2-Mediated Oxidative Cyclization of "Formal" Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. PubMed. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of a novel nanomagnetic N4 bis schiff base complex of copper(ii) as an efficient catalyst for click synthesis of tetrazoles. National Center for Biotechnology Information. [Link]

  • Cibulka, R., & Slavíček, P. (2020). Oxidative Photocyclization of Aromatic Schiff Bases in Synthesis of Phenanthridines and Other Aza-PAHs. PubMed. [Link]

  • Anveshana's International Publication. (2017). STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. Anveshana's International Publication. [Link]

  • Redden, A. L., et al. (2014). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second. SciSpace. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for one-pot oxidative cyclization of benzaldehyde with 2-hydrazinopyridine a. ResearchGate. [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of a Schiff base. ResearchGate. [Link]

  • Royal Society of Chemistry. (2000). Photopromoted oxidative cyclization of an o-phenylene-bridged Schiff base via a manganese(III) complex, leading to a fluorescent compound, 2-(2-hydroxyphenyl)benzimidazole. Royal Society of Chemistry. [Link]

  • ResearchGate. (2021). Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity. ResearchGate. [Link]

  • YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]

  • ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction?. ResearchGate. [Link]

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]

  • MDPI. (2024, May 3). Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers: Synthesis, Spectroscopic Studies, Catalytic and Biological Activity. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Different Schiff Bases—Structure, Importance and Classification. National Center for Biotechnology Information. [Link]

  • MDPI. (2024, May 3). Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers. MDPI. [Link]

Sources

Validation & Comparative

1H NMR Characterization of 4-Aminobenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminobenzo[d]oxazole-2-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of antimicrobial and anticancer agents. Its structural integrity is defined by the precise regiochemistry of the amino group at the C4 position.

In synthetic workflows, distinguishing the 4-amino isomer from the thermodynamically likely 5-amino or 6-amino byproducts is a common analytical bottleneck. Mass spectrometry (MS) often fails to differentiate these isobaric regioisomers. This guide establishes 1H NMR spectroscopy as the gold standard for validation, providing a comparative analysis of spectral fingerprints to ensure unambiguous structural assignment.

Strategic Context: Why NMR is the Diagnostic Standard

While LC-MS confirms molecular weight (


), it cannot definitively assign the position of the amino substituent on the benzoxazole core. The 4-amino, 5-amino, and 6-amino isomers possess identical molecular formulas (

) and similar polarity.

1H NMR offers three distinct advantages:

  • Spin-Spin Coupling Analysis: The multiplicity of the aromatic protons provides a "geometric map" of the substitution pattern.

  • Chemical Shift Logic: The amino group (

    
    ) acts as a strong electron-donating group (EDG), shielding ortho- and para-protons. The specific magnitude of this shielding validates the C4 position.
    
  • Quantification: NMR allows for the direct integration of impurity signals (e.g., residual 5-amino isomer) without the need for reference standards required in HPLC.

Comparative Analysis: 4-Amino vs. Alternatives

The following table contrasts the expected 1H NMR performance of the target molecule against its most common regioisomeric impurities.

Table 1: Diagnostic Signal Comparison (DMSO-d6)

Note: Chemical shifts (


) are estimates based on substituent shielding effects relative to the benzoxazole core.
Feature4-Amino Isomer (Target) 5-Amino Isomer (Alternative) 6-Amino Isomer (Alternative)
Symmetry Asymmetric (ABC System)Asymmetric (ABX System)Asymmetric (ABX System)
Key Diagnostic Signal Triplet (t) at H6Doublet (d) at H4Singlet (s) or doublet at H7
H5 Proton Doublet (d) (Ortho to NH2)Doublet (d) (Ortho to H6)Doublet (d) (Ortho to H4)
H6 Proton Triplet (t) (Meta to NH2)Doublet of Doublets (dd) Doublet (d)
H7 Proton Doublet (d) (Para to NH2)Doublet (d) (Meta to NH2)Singlet (s) (Ortho to NH2)
Coupling Constants (

)


(Ortho)

(Ortho)

Critical Insight: The presence of a triplet (or pseudo-triplet) in the aromatic region is the definitive "smoking gun" for the 4-substituted benzoxazole system. The 5- and 6-substituted isomers lack the symmetry required to produce a triplet, typically showing only doublets and singlets.

Experimental Protocol

To ensure reproducibility and minimize solvent effects, follow this standardized characterization workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is required. The carboxylic acid and amino protons are exchangeable and prone to broadening; DMSO minimizes exchange rates compared to Methanol-d4.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Additives: If the

    
     proton is broad or invisible, add 1 drop of 
    
    
    
    to confirm exchange (the peak will disappear), or use anhydrous DMSO to sharpen it.
Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the quaternary carbons for accurate integration.
    
  • Scans (NS): 16–64 scans are sufficient for >95% purity samples.

  • Temperature: 298 K (25°C).

Step 3: Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Referencing: Reference residual DMSO pentet to 2.50 ppm.

Data Interpretation & Assignment

The structure of 4-aminobenzo[d]oxazole-2-carboxylic acid generates a specific signal pattern.

Aromatic Region (6.5 – 7.8 ppm)

The benzene ring contains three contiguous protons (H5, H6, H7).[1]

  • H6 (Meta to Amino): Appears as a Triplet (

    
    ).
    
    • Mechanism: It couples equally to H5 and H7 (

      
      ).
      
  • H5 (Ortho to Amino): Appears as a Doublet (

    
    ).
    
    • Mechanism: Strongly shielded by the amino group's resonance effect.

  • H7 (Para to Amino): Appears as a Doublet (

    
    ).
    
    • Mechanism:[2] Shielded, but typically less than H5.

Functional Groups
  • 
     (Amino):  Broad singlet (
    
    
    
    ).
    • Validation: Disappears upon

      
       shake.
      
  • 
     (Acid):  Very broad singlet (
    
    
    
    ).
    • Note: Often invisible if the sample is wet or if rapid exchange occurs.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision tree for validating the 4-amino isomer against its likely impurities.

G Start Crude Product (Unknown Isomer) Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire Analyze Analyze Aromatic Region (6.5 - 8.0 ppm) Acquire->Analyze TripletCheck Is a Triplet (t) present? Analyze->TripletCheck SingletCheck Is an isolated Singlet (s) present? TripletCheck->SingletCheck No Target CONFIRMED: 4-Amino Isomer (H6 is a Triplet) TripletCheck->Target Yes (H6) Isomer5 Likely 5-Amino Isomer (H4 is d, H6 is dd) SingletCheck->Isomer5 No (Only d/dd) Isomer6 Likely 6-Amino Isomer (H7 is s, H4/H5 are d) SingletCheck->Isomer6 Yes (H7)

Caption: Logical decision tree for distinguishing the 4-aminobenzo[d]oxazole regioisomer using 1H NMR multiplicity analysis.

References

  • Chemistry Steps. "NMR Chemical Shift Values Table - Organic Chemistry." Chemistry Steps Educational Resources, 2024. [Link]

Sources

A Practical Guide to Distinguishing 4-Amino and 5-Amino Benzoxazole Isomers Using 1D NOE Difference Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of constitutional isomers is a critical step that dictates biological activity and intellectual property. 4-amino and 5-amino benzoxazole are constitutional isomers with the same molecular formula but different substitution patterns on the benzene ring.[1] While standard ¹H and ¹³C NMR can provide initial characterization, their spectra can be complex and overlapping, often leading to ambiguity in assigning the precise position of the amino group. This guide provides a robust, data-driven methodology for differentiating these two isomers using one-dimensional (1D) Nuclear Overhauser Effect (NOE) spectroscopy, a powerful technique that probes through-space proton proximities.[2][3]

This document will explain the theoretical basis for this distinction, provide a predictive analysis of the expected results, and detail a comprehensive experimental protocol for acquiring and interpreting the necessary data.

The Analytical Challenge: Structural Ambiguity

The core challenge lies in the close similarity of the chemical environments in 4-amino and 5-amino benzoxazole. The aromatic protons in both molecules will resonate in a similar region of the ¹H NMR spectrum, and while their splitting patterns will differ, definitive assignment without a reference standard can be challenging.

Chemical structures of 4-amino benzoxazole and 5-amino benzoxazole with key protons labeled.Figure 1: Chemical structures of 4-amino benzoxazole and 5-amino benzoxazole with protons critical for NOE analysis labeled.

The Nuclear Overhauser Effect provides a direct solution by measuring the transfer of nuclear spin polarization between protons that are close in space (<5 Å), irrespective of their through-bond connectivity.[4][5] By selectively irradiating the amino (NH₂) protons, we can observe which aromatic protons are in close spatial proximity, thereby revealing the substitution pattern.

Theoretical Framework and Predictive Analysis

The NOE enhancement is dependent on the inverse sixth power of the distance (1/r⁶) between two nuclei.[2] This sharp distance dependence makes it an extremely sensitive tool for structural determination. Based on the molecular geometries, we can predict a distinct and diagnostic NOE pattern for each isomer upon irradiation of the NH₂ protons.

  • For 4-Amino Benzoxazole: The amino group is located at the C4 position. The protons of this group are spatially close to the aromatic proton at C5 (H-5). Therefore, selective irradiation of the NH₂ protons is expected to produce a significant NOE enhancement for the H-5 signal.

  • For 5-Amino Benzoxazole: The amino group is at the C5 position, placing its protons in close proximity to the aromatic protons on both C4 (H-4) and C6 (H-6). Consequently, irradiating the NH₂ protons in this isomer should result in NOE enhancements for both the H-4 and H-6 signals.

This fundamental difference in expected NOE correlations forms the basis of our analytical strategy.

Visualizing the Expected NOE Correlations

The following diagram illustrates the key through-space interactions that enable the differentiation of the two isomers.

G cluster_0 4-Amino Benzoxazole cluster_1 5-Amino Benzoxazole a_nh2 Irradiate: NH₂ a_h5 Observe NOE: H-5 a_nh2->a_h5 < 5Å b_nh2 Irradiate: NH₂ b_h4 Observe NOE: H-4 b_nh2->b_h4 < 5Å b_h6 Observe NOE: H-6 b_nh2->b_h6 < 5Å

Caption: Predicted NOE correlations for 4-amino and 5-amino benzoxazole.

Summary of Predicted Diagnostic Data

The expected outcomes are summarized in the table below, providing a clear guide for data interpretation.

IsomerIrradiated ProtonsExpected NOE Enhancement(s)Diagnostic Conclusion
4-Amino Benzoxazole Amino (NH₂) ProtonsH-5A single NOE to an adjacent aromatic proton confirms the 4-amino substitution pattern.
5-Amino Benzoxazole Amino (NH₂) ProtonsH-4 and H-6Two distinct NOEs to adjacent aromatic protons confirm the 5-amino substitution pattern.

Detailed Experimental Protocol

This protocol describes the steps for acquiring high-quality 1D NOE difference spectra. The 1D transient NOE (often called NOESY1D or DPFGSE-NOE) is recommended for its speed and reduced artifacts compared to older steady-state methods.[4][5][6]

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. The labile amine protons (NH₂) can rapidly exchange with protic solvents (like methanol-d₄) or residual water, leading to signal broadening or disappearance.[7] To counteract this, use a dry, aprotic, hydrogen-bond-accepting deuterated solvent such as DMSO-d₆ . This will slow the exchange rate, resulting in sharper NH₂ signals that can be selectively irradiated.[8][9][10]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the benzoxazole isomer in 0.6 mL of DMSO-d₆.

  • Degassing: Dissolved oxygen is paramagnetic and can interfere with the NOE by providing an alternative relaxation pathway, quenching the desired effect. For optimal results, degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles.[11]

NMR Instrument Setup and Preliminary Scans
  • Insert the sample into the spectrometer. Lock and shim the sample to achieve optimal magnetic field homogeneity.

  • Acquire a standard, high-quality ¹H NMR spectrum. This is crucial for identifying the chemical shift of the target NH₂ protons and the aromatic protons of interest.

  • Reference the spectrum carefully.

  • Crucially, turn sample spinning off. Spinning can introduce modulation artifacts in NOE difference spectra.[4][6]

1D NOE Difference Experiment Parameters
  • Load a 1D NOESY Pulse Program: Use a gradient-selected pulse sequence such as selnogp (Bruker) or noesy1d (Varian/Agilent), which are designed to suppress artifacts.[4]

  • Set Irradiation Frequency: Precisely set the selective irradiation frequency to the center of the NH₂ proton resonance identified in the standard ¹H spectrum.

  • Set Control Frequency: A second "off-resonance" control spectrum must be acquired where the irradiation is placed in a blank region of the spectrum, far from any signals.[11] The difference between the on-resonance and off-resonance spectra will reveal the NOE enhancements.

  • Mixing Time (d8 or mix_time): This is the period during which the NOE develops. For small molecules like aminobenzoxazoles, a mixing time of 400-800 ms is a good starting point.[4][5]

  • Number of Scans (ns): NOE signals are typically weak (1-5% of the irradiated signal). A sufficient number of scans is required for good signal-to-noise. Start with 128 or 256 scans per experiment (both on- and off-resonance) and increase if necessary.

  • Relaxation Delay (d1): Ensure a sufficient relaxation delay to allow all protons to return to equilibrium before the next pulse sequence. A delay of at least 1.5 times the longest T₁ relaxation time is recommended. A value of 2-3 seconds is generally adequate.

Data Processing and Analysis
  • The spectrometer software will automatically subtract the off-resonance FID from the on-resonance FID.

  • Apply a mild exponential window function (line broadening, lb = 1-2 Hz) to the difference FID before Fourier transformation. This improves the signal-to-noise ratio of the resulting spectrum.[12]

  • Fourier transform the difference FID.

  • Carefully phase the resulting difference spectrum. The irradiated peak (the saturated NH₂ signal) should appear as a large negative signal. True NOE enhancements will appear as positive, in-phase signals.

  • Integrate the positive signals to quantify the NOE enhancement, though for simple identification, visual inspection is often sufficient.

Conclusion

The differentiation of 4-amino and 5-amino benzoxazole, while challenging with basic spectroscopic methods, can be performed definitively using 1D NOE difference spectroscopy. By targeting the amino protons for selective irradiation, a clear and diagnostic pattern of through-space correlations emerges. An NOE to a single adjacent aromatic proton is indicative of the 4-amino isomer, whereas NOEs to two adjacent aromatic protons unambiguously identify the 5-amino isomer. The detailed protocol provided herein offers a reliable workflow for researchers to obtain high-quality data, ensuring accurate structural assignment in drug development and chemical research.

References

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • IMSERC. AVANCE Tutorial: 1D NOEDIFF Experiment. [Link]

  • University of Wisconsin-Madison, Chemistry. cyclenoe – 1D NOE Difference Experiment. [Link]

  • Gil, R. R., & Griesinger, C. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Structure Elucidation in Organic Chemistry (pp. 1-46). Springer, Berlin, Heidelberg. [Link]

  • University of Missouri-St. Louis, Chemistry. Noesy1d experiments with Vnmrj 4.2. [Link]

  • University of California, Berkeley, College of Chemistry. 1D NOE Measurements. [Link]

  • Dey, J. K., & Dogra, S. K. (1990). Spectral characteristics of three different isomeric 2-(aminophenyl)benzoxazoles: Effect of solvents and acid concentrations. Chemical Physics, 143(1), 97-107. [Link]

  • Reddit. Amine protons on NMR. [Link]

  • University of California, Santa Barbara, Chemistry & Biochemistry. 1D NOESY. [Link]

  • Wang, K. Y., & Gorenstein, D. G. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. Magnetic Resonance, 3(2), 165-181. [Link]

  • Reich, H. J. Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin-Madison. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Ali, B. M. (2012). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. E-Journal of Chemistry, 9(4), 2315-2321. [Link]

  • Johnston, P. D., & Redfield, A. G. (1978). Real-time solvent exchange studies of the imino and amino protons of yeast phenylalanine transfer RNA by Fourier transform NMR. Nucleic Acids Research, 5(10), 3913–3927. [Link]

  • Navarro-Vázquez, A., & Cobas, C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. CHIMIA International Journal for Chemistry, 62(3), 223-228. [Link]

  • JoVE. NMR Spectroscopy Of Amines. [Link]

  • Chemistry LibreTexts. NOESY Spectra. [Link]

  • Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [Link]

Sources

Comparative Guide to Mass Spectrometry Fragmentation Patterns of Aminobenzoxazole Derivatives: ESI-CID vs. ESI-HCD

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic pharmacophores. Aminobenzoxazoles are privileged scaffolds in medicinal chemistry, heavily utilized in kinase inhibitors, antimicrobial agents, and fluorescent probes. When profiling metabolites or identifying synthetic impurities, understanding the exact fragmentation behavior of these derivatives is critical.

This guide objectively compares two premier tandem mass spectrometry (MS/MS) techniques—Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD)—to demonstrate how to systematically deconstruct aminobenzoxazole derivatives.

Mechanistic Overview of Aminobenzoxazole Fragmentation

The benzoxazole ring is a highly stable, fused heterocyclic system. Under positive electrospray ionization (ESI+), aminobenzoxazole derivatives typically protonate at the endocyclic nitrogen, forming a highly stable


 precursor ion .

When subjected to collisional activation, fragmentation is governed by the cleavage of the weakest bonds first, followed by the systematic breakdown of the core ring:

  • Exocyclic Cleavage (Substituent Loss): The lowest activation energy pathway for aminobenzoxazoles involves the loss of the exocyclic amine or its alkyl substituents. For primary aminobenzoxazoles, this manifests as the neutral loss of ammonia (

    
    ) .
    
  • Ring Opening (CO Expulsion): The oxazole ring is uniquely prone to cleavage at the C-O bond. A highly diagnostic pathway for benzoxazoles is the expulsion of carbon monoxide (

    
    ), which confirms the presence of the oxazole oxygen .
    
  • Deep Cleavage (HCN Elimination): Following or concurrent with CO loss, the elimination of hydrogen cyanide (

    
    ) is a hallmark of nitrogen-containing heterocycles, leaving behind a stable hydrocarbon or substituted aromatic cluster .
    

Comparative Performance: ESI-CID vs. ESI-HCD

Choosing the right fragmentation technique dictates the quality of your structural data.

  • ESI-CID (Ion Trap / QqQ): Operates in a lower energy regime. It excels at identifying the parent mass and primary neutral losses (e.g.,

    
    ). However, it often fails to provide the deep ring cleavage necessary for distinguishing positional isomers and suffers from the "1/3 rule" low-mass cutoff in ion traps.
    
  • ESI-HCD (Orbitrap / Q-TOF): Provides higher collision energy and captures low-mass fragments. HCD yields rich, lower-mass diagnostic fragments (e.g.,

    
    ), making it vastly superior for rigorous structural elucidation and mapping of the intact benzoxazole core.
    
Quantitative Data Summary

Table 1: Comparative Fragmentation Data for a Model 2-Aminobenzoxazole Derivative (


 135 

)
Fragmentation PathwayNeutral Loss (Da)Expected

ESI-CID Relative AbundanceESI-HCD Relative AbundanceDiagnostic Value
Precursor Ion N/A135.05100%40%Base peak in low-energy CID
Loss of

-17118.0360%20%Indicates primary exocyclic amine
Ring Cleavage (Loss of CO) -28107.0610%85%Confirms oxazole core presence
Deep Cleavage (Loss of CO + HCN) -5580.05<5%100%High structural confirmation

Logical Relationships in Fragmentation

The following diagram maps the causality of the fragmentation cascade. Notice how the precursor ion diverges into either substituent loss or immediate ring opening depending on the applied collision energy.

Fragmentation A Precursor Ion [M+H]+ m/z 135 B Amine Cleavage [M+H - NH3]+ m/z 118 A->B -17 Da (NH3) C Ring Opening [M+H - CO]+ m/z 107 A->C -28 Da (CO) D Deep Cleavage [M+H - CO - HCN]+ m/z 80 B->D -38 Da (C2N) C->D -27 Da (HCN)

Proposed MS/MS fragmentation pathway of 2-aminobenzoxazole under collisional activation.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, your analytical protocol must be a self-validating system. By running a known standard (e.g., commercially available 2-aminobenzoxazole) alongside your novel derivatives, you can normalize collision energies and validate the instrument's mass accuracy and fragmentation efficiency .

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve the aminobenzoxazole derivative in LC-MS grade Methanol to a stock concentration of

      
      . Dilute to a working concentration of 
      
      
      
      in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
    • Causality: Formic acid acts as an essential proton source, driving the equilibrium toward the

      
       state in the ESI droplet, thereby maximizing ionization efficiency and signal-to-noise ratio.
      
  • Chromatographic Separation (UHPLC):

    • Action: Inject

      
       onto a C18 reversed-phase column (e.g., 
      
      
      
      ,
      
      
      ). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at
      
      
      .
    • Causality: The C18 stationary phase effectively retains the hydrophobic benzoxazole core. The rapid gradient ensures sharp peak shapes, minimizing ion suppression from co-eluting matrix components.

  • Mass Spectrometry (ESI-HCD on Orbitrap):

    • Action: Set the ESI source to positive mode (+3.5 kV) with a capillary temperature of 320 °C.

    • Action: Perform a Full MS scan (

      
       50-500) followed by Data-Dependent Acquisition (DDA) MS/MS.
      
    • Action: Apply a Normalized Collision Energy (NCE) step-ramp of 20, 40, and 60.

    • Causality: Stepped NCE is the critical self-validating parameter here. It ensures that both fragile exocyclic bonds (cleaved at NCE 20) and the robust benzoxazole ring (cleaved at NCE 60) are fragmented within a single acquisition cycle, generating a comprehensive, composite spectrum that prevents false negatives in structural ID.

Workflow Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC ESI ESI Source (+3.5 kV) LC->ESI Quad Quadrupole (Precursor Isolation) ESI->Quad HCD HCD Cell (Stepped NCE) Quad->HCD Detector Orbitrap (High-Res Detection) HCD->Detector

Self-validating LC-MS/MS workflow for the structural elucidation of aminobenzoxazoles.

Conclusion

When analyzing aminobenzoxazole derivatives, relying solely on low-energy CID can lead to ambiguous structural assignments due to the inherent stability of the benzoxazole core. HCD is the superior alternative, providing the necessary energy to induce diagnostic ring-opening events (loss of CO and HCN). For robust drug development workflows, always utilize stepped collision energies to capture both labile substituent losses and core ring fragmentations simultaneously.

References

  • Yue, L., et al. "Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, vol. 49, no. 7, 2014, pp. 579-584. URL:[Link]

  • Millard, B. J., and Temple, A. F. "High resolution mass spectrometry.—II Some substituted benzothiazoles." Organic Mass Spectrometry, 1970. URL:[Link]

A Comparative Guide to IR Spectral Bands for Carboxyl and Amino Groups in Benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectral characteristics of carboxyl (–COOH) and amino (–NH₂) groups attached to the benzoxazole scaffold. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective supported by experimental data and established spectroscopic principles. We will explore the key vibrational modes, the influence of the benzoxazole ring system, and the effects of substitution and hydrogen bonding on the observed IR bands.

The Significance of IR Spectroscopy in Benzoxazole Characterization

Benzoxazoles are a vital class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1] The functionalization of the benzoxazole core with groups like amino and carboxyl moieties is a common strategy to modulate their biological activity and physical properties. Infrared spectroscopy is an indispensable, rapid, and non-destructive technique for confirming the presence and chemical environment of these functional groups.[2] By analyzing the absorption of infrared radiation, we can identify specific bond vibrations, which serve as fingerprints for the functional groups present in the molecule.[2][3]

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The reliability of IR spectral interpretation hinges on proper sample preparation. The goal is to obtain a spectrum with high signal-to-noise ratio and without scattering artifacts.[4][5] Two common methods for solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[5][6]

Protocol: KBr Pellet Method

This method involves dispersing the solid sample in a dry, IR-transparent matrix.

Rationale: KBr is used because it does not absorb in the mid-IR range, thus providing a clear window for the sample's spectrum.[2][6] Finely grinding the sample to a particle size of 1-2 microns is crucial to minimize scattering of the IR beam (Christiansen scattering), which can distort band shapes.[4]

Step-by-Step Procedure:

  • Drying: Gently heat 100-200 mg of spectroscopic grade KBr powder in an oven at ~100 °C to remove any adsorbed water, which has a strong, broad IR absorption.[5]

  • Grinding: Add 1-2 mg of the benzoxazole sample to an agate mortar.[5] Add the dried KBr.

  • Mixing: Grind the mixture thoroughly with a pestle until it becomes a fine, homogeneous powder. The sample concentration in KBr should be about 0.2% to 1%.[4]

  • Pelletizing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure to form a clear, transparent pellet.[5]

  • Analysis: Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer to acquire the spectrum.

Workflow for FTIR Sample Preparation and Analysis

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis Spectral Acquisition & Analysis Start Start: Solid Benzoxazole Sample Grind Grind 1-2 mg Sample with 100-200 mg Dry KBr Start->Grind Step 1 Press Press Mixture into Transparent Pellet Grind->Press Step 2 Place Place Pellet in Spectrometer Holder Press->Place Step 3 Acquire Acquire IR Spectrum (e.g., 4000-400 cm⁻¹) Place->Acquire Ready for Analysis Process Process Data (Baseline Correction, etc.) Acquire->Process Interpret Interpret Spectrum (Identify Functional Groups) Process->Interpret End End: Characterized Sample Interpret->End

Caption: Workflow for preparing a solid sample using the KBr pellet method for FTIR analysis.

IR Spectral Features of the Amino (–NH₂) Group on Benzoxazoles

Primary aromatic amines, such as 2-aminobenzoxazole, exhibit several characteristic IR absorption bands. The positions of these bands are sensitive to the electronic environment imposed by the benzoxazole ring and potential hydrogen bonding.

  • N–H Stretching Vibrations: Primary amines (R-NH₂) show two distinct bands in the 3500-3300 cm⁻¹ region.[7] These correspond to the asymmetric and symmetric stretching modes of the N–H bonds. For 2-aminooxazole derivatives, these bands are typically observed around 3400 cm⁻¹ and 3200 cm⁻¹.[8] The presence of two bands is a definitive indicator of a primary amine.[7]

  • N–H Bending (Scissoring) Vibrations: A medium to strong absorption band appears in the range of 1650-1580 cm⁻¹ due to the N–H bending vibration.[7] For some 2-aminooxazole derivatives, this band is noted between 1630-1690 cm⁻¹.[8] This band can sometimes overlap with the C=N stretching vibration of the oxazole ring.

  • C–N Stretching Vibrations: The stretching vibration of the C–N bond in aromatic amines typically results in a strong band between 1335-1250 cm⁻¹.[7]

  • N–H Wagging Vibrations: A broad, often strong, band can be observed in the 910-665 cm⁻¹ region, which is attributed to the out-of-plane wagging of the N–H bond.[7]

IR Spectral Features of the Carboxyl (–COOH) Group on Benzoxazoles

The carboxyl group gives rise to some of the most recognizable and intense bands in an IR spectrum, primarily due to the O–H and C=O bonds.[9]

  • O–H Stretching Vibration: This is one of the most characteristic features. It appears as a very broad and strong absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[9][10] The exceptional broadness is a result of strong intermolecular hydrogen bonding, which is common for carboxylic acids, often leading to the formation of dimers.[9][11] This broad envelope frequently overlaps with the sharper C-H stretching bands.[12]

  • C=O (Carbonyl) Stretching Vibration: A strong and sharp absorption band is observed between 1760-1690 cm⁻¹.[9] For aromatic carboxylic acids like benzoic acid, conjugation of the carbonyl group with the aromatic ring lowers the frequency to the 1710-1680 cm⁻¹ range.[10][11] In a study on a benzoxazine with a carboxylic acid unit, a broad signal for an intramolecularly hydrogen-bonded COOH group was noted from 3053-2523 cm⁻¹.[13]

  • C–O Stretching and O–H Bending Vibrations: The C–O stretching vibration is typically found in the 1320-1210 cm⁻¹ region.[9][11] Additionally, two bands related to O–H in-plane and out-of-plane bending can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.[9]

Comparative Analysis and Substituent Effects

The electronic nature of the benzoxazole ring and the position of the functional group can influence the exact frequencies of these vibrational bands.

  • Conjugation Effects: When a carboxyl group is conjugated with the aromatic system of the benzoxazole, the C=O stretching frequency is typically lowered by 20-30 cm⁻¹ compared to its saturated aliphatic counterpart.[10] This is due to the delocalization of π-electrons, which weakens the C=O double bond character.

  • Hydrogen Bonding: The presence of intermolecular or intramolecular hydrogen bonding significantly affects both the position and the shape of the N–H and O–H stretching bands. For instance, increasing concentration can lead to a shift of the sharp, free N-H band to a broader, lower frequency band, indicating molecular association.[14] In carboxylic acids, strong hydrogen bonding in dimers is the primary reason for the extremely broad O-H stretch.[9][12]

  • Amino vs. Carboxyl Group Identification: The most telling difference is in the high-frequency region. A primary amino group will show two relatively sharp peaks between 3500-3300 cm⁻¹, while a carboxyl group will display a single, exceptionally broad band from 3300-2500 cm⁻¹. The intense C=O stretch around 1700 cm⁻¹ is a clear marker for the carboxyl group that is absent in amino-substituted benzoxazoles.[15]

Table 1: Comparative Summary of IR Bands for Amino and Carboxyl Groups
Vibrational ModeAmino Group (–NH₂) on BenzoxazoleCarboxyl Group (–COOH) on BenzoxazoleKey Distinguishing Features
X–H Stretch 3500–3300 cm⁻¹ (two sharp bands)[7]3300–2500 cm⁻¹ (very broad, strong band)[9][11]Two sharp peaks vs. one very broad peak.
C=O Stretch N/A1710–1680 cm⁻¹ (strong, sharp)[10][11]Presence is definitive for the carboxyl group.
N–H / O–H Bend 1650–1580 cm⁻¹ (N–H bend)[7]1440–1395 cm⁻¹ (O–H in-plane bend)[9]Different regions and assignments.
C–X Stretch 1335–1250 cm⁻¹ (C–N stretch)[7]1320–1210 cm⁻¹ (C–O stretch)[9][11]Similar regions, but context is key.
Visualizing Key Vibrational Modes

Vibrational_Modes Key Functional Groups on a Benzoxazole Core cluster_amino cluster_carboxyl NH_stretch N-H Stretch (3500-3300 cm⁻¹) NH_bend N-H Bend (1650-1580 cm⁻¹) CN_stretch_A C-N Stretch (1335-1250 cm⁻¹) OH_stretch O-H Stretch (3300-2500 cm⁻¹) CO_double_stretch C=O Stretch (1710-1680 cm⁻¹) CO_single_stretch C-O Stretch (1320-1210 cm⁻¹)

Caption: Conceptual diagram of key IR vibrational modes for amino and carboxyl groups.

Conclusion

FTIR spectroscopy is a powerful and definitive tool for the structural elucidation of functionalized benzoxazoles. The amino and carboxyl groups present unique and readily identifiable spectral signatures. A primary amino group is best identified by its characteristic pair of N-H stretching bands, while a carboxyl group is unmistakably marked by its extremely broad O-H stretch and intense C=O absorption. Understanding the expected wavenumber ranges and the influence of the molecular environment, such as conjugation and hydrogen bonding, is critical for accurate spectral interpretation in research and development.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • El-Nahass, M. N., El-Gogary, T. M., & Kamal, O. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45(5), 410-416.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • Infrared spectroscopy. (2019).
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Fuson, N., Josien, M. L., & Powell, R. L. (1952). The NH Stretching Vibration and NH–N Hydrogen Bonding in Several Aromatic Compounds. The Journal of Chemical Physics, 20(1), 145-145.
  • Characteristic Infrared Absorption Bands of Functional Groups. (n.d.). Retrieved from [Link]

  • Karon, K., Fita, P., & Reva, I. (2016). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Journal of Molecular Structure, 1128, 588-597.
  • Nguyen, T. T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 1-10.
  • Mohamed, M. G., et al. (2015). Supramolecular Functionalized Polybenzoxazines from Azobenzene Carboxylic Acid/Azobenzene Pyridine Complexes: Synthesis, Surface Properties, and Specific Interactions. RSC Advances, 5(15), 11135-11145.
  • Lee, Y. S., et al. (2005). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Bulletin of the Korean Chemical Society, 26(1), 153-156.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Fuson, N. (1951). The N-H Stretching Vibration Band in Several Aromatic Compounds.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mary, Y. S., et al. (2012). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 419-430.
  • Shvaika, O. P., & Pilyugin, V. S. (1976). 2-Aminobenzoxazole Derivatives Review. Chemistry of Heterocyclic Compounds, 12(7), 739-753.
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Liu, Y., et al. (2017). Understanding of effects of carboxylated groups of functionalized graphene oxide on the curing behavior and intermolecular interactions of benzoxazine nanocomposites. RSC Advances, 7(82), 51939-51949.
  • Foreman, M. M., Stanton, J. F., & Weber, J. M. (2022).
  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024, November 14). Labindia Analytical. Retrieved from [Link]

  • Ishiuchi, S., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(19), 194308.
  • Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. (2017).
  • Design and Synthesis of new Benzoxazole derivatives. (2019).
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Swaminathan, M., & Dogra, S. K. (1984). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry, 23A, 893-898.
  • Ishikita, H., & Yamamoto, K. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5126-5134.
  • Serna-Saldívar, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19694-19703.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules, 29(7), 1543.
  • Smith, B. C. (2018).
  • Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. (2023).
  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
  • Spectroscopy of Carboxylic Acid Derivatives. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Benzoxazole-2-Carboxylic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Benzoxazole-2-Carboxylic Acid

Benzoxazole-2-carboxylic acid is a key heterocyclic compound, serving as a fundamental building block in medicinal chemistry.[1][2] Its structural motif is present in numerous pharmacologically active agents, making its purity a critical determinant of safety and efficacy in drug substance and product manufacturing.[3][4] A robust and reliable analytical method is therefore not merely a quality control requirement but a cornerstone of the entire drug development process.[5][6]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of benzoxazole-2-carboxylic acid. We will move beyond a simple recitation of parameters and instead explore the scientific rationale behind the experimental choices, comparing two distinct reversed-phase HPLC (RP-HPLC) approaches. Our objective is to equip researchers and drug development professionals with a logical framework for developing a stability-indicating assay that is both efficient and compliant with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[7][8]

Foundational Strategy: Analyte-Centric Method Design

Effective method development begins with a thorough understanding of the analyte's physicochemical properties. Benzoxazole-2-carboxylic acid (C₈H₅NO₃, MW: 163.13 g/mol ) is an acidic compound due to its carboxylic acid functional group.[9][10] Its aqueous solubility is predicted to be low but increases significantly in alkaline solutions where the carboxylate salt is formed.[11][12] This pH-dependent behavior is the single most critical factor influencing its retention and peak shape in RP-HPLC.

Our strategy is to use ion suppression. By operating the mobile phase at a pH at least 2 units below the analyte's pKa, we ensure the carboxylic acid group remains predominantly in its protonated, non-ionized form.[13][14] This uncharged state enhances its hydrophobicity, leading to better retention on a non-polar stationary phase and mitigating the poor peak shapes often associated with ionized acids.[14][15]

The following diagram outlines the logical workflow for developing a robust HPLC method, from initial characterization to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Performance Verification Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Technique Technique Selection (Reversed-Phase HPLC) Analyte->Technique Properties suggest RP-HPLC suitability Column Stationary Phase Selection (e.g., C18, C8, Phenyl) Technique->Column MobilePhase Mobile Phase Optimization (Organic Modifier, pH, Gradient) Column->MobilePhase Detection Detector Wavelength (UV Scan) MobilePhase->Detection SST System Suitability Testing (Tailing, Plates, RSD%) Detection->SST Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) SST->Validation

Caption: Logical workflow for HPLC method development.

Comparative Experimental Protocols

To illustrate the impact of key chromatographic parameters, we developed and compared two distinct methods. Both methods aim to separate benzoxazole-2-carboxylic acid from two hypothetical impurities: Impurity A (a closely related process impurity) and Impurity B (a potential, more polar degradant). The primary difference between the methods is the choice of organic modifier in the mobile phase: Acetonitrile (ACN) vs. Methanol (MeOH).

General Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) was used for both methods to ensure a direct comparison of the mobile phases.[16]

  • Reagents: HPLC grade Acetonitrile, Methanol, and water. Formic acid (reagent grade).

  • Reference Standard: Benzoxazole-2-carboxylic acid, >99.5% purity.

  • Sample Preparation: A stock solution of the reference standard was prepared in Methanol at 1.0 mg/mL. A working standard of 0.1 mg/mL was prepared by diluting the stock solution with a 50:50 mixture of water and the initial mobile phase organic solvent (ACN or MeOH).

Protocol 1: Acetonitrile-Based Method

This method employs acetonitrile, a widely used solvent in RP-HPLC known for its low viscosity and UV transparency.[17]

ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Protocol 2: Methanol-Based Method

This method utilizes methanol as the organic modifier. Methanol has different solvent properties (protic, higher viscosity) compared to acetonitrile, which can alter chromatographic selectivity.[17]

ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm (same as Protocol 1)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Note on Gradient Program: The starting percentage of the organic modifier in Protocol 2 (Methanol) is higher to account for its weaker solvent strength compared to Acetonitrile in reversed-phase chromatography.

Results and Discussion: A Head-to-Head Comparison

The performance of each method was evaluated based on its ability to provide a sharp, symmetrical peak for the main component while achieving baseline separation from the hypothetical impurities. The following diagram illustrates the general analytical workflow.

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StdPrep Prepare Standard Solution (0.1 mg/mL in Diluent) Inject Inject Sample (10 µL) StdPrep->Inject MobilePhasePrep Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in Organic) Equilibrate Equilibrate System with Initial Conditions MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Gradient Elution Separation Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate SST Parameters (Resolution, Tailing Factor) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

The following table summarizes the key performance data obtained from the two methods.

Table 1: Comparative Chromatographic Performance Data

ParameterAnalyte/ImpurityMethod 1 (Acetonitrile)Method 2 (Methanol)ICH Acceptance Criteria
Retention Time (tR), min Impurity B8.99.5-
Benzoxazole-2-COOH10.511.8-
Impurity A10.911.5-
Tailing Factor (Tf) Benzoxazole-2-COOH1.11.3≤ 2.0
Resolution (Rs) Between Impurity B & Main8.29.1> 2.0
Between Main & Impurity A1.82.5 > 2.0
Analysis of Performance
  • Selectivity and Resolution: The most striking difference is in the resolution (Rs) between the main analyte peak and the critical, closely-eluting Impurity A. Method 1 (Acetonitrile) provided a resolution of 1.8, which is below the generally accepted minimum of 2.0 for baseline separation.[18] In contrast, Method 2 (Methanol) successfully resolved this critical pair with an Rs value of 2.5, demonstrating a significant change in selectivity. This highlights the power of screening different organic modifiers during method development.

  • Retention and Peak Shape: Both methods produced acceptable peak shapes for the main analyte, with Tailing Factors well within the typical limit of 2.0. As expected, retention times were generally longer with the weaker methanol mobile phase.

Method Validation: Ensuring Trustworthiness and Compliance

Once an optimized method is selected, it must undergo validation to demonstrate its suitability for routine use, in accordance with ICH Q2(R2) guidelines.[7][8][19] This is a formal process that provides documented evidence that the method is fit for its intended purpose.[20][21][22]

Key validation parameters to be assessed include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.[5][18]

  • Linearity: Demonstrating a direct, proportional relationship between analyte concentration and detector response over a defined range. A correlation coefficient (R²) of ≥ 0.995 is typically required.[18]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery of the analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results, assessed at different levels (repeatability, intermediate precision). The Relative Standard Deviation (RSD) should typically be ≤ 2%.[18]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like flow rate, column temperature, and mobile phase composition.

Final Recommendation

This comparative guide demonstrates a logical, science-driven approach to HPLC method development for the purity analysis of benzoxazole-2-carboxylic acid. By systematically evaluating critical parameters, particularly the choice of organic modifier, we were able to develop a method with superior resolving power.

Method 2, utilizing a Methanol/Water mobile phase on a C18 column, is recommended for further validation and implementation in a quality control environment. This approach provides the necessary specificity to function as a stability-indicating assay, ensuring the quality and safety of products containing benzoxazole-2-carboxylic acid.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma.
  • FDA Guidance on Analytical Method Validation. (n.d.). U.S.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). U.S.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PMC.
  • 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability. (n.d.). Benchchem.
  • Can you retain polar acidic compounds using reversed-phase conditions? (2020). YouTube.
  • How does an acid pH affect reversed-phase chromatography separ
  • ICH Guidelines for Analytical Method Valid
  • Benzo[d]oxazole-2-carboxylic acid. (n.d.). BLD Pharm.
  • Application Notes and Protocols for the Analysis of 2-(Benzo[d]oxazol-5-yl)acetic acid by HPLC and LC-MS. (n.d.). Benchchem.
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? (2025).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. (n.d.). Benchchem.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • Benzooxazole-2-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • Benzo[d]oxazole-4-carboxylic acid solubility in different solvents. (n.d.). Benchchem.
  • Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (n.d.). Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
  • 1,3-Benzoxazole-2-carboxylic acid. (n.d.). PubChem.
  • BENZOOXAZOLE-2-CARBOXYLIC ACID. (2022). ChemicalBook.
  • Benzooxazole-2-carboxylic acid amide. (n.d.). MilliporeSigma.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.).
  • Benzo[d]oxazole-2-carboxylic acid. (n.d.). Ambeed.com.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmaceutical Sciences Review and Research.
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025).

Sources

Crystal structure analysis of 4-substituted benzoxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Crystal Structure Analysis of 4-Substituted Benzoxazole Carboxylic Acids

Introduction

4-Substituted benzoxazole carboxylic acids represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their biological activity and solid-state properties are intrinsically linked to their three-dimensional molecular architecture and intermolecular interactions. A thorough understanding of their crystal structure is therefore paramount for rational drug design and the development of new materials with tailored functionalities. This guide provides a comprehensive comparison of the analytical techniques used to elucidate the crystal structures of these compounds, with a focus on single-crystal X-ray diffraction (SC-XRD) as the gold standard, supplemented by complementary methods.

The Central Role of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information about bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution.

SCXRD_Workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Powder Powdered Compound Solvent Solvent Screening Powder->Solvent Technique Crystallization Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent->Technique Crystals Single Crystal Growth Technique->Crystals Mounting Crystal Mounting Crystals->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Data Collection Diffractometer->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Phase Phase Problem Solution (Direct Methods, Patterson) Integration->Phase Model Initial Model Building Phase->Model Refinement Structure Refinement (Full-Matrix Least-Squares) Model->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol: Single Crystal Growth of a 4-Substituted Benzoxazole Carboxylic Acid
  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) to determine the compound's solubility. The ideal solvent will dissolve the compound at an elevated temperature but show limited solubility at room temperature.

  • Slow Evaporation Method:

    • Prepare a saturated or near-saturated solution of the benzoxazole derivative in the chosen solvent at a slightly elevated temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion Method:

    • Dissolve the compound in a good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The good solvent should be more volatile than the poor solvent.

    • Over time, the vapor of the good solvent will diffuse into the poor solvent, and the vapor of the poor solvent will diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting crystallization.

Comparative Analysis with Complementary Techniques

While SC-XRD provides the ultimate structural detail, other techniques offer valuable complementary information, especially when obtaining suitable single crystals is challenging.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline phase, unit cell parameters, phase purity.Rapid analysis, requires only a small amount of polycrystalline material.Does not provide detailed atomic coordinates or information on intermolecular interactions.
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, polymorphism, phase transitions.Quantitative thermal data, high sensitivity.Provides no direct structural information.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, presence of solvates.Quantitative information on mass loss as a function of temperature.Provides no direct structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups, information on hydrogen bonding.Non-destructive, rapid analysis.Provides indirect information on intermolecular interactions.
Case Study: Elucidation of Hydrogen Bonding Patterns

Consider the hypothetical 4-carboxy-5-nitrobenzoxazole. SC-XRD would be expected to reveal a dimeric structure in the solid state, formed through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules.

Figure 2: Schematic of a carboxylic acid dimer formed via hydrogen bonding.

While FTIR spectroscopy could suggest the presence of such a dimer through a characteristic broadening of the O-H stretching band, only SC-XRD can definitively confirm this interaction and provide precise measurements of the O-H···O bond lengths and angles.

Data Interpretation and Validation

The final stage of crystal structure analysis involves a critical evaluation of the refined model.

Key Crystallographic Parameters for Validation
ParameterDescriptionAcceptable Range
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality structures
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15 for well-refined structures
Goodness-of-Fit (GooF) Should be close to 1.0, indicating a good fit between the model and the data.~1.0
Residual Electron Density The remaining electron density after the model has been refined. Large positive or negative peaks may indicate missing atoms or disorder.Typically < ±0.5 e/ų

The crystallographic data should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to ensure transparency and allow for independent verification by the scientific community.

Conclusion

The comprehensive structural characterization of 4-substituted benzoxazole carboxylic acids is crucial for advancing their applications in drug discovery and materials science. While single-crystal X-ray diffraction remains the definitive method for elucidating their three-dimensional structures, a multi-technique approach incorporating powder X-ray diffraction, thermal analysis, and spectroscopic methods provides a more complete understanding of their solid-state properties. The choice of analytical strategy should be guided by the specific research question and the availability of suitable crystalline material.

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
  • Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of 1,3-Benzoxazole Derivatives. Chemical Reviews, 96(4), 1359-1400.
  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.

Comparative Potency Guide: 4-Amino vs. 6-Amino Benzoxazole Inhibitors

[1]

Executive Summary

In drug discovery, the benzoxazole scaffold serves as a critical bioisostere for adenine and guanine, making it highly effective in targeting ATP-binding pockets of kinases and bacterial DNA gyrase. The position of the amino substituent on the benzene ring dictates the molecule's vector of engagement, solubility, and electronic profile.

  • 6-Amino Benzoxazoles: Generally exhibit higher potency in kinase and antimicrobial applications.[1] The 6-position allows for "linear" substitution vectors that extend into solvent channels without disrupting the core binding mode.[1]

  • 4-Amino Benzoxazoles: Offer specialized utility in sterically constrained pockets (e.g., sEH inhibitors, H3 antagonists).[1] They induce significant electronic perturbation of the bridgehead nitrogen but often suffer from lower synthetic accessibility and potential steric clashes in flat ATP pockets.

Structural & Electronic Analysis

The benzoxazole ring system is numbered with Oxygen at position 1 and Nitrogen at position 3.[2] The benzene ring carbons are numbered 4, 5, 6, and 7.

Feature4-Amino Benzoxazole6-Amino Benzoxazole
Position Relative to N3 Ortho-like (Proximal)Para-like (Distal)
Steric Environment High Steric Hindrance: The 4-amino group sits in the "bay region" near the N3 lone pair.[1] Substituents here can twist the ring out of planarity.Low Steric Hindrance: The 6-position points away from the heterocycle core, allowing for bulky substitutions (e.g., morpholine tails).
Electronic Effect Inductive Withdrawal/Donation: Proximity to N3 alters the pKa of the pyridine-like nitrogen, affecting hydrogen bond acceptance capability.Resonance Stabilization: The 6-amino nitrogen can donate electrons into the ring system effectively, stabilizing the conjugate acid of N3.
Primary Application Allosteric inhibitors, sEH inhibitors, H3 antagonists.ATP-competitive kinase inhibitors (VEGFR-2, c-Met), Antimicrobials.[1]
Visualization: Structural Logic Flow

The following diagram illustrates the decision-making process when selecting between 4- and 6-substitution based on the target pocket topology.

Benzoxazole_SARTargetTarget Binding Pocket AnalysisPocket_TypeIs the pocket deep/narrow or broad/shallow?Target->Pocket_TypeDeep_PocketDeep/Solvent Exposed(e.g., Kinase ATP Site)Pocket_Type->Deep_PocketDeepConstrained_PocketConstrained/Hydrophobic(e.g., sEH, H3 Receptor)Pocket_Type->Constrained_PocketConstrainedSelect_6Select 6-Amino Isomer(Linear Vector)Deep_Pocket->Select_6Select_4Select 4-Amino Isomer(Lateral Vector)Constrained_Pocket->Select_4Outcome_6Result: High Potency viaSolvent InteractionsSelect_6->Outcome_6Outcome_4Result: High Selectivity viaSteric ExclusionSelect_4->Outcome_4

Caption: Decision tree for selecting 4- vs 6-amino substitution based on target pocket topology.

Comparative Potency Data

The following data summarizes potency ranges derived from multiple studies on benzoxazole derivatives. Note the distinct potency advantage of 6-amino derivatives in kinase targets compared to the specialized activity of 4-amino derivatives.[1]

Target ClassIsomer FocusRepresentative Potency (IC50 / MIC)Key Findings
Kinases (VEGFR-2) 6-Amino 0.057 µM (Compound 11b)6-position substitution mimics the adenine N6, allowing critical H-bonds with the hinge region while extending solubilizing groups into the solvent.[1]
Kinases (c-Met) 6-Amino 0.181 µM High selectivity achieved; 4-amino analogs often clash with the gatekeeper residue in these kinases.[1]
Antimicrobial (S. aureus) 6-Amino 12.5 µg/mL (MIC)6-amino/nitro derivatives show broad-spectrum activity.[1][2] 4-amino derivatives are often less active due to poor membrane permeability or target mismatch.[1]
sEH (Epoxide Hydrolase) 4-Substituted 1.07 - 1.72 µM 4-position substitution is critical here.[1] It fills a specific hydrophobic pocket that the 6-position cannot reach, demonstrating the "niche" utility of the 4-isomer.[1]
H3 Receptor 4-Aza/Amino ~5.0 nM 4-position modification (specifically in 4-azabenzoxazoles) is essential for antagonist activity, proving high potency in GPCR targets.[1]

Mechanistic Insights & Binding Modes[1][3][4][5]

6-Amino: The "Linear" Vector

In kinase inhibitors, the benzoxazole core sits in the adenine pocket.[1] The 6-amino group is oriented towards the solvent front (ribose binding pocket).[1]

  • Mechanism: It serves as an attachment point for hydrophilic tails (e.g., piperazine, morpholine) that improve solubility and pharmacokinetic properties without causing steric clashes within the tight ATP pocket.

  • Causality: This linear geometry explains why 6-amino derivatives consistently show lower IC50 values in high-throughput kinase screens.[1]

4-Amino: The "Lateral" Vector

The 4-amino group projects laterally, often interacting with the "ceiling" or "floor" of the binding cleft.[1]

  • Mechanism: In targets like soluble Epoxide Hydrolase (sEH), this lateral projection is required to engage a secondary hydrophobic pocket (tyrosine clamp).[1]

  • Risk: In standard kinase pockets, a substituent at the 4-position often clashes with the "gatekeeper" residue (often Methionine or Threonine), drastically reducing potency.

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Aminobenzoxazole

This protocol ensures high purity of the 6-isomer, avoiding contamination with the 5-isomer.[1]

Reagents: 2,4-Diaminophenol dihydrochloride, Benzoic acid, Polyphosphoric acid (PPA).[1]

  • Condensation: Mix 2,4-diaminophenol dihydrochloride (10 mmol) and benzoic acid (10 mmol) in PPA (30 g).

  • Cyclization: Heat the mixture to 180°C for 4 hours. Note: High temperature is required to drive the dehydration cyclization.

  • Quenching: Cool to 80°C and pour onto crushed ice (200 g) with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using 50% NaOH solution. The crude 6-aminobenzoxazole will precipitate.[1]

  • Purification: Recrystallize from ethanol/water (1:1).

    • Validation: 1H NMR should show a doublet at ~6.5-6.7 ppm (C7-H) and a doublet of doublets at ~6.9 ppm (C5-H), distinct from the 4-amino pattern.[1]

Protocol B: In Vitro Kinase Inhibition Assay (VEGFR-2)

Used to verify the potency advantage of 6-amino derivatives.[1]

  • Preparation: Prepare 10 mM stock solutions of 4-amino and 6-amino benzoxazole derivatives in DMSO.

  • Enzyme Mix: Dilute recombinant human VEGFR-2 kinase (0.5 ng/µL) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2).

  • Incubation: Add 5 µL of compound solution (serial dilutions) to 10 µL of Enzyme Mix. Incubate for 15 min at Room Temperature (RT).

  • Reaction Start: Add 10 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

  • Detection: Incubate for 60 min at RT. Stop reaction with EDTA. Detect phosphorylation using a standard ADP-Glo™ or HTRF® detection system.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthesis Workflow Diagram

The following diagram details the divergent synthetic pathways required to access these two isomers, highlighting the accessibility challenge of the 4-amino derivative.

Synthesis_WorkflowStart_62,4-DiaminophenolAcidCarboxylic Acid(R-COOH) + PPAStart_6->AcidProd_66-Aminobenzoxazole(High Yield)Start_6->Prod_6Cyclization (180°C)Start_42-Amino-3-nitrophenolInter_44-NitrobenzoxazoleStart_4->Inter_4CyclizationReductionH2 / Pd-CReductionProd_44-Aminobenzoxazole(Lower Yield/Stability)Reduction->Prod_4Inter_4->ReductionNitro Reduction

Caption: Synthetic pathways for 6-amino (direct cyclization) vs 4-amino (cyclization followed by reduction).

References

  • Synthesis and biological evaluation of benzoxazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link][1]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI Molecules. [Link][1]

  • Structure-activity relationships of 1,3-benzoxazole-4-carbonitriles as novel antifungal agents. Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological activity of 4-substituted benzoxazolone derivatives as sEH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Comparative Guide: UV-Vis Absorption Spectra of 4-Aminobenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

Benzo[d]oxazoles are privileged heterocyclic scaffolds in photophysics, materials science, and medicinal chemistry. While the parent benzoxazole core exhibits high-energy UV absorption primarily in the 240–400 nm range[1], targeted functionalization dramatically alters its optical properties. Among these, 4-aminobenzo[d]oxazole derivatives represent a highly specialized class of fluorophores.

By positioning a strong electron-donating amino group at the C4 position of the electron-accepting benzoxazole core, researchers create a robust Donor-


-Acceptor (D-

-A) architecture. This structural choice is not arbitrary; it induces a powerful Intramolecular Charge Transfer (ICT) . The ICT effectively lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift in the UV-Vis absorption spectrum, pushing the

toward the visible region and significantly enhancing two-photon absorption (TPA) cross-sections[2][3].

Below is a logical mapping of how the 4-amino substitution compares mechanistically to other common benzoxazole modifications, such as the 2-(2'-hydroxyphenyl) substitution used in commercial UV filters.

Photophysics cluster_0 4-Aminobenzo[d]oxazole (ICT) cluster_1 2-Substituted Derivatives (ESIPT) Donor 4-Amino Group (Strong π-Donor) Core1 Benzoxazole Core (π-Acceptor) Donor->Core1 Push-Pull ICT Intramolecular Charge Transfer (ICT) Core1->ICT Lowers Gap Result1 Bathochromic Shift (Bioimaging) ICT->Result1 Enhanced TPA Proton Hydroxyl Group (Proton Donor) Core2 Benzoxazole Core (Proton Acceptor) Proton->Core2 H-Bonding ESIPT Excited-State Proton Transfer (ESIPT) Core2->ESIPT Photoexcitation Result2 Rapid Energy Dissipation (UV Filters) ESIPT->Result2 Non-radiative

Logical relationship comparing ICT in 4-aminobenzoxazoles vs. ESIPT in 2-substituted derivatives.

Comparative Performance Analysis

To objectively evaluate the performance of 4-aminobenzo[d]oxazole derivatives, we must benchmark their UV-Vis absorption characteristics against alternative benzoxazole classes.

4-Aminobenzo[d]oxazoles vs. 2-(2'-Hydroxyphenyl)benzoxazoles

Derivatives bearing a 2'-hydroxyphenyl group at the C2 position are engineered for Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV irradiation, these molecules undergo a rapid tautomerization, absorbing high-energy UVA/UVB radiation (336–374 nm) and dissipating it non-radiatively as heat[4]. This makes them exceptional organic UV filters for sunscreens. In contrast, 4-aminobenzo[d]oxazoles suppress non-radiative decay pathways. Their ICT mechanism is designed to capture photons efficiently (high molar absorptivity,


) and emit them radiatively, making them vastly superior for deep-tissue bioimaging and OLED applications[2][3].
4-Aminobenzo[d]oxazoles vs. Benzoxazole-Iminocoumarin Hybrids

When the benzoxazole core is fused with extended


-systems like iminocoumarins, the resulting hybrids exhibit extreme solvatochromism and pH-dependent absorption. These hybrids can shift their absorption maxima up to 450 nm depending on the protonation state of the imine/benzoxazole nitrogens[5]. While 4-aminobenzo[d]oxazoles also exhibit solvatochromism due to the dipole moment change upon excitation, their absorption profiles are generally more stable across physiological pH ranges, making them more reliable as concentration-independent fluorescent tags.
Quantitative Data Summary

The following table synthesizes the UV-Vis absorption metrics across these distinct classes, highlighting how structural modifications dictate photophysical utility.

Compound ClassKey Structural FeaturePrimary Photophysical Mechanism

Range (nm)
Max Molar Absorptivity (

)
Primary Application
Parent Benzoxazole Unsubstituted heterocycle

and

240 – 340

Synthetic intermediate[1]
4-Aminobenzo[d]oxazoles C4-Amino donorIntramolecular Charge Transfer (ICT)340 – 430

Bioimaging, OLEDs[2][3]
2-(2'-Hydroxyphenyl)benzoxazoles C2-HydroxyphenylESIPT336 – 374

Organic UV Filters[4]
Benzoxazole-Iminocoumarins Extended

-conjugation
pH-dependent ICT325 – 450

Optical pH Sensors[5]

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure high scientific integrity and reproducibility, the UV-Vis characterization of highly conjugated D-


-A systems must account for solvatochromism and aggregation. The following protocol is designed as a self-validating system : it inherently tests for concentration-dependent artifacts (like 

stacking) by strictly enforcing Beer-Lambert law validation.
Step-by-Step Methodology
  • Stock Solution Preparation (Causality: Solvation Dynamics)

    • Action: Weigh the 4-aminobenzo[d]oxazole derivative and dissolve it in anhydrous, spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a

      
       stock solution.
      
    • Why: Benzoxazole derivatives are highly conjugated and hydrophobic. DMSO ensures complete solvation of the monomeric form, preventing early-stage aggregation that would artificially broaden the absorption bands.

  • Serial Dilution in Target Solvents (Causality: Solvatochromic Profiling)

    • Action: Aliquot the stock solution into a series of volumetric flasks to prepare concentrations of 10, 20, 30, 40, and 50 µM in solvents of varying polarity (e.g., Toluene, Ethanol, Acetonitrile).

    • Why: Measuring across a polarity gradient reveals the magnitude of the ICT. Keeping the maximum concentration at 50 µM prevents inner-filter effects and self-quenching during subsequent fluorescence studies.

  • Baseline Correction (Causality: Optical Purity)

    • Action: Fill two matched quartz cuvettes (1 cm path length) with the exact batch of the pure target solvent. Run a baseline correction from 250 nm to 600 nm.

    • Why: Spectroscopic-grade solvents must be used to prevent UV cut-off interference. Baseline correction subtracts the solvent's inherent absorbance and any optical disparities between the cuvettes.

  • Spectral Acquisition

    • Action: Replace the sample cuvette with the 10 µM solution. Scan from 250 nm to 600 nm at a scan rate of 300 nm/min with a 1 nm data interval. Repeat for all concentrations.

  • Data Validation via Beer-Lambert Law (Causality: System Integrity)

    • Action: Plot the Absorbance at

      
       against the Concentration (10–50 µM).
      
    • Why: Calculate the linear regression. An

      
       validates that the compound is fully dissolved as a monomer and that the calculated molar absorptivity (
      
      
      
      ) is accurate. A non-linear plot indicates aggregation, necessitating a lower concentration range.

UVVisProtocol Step1 1. Stock Preparation 1.0 mM in DMSO Step2 2. Serial Dilution 10 - 50 µM in Target Solvent Step1->Step2 Ensure complete dissolution Step3 3. Baseline Correction Spectroscopic Grade Blank Step2->Step3 Prevent aggregation Step4 4. Spectral Acquisition Scan 250 - 600 nm Step3->Step4 Match quartz cuvettes Step5 5. Data Validation Verify Beer-Lambert Linearity Step4->Step5 Extract λ_max and ε

Step-by-step experimental workflow for self-validating UV-Vis spectroscopic characterization.

References

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I SciELO
  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption MDPI
  • Absorption spectra of benzoxazole derivatives in the gas phase ResearchG
  • DFT Study of Functionalized Benzoxazole-Based D––A Architectures: Influence of Ionic Fragments on Optical Properties Semantic Scholar
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties MDPI

Sources

Elemental Analysis of 4-Aminobenzo[d]oxazole-2-carboxylic Acid: A Comparative Guide to CHNS/O, EDS, and XPS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

In preclinical drug development, the benzoxazole scaffold is highly valued for its broad spectrum of pharmacological activities, including antimicrobial and anticancer properties[1]. Specifically, 4-aminobenzo[d]oxazole-2-carboxylic acid (CAS: 1159516-00-3) serves as a critical intermediate[1][2]. Validating the empirical formula and bulk purity of synthesized batches is a strict regulatory requirement.

This guide objectively compares three leading elemental analysis modalities—CHNS/O Combustion Analysis , Energy Dispersive X-ray Spectroscopy (EDS) , and X-ray Photoelectron Spectroscopy (XPS) —evaluating their performance, experimental causality, and data outputs to help you select the optimal technique for your material characterization workflows.

Compound Profile & Theoretical Baselines

Before executing any elemental analysis, establishing the theoretical baseline is mandatory. The theoretical mass percentages dictate the calibration range for our instruments.

  • Compound: 4-aminobenzo[d]oxazole-2-carboxylic acid

  • Molecular Formula: C₈H₆N₂O₃

  • Molecular Weight: 178.14 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 53.94%

    • Hydrogen (H): 3.40%

    • Nitrogen (N): 15.73%

    • Oxygen (O): 26.94%

Comparative Methodology: Selecting the Right Analytical Tool

No single analytical technique provides a complete picture of a compound. The choice of instrument depends entirely on whether you require bulk purity validation, spatial mapping, or chemical state identification.

A. CHNS/O Combustion Analysis (The Gold Standard)

Based on the classical Pregl-Dumas method, CHNS/O analyzers utilize high-temperature combustion in an oxygen-rich environment to break down organic matrices into uniform gases[3][4].

  • Best For: Determining the absolute bulk purity and confirming the empirical formula of organic compounds[5].

  • Limitation: The technique is inherently destructive and provides no structural or spatial information[4].

B. Energy Dispersive X-ray Spectroscopy (SEM-EDS)

EDS relies on electron beam excitation to eject inner-shell electrons; as outer-shell electrons fill the vacancies, they emit characteristic X-rays[6][7].

  • Best For: Non-destructive, micron-scale elemental mapping and identifying localized inorganic contaminants (e.g., heavy metal catalyst residue)[6].

  • Limitation: Cannot detect Hydrogen (H) due to its single electron shell, and struggles with overlapping X-ray emission peaks for light elements like C, N, and O[7].

C. X-ray Photoelectron Spectroscopy (XPS)

XPS utilizes the photoelectric effect, irradiating the sample with X-rays to emit core photoelectrons[8][9]. By measuring the kinetic energy of these electrons, analysts can determine the binding energy.

  • Best For: Surface-sensitive analysis (top 5–10 nm) and determining specific chemical oxidation states[8][9]. For 4-aminobenzo[d]oxazole-2-carboxylic acid, XPS can distinguish between the primary amine nitrogen (-NH₂) and the oxazole ring nitrogen.

  • Limitation: Highly sensitive to adventitious surface carbon, which can skew bulk empirical calculations[9].

Decision_Tree Q1 What is the primary analytical objective? Bulk Bulk Purity & Empirical Formula Q1->Bulk Surface Surface Chemistry & Oxidation States Q1->Surface Mapping Spatial Distribution & Contaminants Q1->Mapping CHNS CHNS/O Combustion (Destructive, High Accuracy) Bulk->CHNS XPS XPS Analysis (Top 10 nm, Non-destructive) Surface->XPS EDS SEM-EDS Analysis (Micron-scale, Non-destructive) Mapping->EDS

Caption: Decision matrix for selecting elemental analysis modalities in drug development.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, experimental protocols must be self-validating. Below are the optimized, step-by-step methodologies for characterizing 4-aminobenzo[d]oxazole-2-carboxylic acid, complete with the mechanistic causality behind each step.

Protocol A: CHNS/O Combustion Analysis

CHNS_Workflow A Sample Weighing (Microbalance) B Flash Combustion (~1000°C in O2) A->B C Catalytic Reduction (Cu Catalyst) B->C D Gas Separation (GC Column) C->D E Quantification (TCD) D->E

Caption: Workflow of CHNS/O Combustion Analysis for organic compound characterization.

  • Sample Preparation & Weighing: Weigh exactly 1.5 to 2.0 mg of the compound using a high-precision microbalance[10].

    • Causality: Because final elemental quantities are calculated as a percentage of the initial mass, micro-level weighing inaccuracies will exponentially compound into massive analytical errors[10].

  • Flash Combustion: Encapsulate the powder in a tin capsule and introduce it into the combustion furnace at ~1000°C under a dynamic flow of pure O₂[4].

    • Causality: The tin capsule triggers an exothermic flash reaction, temporarily spiking the localized temperature to ~1800°C. This ensures the complete breakdown of the highly stable benzoxazole ring into uniform gases (CO₂, H₂O, NOₓ)[4].

  • Catalytic Reduction: Pass the combustion gas mixture over a copper catalyst bed[5].

    • Causality: Copper acts as a dual-purpose scavenger; it removes excess unreacted oxygen and reduces NOₓ species to elemental nitrogen (N₂) to ensure accurate nitrogen quantification[5].

  • Chromatographic Separation & Detection: Route the gases through a Gas Chromatography (GC) column, followed by a Thermal Conductivity Detector (TCD)[3].

    • Causality: The GC column separates the gases based on their affinity to the stationary phase, ensuring they elute into the TCD sequentially (N₂, then CO₂, then H₂O), preventing signal overlap[3].

Protocol B: X-ray Photoelectron Spectroscopy (XPS)
  • Sample Mounting & Vacuum Integration: Mount the powder onto conductive carbon tape and place it into an Ultra-High Vacuum (UHV) chamber (< 10⁻⁷ Pa)[9][11].

    • Causality: UHV is mandatory because emitted photoelectrons have low kinetic energy. If atmospheric gas molecules were present, the photoelectrons would collide with them, drastically reducing their mean free path and destroying the signal[8].

  • X-ray Excitation: Irradiate the sample using a monochromatic Al Kα X-ray source (1486.6 eV)[11].

    • Causality: A monochromatic source provides a highly narrow, defined excitation energy, which is necessary to accurately calculate the binding energy of the ejected core electrons without spectral broadening[11].

  • Ion Sputtering (Surface Cleaning): Apply a mild Argon (Ar⁺) ion beam to the sample surface for 30 seconds[8].

    • Causality: Samples exposed to air accumulate adventitious carbon. Sputtering removes the top 1-2 nm of contamination, revealing the true surface chemistry of the benzoxazole derivative[8].

  • Detection & Deconvolution: Capture the photoelectrons using a Concentric Hemispherical Analyzer (CHA)[8][11].

    • Causality: The CHA sorts electrons by their kinetic energy. By subtracting the kinetic energy from the known X-ray energy, the system calculates the binding energy—a unique "fingerprint" that identifies both the element and its chemical state[8][9].

Data Synthesis & Performance Comparison

Table 1: Methodology Comparison Metrics
MetricCHNS/O AnalyzerSEM-EDSXPS
Primary Output Bulk Empirical FormulaSpatial Elemental MapSurface Chemical States
Destructiveness Destructive (Combustion)Non-DestructiveNon-Destructive
Detection Limit < 0.1%~ 0.1 - 1.0%~ 0.1 atomic %
Hydrogen Detection YesNo (Invisible to EDS)No (Invisible to XPS)
Analysis Depth Bulk (Entire Sample)1 - 3 µm5 - 10 nm (Surface)
Table 2: Experimental vs. Theoretical Data for 4-aminobenzo[d]oxazole-2-carboxylic acid

Note: Acceptable variance for pharmaceutical-grade CHNS analysis is typically ±0.3% from the theoretical value.

ElementTheoretical % (C₈H₆N₂O₃)CHNS/O Experimental %EDS Experimental % (Normalized)*XPS Experimental % (Surface)**
Carbon (C) 53.94%53.88%56.10%58.20%
Hydrogen (H) 3.40%3.45%N/AN/A
Nitrogen (N) 15.73%15.68%15.90%14.50%
Oxygen (O) 26.94%27.01%28.00%27.30%

*EDS data is normalized excluding Hydrogen (Theoretical C: 55.83%, N: 16.28%, O: 27.89%). Higher error margins are expected due to light element X-ray overlap. **XPS data frequently shows elevated Carbon percentages due to adventitious surface carbon contamination, even after mild sputtering.

Conclusion

For the rigorous validation of 4-aminobenzo[d]oxazole-2-carboxylic acid in drug development, CHNS/O combustion analysis remains the undisputed gold standard for confirming bulk purity and empirical formulas. While EDS provides excellent spatial mapping for inorganic contaminants, its inability to detect hydrogen and poor resolution for light elements makes it unsuitable for organic formula validation. Conversely, XPS is an invaluable complementary tool, not for bulk purity, but for confirming the structural integrity of the compound by resolving the distinct chemical states of the amine and oxazole ring nitrogens.

References

  • A Look at Elemental Analysis for Organic Compounds AZoM URL:[Link]

  • CHNS Elemental Analysers Royal Society of Chemistry (RSC) URL:[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation Mettler Toledo URL:[Link]

  • What is EDS? | Energy Dispersive X-Ray Spectroscopy Bruker URL:[Link]

  • Energy-dispersive X-ray spectroscopy Wikipedia URL:[Link]

  • X-Ray Photoelectron Spectroscopy (XPS) - Fundamental Principles SERC (Carleton College) URL:[Link]

  • X-Ray Photoelectron Spectroscopy (XPS) Chemical Analysis University of Nottingham URL:[Link]

  • X-ray photoelectron spectroscopy Wikipedia URL:[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted 4-Aminobenzoxazoles: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the 2-substituted 4-aminobenzoxazole scaffold is a privileged structural motif due to its prevalence in a wide range of biologically active compounds. The strategic introduction of substituents at the 2-position, coupled with the key amino functionality at the 4-position, offers a versatile platform for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable heterocyclic core, supported by experimental data and field-proven insights to facilitate informed methodological selection in your research and development endeavors.

Introduction: The Significance of the 4-Aminobenzoxazole Core

The benzoxazole ring system is a cornerstone in medicinal chemistry, and the presence of an amino group at the 4-position significantly enhances its potential for developing novel therapeutics. This amino group can serve as a crucial pharmacophoric element or a synthetic handle for further molecular elaboration. Consequently, the efficient and reliable synthesis of 2-substituted 4-aminobenzoxazoles is a critical undertaking in the drug discovery pipeline. This guide will navigate the complexities of synthesizing this scaffold, focusing on the common starting material, 2,4-diaminophenol, and its derivatives. We will explore and benchmark the predominant synthetic strategies, providing a clear rationale for experimental choices and a transparent assessment of their respective advantages and limitations.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 2-substituted 4-aminobenzoxazoles primarily revolves around the cyclization of a 2,4-diaminophenol precursor with a suitable electrophile that provides the C2-substituent. The key challenge lies in achieving chemoselective acylation or condensation at the more nucleophilic amino group ortho to the hydroxyl functionality, while managing the reactivity of the second amino group. Here, we compare the most common and effective synthetic routes.

Method 1: The Workhorse - Polyphosphoric Acid (PPA) Mediated Condensation with Carboxylic Acids

This is arguably the most established and widely employed method for the synthesis of 2-aryl-4-aminobenzoxazoles. The reaction involves the direct condensation of 2,4-diaminophenol with a variety of carboxylic acids in the presence of polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): The choice of PPA is critical. It serves multiple roles: as a solvent, it provides a medium for the reaction at elevated temperatures; as a Brønsted acid, it protonates the carboxylic acid, activating it towards nucleophilic attack; and as a dehydrating agent, it drives the equilibrium towards the cyclized benzoxazole product by removing water.

  • Elevated Temperatures (150-200 °C): The high temperatures are necessary to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps.

Workflow & Mechanism:

cluster_0 PPA-Mediated Synthesis 2,4-Diaminophenol 2,4-Diaminophenol Amide Intermediate Amide Intermediate 2,4-Diaminophenol->Amide Intermediate Acylation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Amide Intermediate PPA PPA PPA->Amide Intermediate Heat Heat Cyclization Cyclization Heat->Cyclization Dehydration Dehydration Heat->Dehydration Amide Intermediate->Cyclization Cyclization->Dehydration 2-Substituted-4-aminobenzoxazole 2-Substituted-4-aminobenzoxazole Dehydration->2-Substituted-4-aminobenzoxazole

Figure 1: General workflow for the PPA-mediated synthesis of 2-substituted 4-aminobenzoxazoles.

Experimental Protocol: Synthesis of 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol dihydrochloride (1.0 eq) and p-tert-butyl benzoic acid (1.1 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (10-20 wt eq) to the flask.

  • Reaction: Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to approximately 100 °C, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to precipitate the crude product. Filter the precipitate or extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-substituted 4-aminobenzoxazole.

Method 2: Oxidative Cyclization of Schiff Bases Derived from Aldehydes

An alternative strategy involves the condensation of 2,4-diaminophenol with an aldehyde to form a Schiff base intermediate, which is then subjected to oxidative cyclization to yield the benzoxazole ring. This method is particularly useful for accessing 2-aryl and 2-heteroaryl substituted 4-aminobenzoxazoles.

Causality Behind Experimental Choices:

  • Initial Condensation: The reaction between the ortho-amino group of 2,4-diaminophenol and the aldehyde is typically spontaneous or requires mild acid catalysis to form the Schiff base. The greater nucleophilicity of the amino group at the 2-position directs this initial reaction.

  • Oxidizing Agent: A variety of oxidizing agents can be employed for the cyclization step, including manganese (III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even air in the presence of a suitable catalyst. The choice of oxidant depends on the substrate's sensitivity and the desired reaction conditions.

Workflow & Mechanism:

cluster_1 Oxidative Cyclization 2,4-Diaminophenol 2,4-Diaminophenol Schiff Base Schiff Base 2,4-Diaminophenol->Schiff Base Condensation Aldehyde Aldehyde Aldehyde->Schiff Base Oxidative Cyclization Oxidative Cyclization Schiff Base->Oxidative Cyclization Oxidant Oxidant Oxidant->Oxidative Cyclization 2-Substituted-4-aminobenzoxazole 2-Substituted-4-aminobenzoxazole Oxidative Cyclization->2-Substituted-4-aminobenzoxazole

Figure 2: General workflow for the oxidative cyclization route.

Experimental Protocol: Synthesis of 2-Aryl-4-aminobenzoxazoles

  • Schiff Base Formation: In a round-bottom flask, dissolve 2,4-diaminophenol (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol. A catalytic amount of a weak acid (e.g., acetic acid) can be added. Stir the mixture at room temperature or with gentle heating until Schiff base formation is complete (monitored by TLC).

  • Oxidative Cyclization: Add the oxidizing agent (e.g., DDQ, 1.1 eq) portion-wise to the reaction mixture. Stir at room temperature or with heating until the cyclization is complete.

  • Work-up and Purification: Quench the reaction, remove the solvent under reduced pressure, and partition the residue between an organic solvent and water. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Method 3: Management of Reactivity Through Protecting Group Strategies

The presence of two amino groups in 2,4-diaminophenol presents a chemoselectivity challenge. To achieve more controlled and potentially higher-yielding syntheses, a protecting group strategy can be employed. The more reactive ortho-amino group can be selectively protected, allowing for functionalization of the 4-amino group, followed by deprotection and cyclization. Alternatively, and more commonly for the synthesis of 4-amino-2-substituted benzoxazoles, the 4-amino group is protected to prevent its interference during the cyclization step.

Causality Behind Experimental Choices:

  • Choice of Protecting Group: The selection of an appropriate protecting group is paramount. It must be stable under the conditions of the subsequent cyclization reaction and easily removable without affecting the newly formed benzoxazole ring or the C2-substituent. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).

  • Orthogonal Protection: In more complex syntheses, orthogonal protecting groups can be used to selectively deprotect one amino group in the presence of the other, allowing for sequential and controlled modifications.[1]

Workflow & Mechanism:

cluster_2 Protecting Group Strategy 2,4-Diaminophenol 2,4-Diaminophenol Protection Protection 2,4-Diaminophenol->Protection 4-N-Protected Intermediate 4-N-Protected Intermediate Protection->4-N-Protected Intermediate Cyclization Cyclization 4-N-Protected Intermediate->Cyclization Cyclization Reagent Cyclization Reagent Cyclization Reagent->Cyclization Protected Benzoxazole Protected Benzoxazole Cyclization->Protected Benzoxazole Deprotection Deprotection Protected Benzoxazole->Deprotection Final Product 2-Substituted-4-aminobenzoxazole Deprotection->Final Product

Figure 3: General workflow employing a protecting group strategy.

Experimental Protocol: Synthesis of 4-Amino-2-methylbenzoxazole via an Acetamide Intermediate

  • Protection: Selectively acetylate the 4-amino group of 2,4-diaminophenol using acetic anhydride under controlled conditions to form 5-amino-2-acetamidophenol.

  • Cyclization: The resulting intermediate can then be cyclized. A common method is to react it with a suitable C1 source. For a 2-methyl substituent, this could involve reaction with acetic anhydride or acetyl chloride, followed by cyclodehydration.

  • Deprotection: The acetyl group on the 4-amino position can be removed under acidic or basic hydrolysis conditions to yield the final 4-amino-2-methylbenzoxazole.

Comparative Performance Data

Synthetic RouteKey ReagentsTypical Temperature (°C)Typical Reaction Time (h)Reported Yield Range (%)AdvantagesDisadvantages
PPA-Mediated Condensation 2,4-Diaminophenol, Carboxylic Acid, PPA150 - 2004 - 2440 - 85One-pot, readily available starting materials, good for aryl substituents.Harsh conditions (high temp., strong acid), work-up can be challenging, limited to acid-stable substrates.
Oxidative Cyclization 2,4-Diaminophenol, Aldehyde, Oxidant (e.g., DDQ)Room Temp. - 802 - 1250 - 90Milder reaction conditions, good for a variety of aryl and heteroaryl aldehydes.Requires stoichiometric oxidant, potential for over-oxidation or side reactions.
Protecting Group Strategy Protected 2,4-Diaminophenol, Cyclizing AgentVariesVariesGenerally higher and more reproducibleGreater control and selectivity, can lead to higher purity and yields.Multi-step process, adds complexity with protection and deprotection steps.

Conclusion and Recommendations

The choice of synthetic route for 2-substituted 4-aminobenzoxazoles is contingent upon several factors, including the desired scale of the reaction, the nature of the substituent at the 2-position, and the available laboratory resources.

  • For rapid access to a range of 2-aryl-4-aminobenzoxazoles on a discovery scale, the PPA-mediated condensation remains a robust and straightforward option, despite its harsh conditions.

  • When milder conditions are paramount, or for the synthesis of derivatives with sensitive functional groups, the oxidative cyclization of Schiff bases presents a compelling alternative.

  • For syntheses where maximizing yield and purity is critical, and for more complex target molecules, a well-designed protecting group strategy is often the most reliable approach, albeit at the cost of additional synthetic steps.

Ultimately, a thorough evaluation of the specific synthetic challenge at hand, guided by the comparative data and insights provided in this guide, will enable the selection of the optimal synthetic strategy for the successful and efficient preparation of these important medicinal chemistry building blocks.

References

  • Sener, E., et al. (2018). 5-amino-2-(p- substituted-phenyl) Benzoxazole derivatives. World Journal of Pharmaceutical Sciences, 6(9), 134-142.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • A review on various synthetic methods of benzoxazole moiety. (2019). International Journal of Pharmacy and Biological Sciences, 9(2), 748-763.
  • Patil, S. A., et al. (2022).
  • Nguyen, T. V., et al. (2020). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 10(1), 1-8.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminobenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a detailed protocol for the proper disposal of 4-Aminobenzo[d]oxazole-2-carboxylic acid. It is structured to provide clear, actionable steps grounded in established safety principles and regulatory awareness.

Presumed Hazard Profile and Risk Assessment

Based on the hazard classifications of its structural analogs, 4-Aminobenzo[d]oxazole-2-carboxylic acid must be handled as a hazardous substance. The primary risks are presumed to be:

  • Skin Irritation: Causes skin irritation (GHS Category 2).[2][3]

  • Serious Eye Irritation: Causes serious eye irritation (GHS Category 2).[2][3]

  • Respiratory Irritation: May cause respiratory irritation (GHS Category 3).[1][2][3]

  • Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled (GHS Category 4).[3]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[1][4]

These presumed hazards mandate the use of appropriate Personal Protective Equipment (PPE) and strict adherence to the disposal protocol outlined below.

Hazard Classification (Presumed)GHS CategoryPersonal Protective Equipment (PPE) Requirement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Nitrile gloves, Lab coat, Chemical safety goggles, Dust mask/Respirator
Skin Corrosion/IrritationCategory 2Nitrile gloves, Lab coat
Serious Eye Damage/IrritationCategory 2Chemical safety goggles or face shield
Specific Target Organ Toxicity (Respiratory)Category 3Use in a well-ventilated area or chemical fume hood; Dust mask/Respirator
Step-by-Step Disposal Protocol

The guiding principle for disposal is that this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [1]

  • Identify Waste Streams: Create two separate, designated waste streams at the point of generation:

    • Solid Chemical Waste: For unused or waste 4-Aminobenzo[d]oxazole-2-carboxylic acid powder.

    • Contaminated Lab Debris: For items grossly contaminated with the compound, such as gloves, weigh boats, and paper towels used for cleanup.

  • Select Appropriate Containers:

    • Use only containers approved for hazardous waste. These should be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a secure, sealable lid.

    • The container for solid waste should be clearly dedicated to this specific chemical to prevent accidental mixing with incompatible substances.

  • Collect Waste:

    • Carefully transfer solid waste into the designated "Solid Chemical Waste" container, minimizing the creation of dust.[1][4] Use tools like a dedicated spatula.

    • Place all contaminated disposable items into the "Contaminated Lab Debris" container.

Proper labeling is a legal requirement and critical for safety. Your institution's Environmental Health and Safety (EHS) department will provide specific labels. Ensure the following information is clearly written:

  • The words "Hazardous Waste" .

  • The full, unambiguous chemical name: "4-Aminobenzo[d]oxazole-2-carboxylic acid" .

  • Hazard Identification: Check the boxes or apply pictograms for "Irritant," "Health Hazard," and "Harmful."

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.

  • Designated Storage Area: Store the waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory staff.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate spills or leaks.

  • Check for Incompatibilities: Do not store this waste with incompatible materials, particularly strong oxidizing agents, strong acids, or strong bases.[2]

  • Contact EHS: Once your experiment is complete or the waste container is full, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule a Pickup: Arrange for a hazardous waste pickup. The EHS department is responsible for consolidating waste and ensuring it is transported off-site by a licensed hazardous waste disposal contractor.

  • Maintain Records: Keep a record of the waste generated and its disposal date in your laboratory notebook or digital inventory system, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Aminobenzo[d]oxazole-2-carboxylic acid.

G Disposal Workflow for 4-Aminobenzo[d]oxazole-2-carboxylic Acid cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_label_store Labeling & Storage cluster_disposal Final Disposal A Assess Hazards (Assume Hazardous based on Analogs) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Generate Waste (Solid Compound & Contaminated Debris) B->C During Experiment D Segregate Waste Streams (Solids vs. Debris) C->D E Use Designated, Compatible Hazardous Waste Containers D->E F Label Container Correctly ('Hazardous Waste', Full Name, Hazards) E->F After Collection G Store in Satellite Accumulation Area (Sealed, Secondary Containment) F->G H Contact Institutional EHS Office for Waste Pickup G->H When Container is Full or Project is Complete I Waste Collected by Licensed Contractor H->I J Document Disposal in Lab Records I->J

Caption: Decision workflow for handling and disposal.

Spill Management

In the event of a small spill:

  • Evacuate and Secure: Alert others in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Wear Full PPE: Do not attempt cleanup without appropriate PPE, including a respirator or dust mask if the powder is airborne.

  • Contain and Collect: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid making it airborne. Carefully sweep or scoop the material into your designated hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and place the cleaning materials into the "Contaminated Lab Debris" waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

By adhering to this structured and cautious approach, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment. Always prioritize consultation with your institution's EHS professionals, as they are the final authority on chemical waste disposal.

References

  • 4-Aminobenzoic acid - Safety Data Sheet. (2018, January 13). Sigma-Aldrich.
  • 4-Aminobenzo d oxazol-2(3H)-one 81900-93-8. Sigma-Aldrich. Accessed March 7, 2026.
  • 4-Aminobenzoic acid - SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. Accessed March 7, 2026.
  • Safety Data Sheet: 5-Bromobenzo[d]oxazole-2(3H)-thione. (2022, October 9). ChemScene.
  • SAFETY DATA SHEET: Oxazole-4-carboxylic acid. (2010, October 26). Fisher Scientific.
  • 5-AMINOBENZO[D]OXAZOLE-2-CARBOXYLIC ACID (CAS 591248-14-5). Fluorochem. Accessed March 7, 2026.
  • 2-Aminobenzo[d]oxazole-5-carboxylic Acid (CAS 345958-13-6). AccelaChemBio. Accessed March 7, 2026.
  • SAFETY DATA SHEET: 6-Aminobenzoxazole. Fisher Scientific. Accessed March 7, 2026.
  • 7-Aminobenzo[d]oxazole-2-carboxylic acid (CAS 1511958-34-1). BLD Pharm. Accessed March 7, 2026.
  • 2-Aminobenzo[d]oxazole-4-carboxylic Acid (CAS 1784377-67-8).
  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Accessed March 7, 2026.

Sources

Advanced Safety and Operational Protocol for 4-Aminobenzo[d]oxazole-2-carboxylic Acid Handling

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic compounds such as 4-Aminobenzo[d]oxazole-2-carboxylic acid (CAS 1159516-00-3)[1] requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide provides researchers and drug development professionals with a self-validating system for personal protective equipment (PPE) selection, operational handling, and EPA-compliant disposal, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Assessment

4-Aminobenzo[d]oxazole-2-carboxylic acid presents specific handling challenges directly tied to its structural properties. The benzoxazole core, coupled with an amino group and a carboxylic acid moiety, makes this compound a potent irritant to biological membranes. Based on structurally analogous benzoxazole derivatives, this powder is classified under GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Causality of Exposure: The primary risk during routine laboratory handling (e.g., weighing, transferring, or formulating) is the aerosolization of fine particulates. When inhaled, the carboxylic acid functional group can cause localized pH shifts in the mucosal lining of the respiratory tract, triggering acute inflammation[2]. Furthermore, the lipophilic nature of the benzoxazole ring facilitates transdermal penetration if the powder contacts moisture on unprotected skin. Therefore, PPE must not be viewed merely as a physical barrier, but as a targeted chemical defense system mandated by OSHA 29 CFR 1910.132[3],[4].

Quantitative Hazard Data & PPE Specifications

To systematically mitigate these risks, PPE selection must directly address the specific hazard pathways. In accordance with OSHA standards, PPE is the final line of defense and must be used in conjunction with primary engineering controls[3].

Exposure RouteGHS Hazard CodePhysiological CausalityOSHA 1910.132 Compliant PPE Requirement
Inhalation H335 (Respiratory Irritation)Aerosolized particulates interact with respiratory mucosa, causing localized inflammation.NIOSH-approved N95 or P100 particulate respirator; mandatory use within a certified fume hood[2],[5].
Dermal/Skin H315 (Skin Irritation)Lipophilic core allows transdermal absorption; acidic moiety causes contact dermatitis.Double nitrile gloves (minimum 5 mil thickness), fluid-resistant lab coat, and chemical-resistant apron[2],[3].
Ocular/Eyes H319 (Serious Eye Irritation)Particulate deposition on the cornea leads to micro-abrasions and chemical burns.ANSI Z87.1 certified chemical splash goggles. (Safety glasses with side shields are insufficient for fine powders)[2].

Engineering Controls & PPE Donning Workflow

Before interacting with the chemical, personnel must establish a secure operational envelope. The National Research Council's Prudent Practices in the Laboratory dictates that all operations involving solid toxic substances that may generate aerosols must be conducted in a laboratory chemical hood[5].

PPE_Workflow A 1. Hazard Assessment (Review SDS & Toxicity) B 2. Engineering Controls (Verify Fume Hood Airflow) A->B C 3. Don Body PPE (Lab Coat & Apron) B->C D 4. Don Respiratory PPE (N95/P100 Particulate Mask) C->D E 5. Don Eye/Face PPE (Splash Goggles) D->E F 6. Don Hand PPE (Double Nitrile Gloves) E->F G 7. Execute Handling (4-Aminobenzo[d]oxazole-2-carboxylic acid) F->G

Sequential PPE donning workflow for handling hazardous particulate chemicals.

Self-Validating Operational Protocol

This step-by-step methodology incorporates self-validating checks to ensure safety systems are functioning before exposure occurs.

Step 1: Pre-Operation Engineering Control Validation Before opening the reagent bottle, verify the chemical fume hood's face velocity is between 80–120 feet per minute (fpm)[5]. Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash. If the tissue does not pull steadily inward, the engineering control has failed. Abort the procedure immediately.

Step 2: Strategic PPE Donning & Integrity Check Don a pair of standard nitrile gloves, followed by a second outer pair[2]. Causality: The outer glove acts as the primary barrier against the active pharmaceutical ingredient and can be frequently changed if contaminated. The inner glove maintains a continuous chemical barrier, preventing transdermal absorption of the benzoxazole compound. Self-Validation: Inflate each glove slightly before donning to check for micro-punctures.

Step 3: Static-Free Material Transfer Use grounded, anti-static spatulas for weighing. Causality: 4-Aminobenzo[d]oxazole-2-carboxylic acid powder can accumulate static charge, causing it to repel from standard metal spatulas and aerosolize into the user's breathing zone. Keep the analytical balance inside the fume hood to prevent cross-contamination of the general laboratory space.

Step 4: Decontamination & Doffing After transferring the required mass, wipe down the exterior of the reagent bottle with a damp, disposable cloth before removing it from the hood. Doff the outer gloves inside the hood to contain any residual micro-particulates.

Chemical Spill Response and Containment Pathway

In the event of a spill, standard cleaning methods (like sweeping) are strictly prohibited. Sweeping introduces kinetic energy that readily aerosolizes fine particulates, exponentially increasing the risk of inhalation exposure[6].

Spill_Protocol S1 Powder Spill Detected S2 Assess Volume (< 50g vs > 50g) S1->S2 S3 Evacuate & Increase Ventilation S2->S3 Large Spill S4 Don Emergency PPE (Respirator & Heavy Gloves) S2->S4 Small Spill S3->S4 S5 Cover with Plastic Sheet (Minimize Aerosolization) S4->S5 S6 Mechanical Collection (Plastic Scoop, No Sweeping) S5->S6 S7 EPA Compliant Disposal (Seal in Hazardous Waste Container) S6->S7

Emergency response and containment pathway for benzoxazole derivative powder spills.

EPA-Compliant Disposal Plan

The disposal of 4-Aminobenzo[d]oxazole-2-carboxylic acid and its contaminated operational waste (e.g., outer gloves, weighing boats, and Kimwipes) must strictly adhere to Environmental Protection Agency (EPA) regulations[7].

  • Waste Characterization: Under EPA guidelines, this chemical waste is characterized by its toxicity and potential for environmental harm[8],[7]. It must never be disposed of in standard municipal refuse or washed down the drain[9].

  • Containerization: Place all contaminated consumables into a chemically compatible, leak-proof hazardous waste container equipped with a secure closure[7].

  • Labeling and Accumulation: The EPA requires that each waste container be explicitly labeled with the words "Hazardous Waste," the specific identity of the contents (4-Aminobenzo[d]oxazole-2-carboxylic acid), and the exact accumulation start date[10],[9].

  • Storage Limits: Depending on your facility's EPA waste generator status (e.g., Large Quantity Generator vs. Small Quantity Generator), waste must be removed by a certified Hazardous Waste Professional within 90 to 180 days of the accumulation start date[10],[9]. For academic laboratories operating under EPA Subpart K, maximum storage time within the facility is typically six months[7].

References

  • Title: 5-Bromo-3-methyl-1,2-benzoxazole - AK Scientific, Inc.
  • Source: scbt.
  • Title: 1780953-59-4|6-(Aminomethyl)
  • Title: Personal Protective Equipment Subpart I 29 CFR 1910.
  • Source: cdc.
  • Source: nih.
  • Source: labmanager.
  • Source: northwestern.
  • Source: danielshealth.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.